molecular formula CH3F B3426207 Fluoromethane CAS No. 51311-17-2

Fluoromethane

Cat. No.: B3426207
CAS No.: 51311-17-2
M. Wt: 34.033 g/mol
InChI Key: NBVXSUQYWXRMNV-UHFFFAOYSA-N
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Description

Fluoromethane (CH3F), also known as methyl fluoride or HFC-41, is a colorless, flammable gas with a pleasant, ether-like odor at high concentrations . It is the simplest hydrofluorocarbon (HFC) and the first organofluorine compound ever discovered, synthesized in 1835 . With a molecular weight of 34.03 g/mol, a boiling point of -78.4 °C, and a melting point of -137.8 °C, it is a liquefiable gas at standard temperature and pressure . Its molecular geometry is tetrahedral, featuring a strong C-F bond and a significant dipole moment of 1.85 D . This product is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Fluoromethane's primary research and industrial value lies in its application as a plasma etching gas in the manufacturing of semiconductors and microelectronics . Its unique properties allow for precise and selective etching in the fabrication of advanced integrated circuits. The drive for miniaturization in electronics necessitates high-purity process gases, with grades of ≥99.99% being critical to prevent defects and ensure optimal performance in sophisticated semiconductor nodes . The global market for fluoromethane is strongly driven by this sector, with major consumption concentrated in regions with significant semiconductor fabrication hubs . Beyond its primary application, fluoromethane serves as a subject of study in other research areas. Its pyrolysis and combustion chemistry are of significant interest, particularly in the context of flame suppression. The pyrolysis of CH3F begins around 900°C and is dominated by free radical reactions, where the abstraction of a hydrogen atom is greatly favored over fluorine abstraction due to the high C-F bond strength . In flame chemistry, fluoromethanes can act as fire suppressants by competing in chain reactions; chemically activated species can rapidly eliminate HF, a process that can lead to chain termination . Furthermore, fluorinated analogs like bromo-[18F]fluoromethane are used as prosthetic groups in Positron Emission Tomography (PET) radiochemistry for the 18F-labeling of tracers, enabling neuroimaging and pharmaceutical research . From an environmental perspective, while fluoromethane has an Ozone Depletion Potential (ODP) of zero, it has a Global Warming Potential (GWP) of 105 over a 100-year horizon, which subjects it to consideration under international environmental agreements .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

fluoromethane
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InChI

InChI=1S/CH3F/c1-2/h1H3
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InChI Key

NBVXSUQYWXRMNV-UHFFFAOYSA-N
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Canonical SMILES

CF
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

CH3F
Record name METHYL FLUORIDE
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DSSTOX Substance ID

DTXSID6060474, DTXSID101315196
Record name Fluoromethane
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Molecular Weight

34.033 g/mol
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Physical Description

Methyl fluoride (or fluoromethane) is a colorless flammable gas which is heavier than air. It has an agreeable ether-like odor. It is narcotic in high concentrations. It burns with evolution of hydrogen fluoride. The flame is colorless, similar to alcohol. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket., Gas with a pleasant ether-like odor; [Merck Index] Colorless gas; [Hawley] Colorless gas with a sweet odor; [MSDSonline]
Record name METHYL FLUORIDE
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CAS No.

593-53-3, 13453-52-6, 3889-75-6, 51311-17-2
Record name METHYL FLUORIDE
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Record name Methane, fluoro-
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Foundational & Exploratory

Technical Deep Dive: Vibrational Spectroscopy of Fluoromethane (CH₃F)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluoromethane (Methyl Fluoride, CH₃F) represents a canonical system in molecular spectroscopy and a critical synthon in radiopharmaceutical development. As the simplest organofluorine, it serves as the benchmark for understanding the electronic effects of fluorine substitution on C-H vibrational manifolds. In drug development, its isotopologue, [¹⁸F]fluoromethane, is a vital alkylating agent for synthesizing Positron Emission Tomography (PET) tracers. This guide synthesizes the theoretical group theory predictions with empirical spectroscopic data and outlines the protocols for its analysis and application.

Part 1: Theoretical Framework & Symmetry Analysis

To accurately assign vibrational spectra, we must first establish the symmetry rules that govern the transition dipole moments.

Symmetry Classification

Fluoromethane belongs to the


 point group . The molecule possesses a 

rotation axis along the C-F bond and three vertical mirror planes (

) containing the C-F axis and one hydrogen atom each.
Degrees of Freedom and Mode Prediction

A non-linear molecule with


 atoms has 

vibrational degrees of freedom. Application of the reduction formula to the reducible representation

yields:


  • 
     Modes (3):  Non-degenerate, symmetric with respect to the 
    
    
    
    axis. These are parallel bands in IR spectra (change in dipole moment parallel to the symmetry axis).
  • 
     Modes (3):  Doubly degenerate. These are perpendicular bands (change in dipole moment perpendicular to the axis).
    
Visualization of Mode Logic

The following diagram illustrates the descent from molecular geometry to spectral activity.

SymmetryLogic Geometry Molecular Geometry (Tetrahedral Derivative) PointGroup Point Group: C3v (C3 axis, 3σv planes) Geometry->PointGroup Reducible Reducible Representation Γ = 3N-6 = 9 DOF PointGroup->Reducible Irreducible Irreducible Representation 3A1 + 3E Reducible->Irreducible ModesA A1 Modes (Parallel) Sym Stretch, Sym Def, C-F Stretch Irreducible->ModesA Non-degenerate ModesE E Modes (Perpendicular) Asym Stretch, Asym Def, Rock Irreducible->ModesE Degenerate

Figure 1: Symmetry selection rules deriving vibrational modes for CH₃F.

Part 2: The Vibrational Manifold (Empirical Data)

The following data aggregates high-resolution gas-phase FTIR results. The assignment of the C-F stretch (


) is of particular importance for characterizing fluorination efficiency in synthesis.
Table 1: Fundamental Vibrational Frequencies of CH₃F
ModeSymmetryDescriptionWavenumber (cm⁻¹)Intensity


C-H Asymmetric Stretch3006 Strong


C-H Symmetric Stretch2930 Medium


H-C-H Asymmetric Deformation1467 Medium


H-C-H Symmetric Deformation (Umbrella)1464 Weak


CH₃ Rocking1182 Medium


C-F Stretch 1049 Very Strong

Data Sources: Synthesized from NIST Shimanouchi Tables and PNNL spectral databases [1, 2].

Technical Insight: The C-F "Fingerprint"

The


 mode at 1049 cm⁻¹  is the diagnostic peak. In drug development, monitoring the appearance of this band confirms the successful formation of the C-F bond. It is significantly lower in frequency than C-H stretches due to the higher reduced mass of the C-F system, despite the strong bond force constant.

Part 3: Experimental Protocols

Gas-Phase FTIR Methodology

To replicate the data above, a rigorous gas-phase protocol is required. Liquid-phase measurements will show shifts due to dipole-dipole interactions.

Causality in Protocol Design:

  • Why Evacuate? Atmospheric CO₂ and H₂O absorb strongly in the IR (approx. 2350 cm⁻¹ and 1500-1800 cm⁻¹ regions). These must be removed to prevent spectral overlap with the CH₃F

    
     and 
    
    
    
    modes.
  • Why ZnSe Windows? Zinc Selenide is preferred over NaCl for organofluorines to prevent potential etching if moisture is present, and it offers a wide transmission window (down to 600 cm⁻¹).

Step-by-Step Workflow
  • System Prep: Install a 10-cm pathlength gas cell with ZnSe windows into the FTIR sample compartment.

  • Background Acquisition:

    • Connect the cell to a vacuum line.

    • Evacuate to < 0.1 Torr.

    • Acquire 32 scans (resolution 1 cm⁻¹) as the background spectrum (

      
      ).
      
  • Sample Introduction:

    • Introduce CH₃F gas to a pressure of 5–10 Torr. Note: Higher pressures will cause collisional broadening, obscuring rotational fine structure.

    • Backfill with N₂ to 760 Torr if pressure-broadening is desired for quantitative integration (Beer's Law), or leave at low pressure for structural analysis.

  • Data Collection:

    • Acquire 32 scans (

      
      ).
      
    • Process Transmittance

      
       and Absorbance 
      
      
      
      .
  • Validation: Verify the

    
     peak center is within ±1 cm⁻¹ of 1049 cm⁻¹.
    

FTIRProtocol Start Start Vac Evacuate Cell (<0.1 Torr) Start->Vac Bg Acquire Background (I₀) Vac->Bg Fill Fill CH3F (5-10 Torr) Bg->Fill Scan Acquire Sample (I) Fill->Scan Process Process A = -log(I/I₀) Scan->Process

Figure 2: Experimental workflow for gas-phase FTIR analysis.

Part 4: Applications in Drug Development (Radiochemistry)

While CH₃F is a model spectroscopic system, its practical value in pharma lies in [¹⁸F]fluoromethane . This radiolabeled isotopologue is a versatile methylation agent used to introduce the positron-emitting fluorine-18 isotope into bioactive molecules (PET tracers).

Radiosynthesis Mechanism

The synthesis relies on a nucleophilic substitution (


) reaction. The high electronegativity of fluorine makes the C-F bond highly stable in vivo, but the formation requires a good leaving group on the precursor.

Key Reaction:



(Where X = Iodide or Triflate)
Application Workflow

The generated [¹⁸F]CH₃F is distilled and bubbled into a precursor solution containing a phenol, amine, or thiol to create the final radiotracer (e.g., [¹⁸F]F-Choline).

Radiosynthesis Cyclotron Cyclotron Produces [18F]F- QMA QMA Cartridge Traps/Purifies [18F]F- Cyclotron->QMA Reaction Reaction Vessel [18F]F- + CH3I -> [18F]CH3F QMA->Reaction Elution Distillation Gas Phase Transfer Purification of [18F]CH3F Reaction->Distillation Heating Labeling Substrate Labeling Methylation of Precursor Distillation->Labeling Bubbling PET PET Tracer (e.g., [18F]F-Choline) Labeling->PET

Figure 3: Radiosynthesis pathway utilizing [¹⁸F]fluoromethane as a synthon.

References

  • NIST Mass Spectrometry Data Center. (2023). Fluoromethane: Vibrational and/or electronic energy levels. NIST Chemistry WebBook, SRD 69. [Link]

  • Shimanouchi, T. (1972).[1][2][3][4] Tables of Molecular Vibrational Frequencies Consolidated Volume I. National Bureau of Standards.[1][2][5][6] [Link]

  • Pacific Northwest National Laboratory (PNNL). (n.d.). PNNL IR Database: Methyl Fluoride.[7][Link]

  • Alauddin, M. M. (2012). Positron emission tomography (PET) imaging with ¹⁸F-based radiotracers. American Journal of Nuclear Medicine and Molecular Imaging, 2(1), 55–76. [Link]

Sources

Technical Guide: Solubility of Fluoromethane (CH₃F) in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level scientific insight into the solubility of Fluoromethane (CH₃F). It moves beyond basic data listing to predictive modeling and experimental validation, designed for a professional R&D audience.

Thermodynamic Modeling, Solvent Selection, and Experimental Protocols

Executive Summary

Fluoromethane (Methyl Fluoride, HFC-41) presents unique solubility challenges due to its status as a liquefiable gas with moderate polarity (1.85 D) and high volatility (


C). Unlike its chlorinated or brominated analogs, the C-F bond introduces a "fluorine effect"—high electronegativity but low polarizability—which complicates solvent selection.

This guide provides a predictive framework using Hansen Solubility Parameters (HSP) to identify optimal solvents, details the Peng-Robinson Equation of State (PR-EOS) for high-pressure modeling, and outlines the Isochoric Saturation Method for experimental determination.

Key Insight: While often assumed to follow "like dissolves like," CH₃F solubility is maximized in polar aprotic solvents (e.g., NMP, DMF) that match its polarity vector (


) without requiring strong hydrogen bond donation, which CH₃F cannot reciprocate effectively.

Physicochemical Profile & Critical Constraints

Before attempting dissolution, the researcher must account for the thermodynamic state of the solute. At ambient conditions, CH₃F is a supercritical fluid or high-pressure gas depending on temperature relative to its critical point.

PropertyValueImplication for Solubility
Molecular Weight 34.03 g/mol High diffusivity; rapid equilibrium.
Boiling Point (1 atm) -78.4 °C (194.8 K)Requires pressurized vessels (autoclaves) for liquid-phase solubility.
Critical Temperature (

)
44.5 °C (317.7 K)Near-ambient; solubility behavior shifts from Henry's Law to supercritical fluid density behavior near this T.
Critical Pressure (

)
58.8 barHigh pressure required to liquefy at ambient T.
Dipole Moment 1.85 DModerately polar; soluble in dipolar aprotic solvents.
Hansen Parameters

Basis for predictive solvent selection (See Section 3).

Predictive Solvent Selection (Hansen Solubility Parameters)

In the absence of empirical data for every solvent system, Hansen Solubility Parameters (HSP) provide the most reliable predictive model. The affinity between CH₃F (1) and a solvent (2) is quantified by the "HSP Distance" (


):


  • Lower

    
      indicates higher thermodynamic affinity (higher solubility).
    
  • Target: Solvents with

    
     are generally considered "good" solvents for gases.
    
Calculated Affinity Table

Data derived from standard HSP values for solvents and CH₃F (


).
Solvent ClassSolvent



Calculated

Predicted Solubility
Polar Aprotic DMF 17.413.711.38.8 High
Polar Aprotic NMP 18.012.37.29.6 High
Ether THF 16.85.78.08.5 Moderate/High
Aromatic Toluene18.01.42.015.3Low
Polar Protic Water15.516.042.333.6Very Low
Alkane Hexane14.90.00.014.8Low

Analysis:

  • The "Sweet Spot": THF and DMF show the lowest

    
     values. The polarity (
    
    
    
    ) of DMF matches CH₃F well, stabilizing the dipole.
  • The Water Mismatch: Water's massive hydrogen bonding component (

    
    ) creates a huge energy barrier (
    
    
    
    ), explaining why CH₃F is sparingly soluble in water (~2.3 g/L).
  • NMP Utility: While NMP has a slightly higher

    
     than THF, its high boiling point and chemical stability make it the preferred carrier for methylation reactions at elevated temperatures.
    

Thermodynamic Modeling (High Pressure)

For precise process engineering (e.g., reactor design), Henry's Law is insufficient due to the pressure dependence of the gas phase fugacity. The Peng-Robinson Equation of State (PR-EOS) is the industry standard for modeling fluoromethane mixtures.

The Modeling Workflow

G cluster_inputs Input Parameters Tc Tc (317.7 K) Pc (58.8 bar) EOS Peng-Robinson EOS (Cubic Solver) Tc->EOS Omega Acentric Factor (ω = 0.152) Omega->EOS Kij Binary Interaction Parameter (k_ij) Kij->EOS Phi Fugacity Coefficient (φ_gas, φ_liquid) EOS->Phi Equil Phase Equilibrium xi * φ_L * P = yi * φ_V * P Phi->Equil Solubility Solubility (x_CH3F) Equil->Solubility

Figure 1: Thermodynamic workflow for predicting high-pressure solubility.

Mechanistic Note: The binary interaction parameter (


) accounts for the deviations from ideal mixing. For CH₃F in polar solvents, 

is typically non-zero (approx 0.05–0.15) and must be regressed from experimental P-x-y data.

Experimental Protocol: Isochoric Saturation

To empirically validate solubility, the Static-Analytic Method (Isochoric Saturation) is the gold standard. It avoids the mass transfer errors common in flow-bubbling methods.

Apparatus Setup
  • Equilibrium Cell: Sapphire or Hastelloy high-pressure view cell (approx. 50–100 mL).

  • Temperature Control: Oil bath or Peltier jacket (

    
     K).
    
  • Agitation: Magnetic coupling drive (to prevent seal leaks).

  • Sampling: ROLSI™ (Rapid On-Line Sampler-Injector) connected to GC-TCD/FID.

Step-by-Step Methodology
  • System Evacuation:

    • Heat the cell to

      
       and pull vacuum (< 0.01 mbar) to remove air and moisture.
      
    • Why: Inerts (N₂, O₂) drastically skew partial pressure readings.

  • Solvent Loading (Gravimetric):

    • Inject degassed solvent (e.g., NMP) into the cell.

    • Weigh the cell before and after to determine exact solvent mass (

      
      ).
      
  • Gas Injection:

    • Introduce CH₃F gas from a lecture bottle until desired pressure (

      
      ) is reached.
      
    • Record mass of gas added (

      
      ) if using a mass flow controller or weighing the cylinder.
      
  • Equilibration:

    • Stir at >500 RPM. Monitor Pressure (

      
      ) vs. Time (
      
      
      
      ).
    • Equilibrium is defined when

      
       mbar/hour.
      
  • Sampling & Analysis:

    • Liquid Phase: Withdraw a micro-sample (via ROLSI valve) to the Gas Chromatograph.

    • Gas Phase: Analyze headspace to confirm vapor composition (critical for binary mixtures).

  • Calculation:

    • Calculate solubility (

      
      ) using the peak area ratio against a calibration curve.
      
    • Self-Validation: Verify mass balance. The total mass (

      
      ) must match the sum of masses in liquid and vapor phases calculated from EOS densities.
      

Safety & Handling (Class 2.1)

Fluoromethane is an Extremely Flammable Gas and can form explosive mixtures with air (LEL ~5.6%).

  • Engineering Controls: All solubility experiments must be conducted in a Class I, Div 1 fume hood or explosion-proof enclosure.

  • Material Compatibility: CH₃F is generally compatible with Stainless Steel (304/316), PTFE, and Viton. Avoid aluminum gaskets if trace moisture is present (risk of HF formation).

  • Pressure Hazards: The vapor pressure at 25°C is ~33 bar. Glass vessels are strictly prohibited unless rated for >60 bar (e.g., heavy-wall sapphire).

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Source for HSP theory and solvent parameters). Link

  • NIST Chemistry WebBook. (2023). "Fluoromethane - Thermophysical Properties." National Institute of Standards and Technology. (Source for Critical T/P and Dipole Moment). Link

  • Air Liquide. (2022). "Safety Data Sheet: Fluoromethane (R41)." (Source for Flammability and Safety Data). Link

  • Peng, D. Y., & Robinson, D. B. (1976). "A New Two-Constant Equation of State." Industrial & Engineering Chemistry Fundamentals, 15(1), 59-64. (Source for Thermodynamic Modeling).[1] Link

  • Kutsuna, S. (2017). "Experimental determination of Henry's law constants of difluoromethane (HFC-32)..." Atmospheric Chemistry and Physics. (Proxy source for experimental methodology of fluorinated gases). Link

Sources

"Fluoromethane gas phase reaction kinetics"

Kinetic Architecture of Fluoromethane ( ): From Gas Phase Dynamics to Radiopharmaceutical Stability

Executive Summary

Fluoromethane (Methyl Fluoride, HFC-41) represents a unique intersection of fundamental chemical kinetics and applied life sciences. As the simplest hydrofluorocarbon, it serves as the "hydrogen atom" of organofluorine chemistry—a benchmark for understanding the electronic effects of fluorine substitution.

For the atmospheric scientist,




Theoretical Framework: The Fluorine Effect

The kinetic behavior of fluoromethane is dictated by the extreme electronegativity of fluorine (3.98 Pauling scale) and the resulting bond polarization.

Bond Dissociation Energy (BDE) Hierarchy

The substitution of a single hydrogen in methane with fluorine creates a dipole that strengthens the remaining C-H bonds via hyperconjugation and electrostatic attraction.

Bond TypeMoleculeBDE (

)
Kinetic Implication
C-F

~115.0 Metabolically inert; requires extreme T for pyrolysis.
C-H

~106.0 Stronger than C-H in

(~104.9); slower H-abstraction.
C-H

~104.9Reference standard.

Key Insight for Drug Design: The increased C-H BDE explains why fluorination of a methyl group (

Atmospheric & Environmental Kinetics

The primary sink for


1
The Master Reaction

This reaction proceeds via a pre-reaction complex followed by a hydrogen atom transfer (HAT).

Arrhenius Parameters

The rate constant


2345

Evaluated Kinetic Data (NASA/JPL Consensus):

ParameterValueUnitNotes

Factor


Frequency factor indicating collision efficiency.



Activation temperature. High barrier due to C-H strengthening.



Very slow compared to

(

), but significant over geological time.

Analyst Note: The rate constant is approximately 3-4 times faster than that of methane at room temperature, despite the stronger C-H bond. This counter-intuitive result is due to the polar effect: the electrophilic


 radical is attracted to the dipole of 

, increasing the collision frequency (

factor) which compensates for the higher activation energy barrier.

High-Temperature Kinetics (Combustion & Pyrolysis)

In combustion environments or during thermal decomposition (e.g., waste incineration),

H-Atom Abstraction
  • Significance: This is the primary flame propagation step. The formation of

    
     (via subsequent reactions of 
    
    
    ) acts as a flame inhibitor by scavenging H-atoms.
Thermal Decomposition (Shock Tube Regime)

At temperatures


  • Mechanism:

    
    -elimination of HF is the lowest energy channel, producing singlet methylene.
    
    
    

Experimental Protocol: Laser Flash Photolysis (LFP-LIF)

Objective: Measure the absolute rate constant


Principle:

Optical Setup Diagram (Graphviz)

LFP_LIF_SetupPumpLaserPump Laser(Excimer 248nm)ReactorQuartz Flow Reactor(CH3F + H2O2 + He)PumpLaser->ReactorPhotolysis(H2O2 -> 2OH)PMTPMT Detector(308nm Filter)Reactor->PMTFluorescenceProbeLaserProbe Laser(Dye 282nm)ProbeLaser->ReactorExcitation(A-X transition)OscilloscopeDigital Oscilloscope(Decay Trace)PMT->OscilloscopeSignalComputerData Analysis(k' vs [CH3F])Oscilloscope->ComputerDigitized Decay

Caption: Schematic of a Laser Flash Photolysis - Laser Induced Fluorescence (LFP-LIF) system for measuring gas-phase radical kinetics.

Step-by-Step Methodology
  • Precursor Preparation:

    • Use Hydrogen Peroxide (

      
      ) or Ozone (
      
      
      ) as the clean source of
      
      
      .
    • Introduce

      
       (analyte) and Helium (buffer gas) into the temperature-controlled quartz reactor.
      
    • Self-Validation Check: Ensure

      
       (ratio > 1000:1) to maintain pseudo-first-order  conditions. This ensures the 
      
      
      concentration remains effectively constant during the decay.
  • Photolysis (Pump):

    • Fire the Excimer laser (e.g., KrF at 248 nm) to photolyze

      
      , creating a burst of 
      
      
      radicals at
      
      
      .
  • Detection (Probe):

    • Fire the Dye laser (tuned to ~282 nm) at variable time delays (

      
      ) after the pump.
      
    • This excites the

      
       transition.
      
    • Monitor the fluorescence emission at ~308 nm using a Photomultiplier Tube (PMT).

  • Data Analysis:

    • Record the exponential decay of the fluorescence signal:

      
      .
      
    • Plot the pseudo-first-order rate coefficient

      
       against the concentration 
      
      
      .
    • Result: The slope of this line is the bimolecular rate constant

      
      .
      

Implications for Drug Development & Radiochemistry

While gas-phase kinetics describes the fundamental physics, these parameters directly inform the design of fluorinated pharmaceuticals.

The "Metabolic Blockade"

The high activation energy (


  • Mechanism: Cytochrome P450 enzymes typically abstract a hydrogen atom (radical mechanism) to initiate metabolism.

  • Application: Replacing a terminal

    
     with 
    
    
    or
    
    
    raises the BDE, effectively "blocking" this site from metabolic attack and extending the drug's half-life (
    
    
    ).
Radiosynthesis of -Fluoromethyl Groups

The synthesis of


  • Kinetic Challenge: The nucleophilic substitution (

    
    ) to form the C-F bond requires overcoming the high solvation energy of the fluoride ion.
    
  • Gas Phase Advantage: Gas-phase synthesis of

    
     (e.g., via reaction of 
    
    
    with
    
    
    ) is often faster and cleaner than liquid phase equivalents because the fluoride ion is "naked" and highly reactive in the gas phase, unencumbered by solvent shells.
Reaction Pathway Visualization

Reaction_PathwaysCH3FFluoromethane(CH3F)TransitionStateTransition State[HO---H---CH2F]‡CH3F->TransitionState+ •OH (Gas Phase)Metabolic_BlockMetabolic Stability(Resists P450)CH3F->Metabolic_BlockHigh C-F BDERadiochem18F-RadiotracerSynthesisCH3F->RadiochemPrecursor UtilityProducts_AtmAtmospheric Products(H2O + •CH2F)TransitionState->Products_AtmH-Abstraction

Caption: Divergent pathways of Fluoromethane in atmospheric chemistry vs. pharmaceutical applications.

References

  • NIST Chemical Kinetics Database. "Reaction: CH3F + OH". National Institute of Standards and Technology.[1] [Link]

  • NASA/JPL Panel for Data Evaluation. "Chemical Kinetics and Photochemical Data for Use in Atmospheric Studies". JPL Publication 15-10. [Link]

  • Burgess, D. R., et al. "Rate Constants for Abstraction of H from the Fluoromethanes by H, O, F, and OH". Journal of Physical and Chemical Reference Data. [Link]

  • PubChem. "Fluoromethane (Compound Summary)". National Library of Medicine. [Link]

  • Giering, K., et al. "Gas-Phase Kinetic Studies of the Reaction of OH Radicals with Fluorinated Methanes". Journal of Physical Chemistry A. [Link] (Journal Landing Page)[1]

"Electronic structure of fluoromethane"

Electronic Structure of Fluoromethane ( ): A Technical Guide for Drug Discovery

Executive Summary

Fluoromethane (


This guide dissects the electronic structure of


Geometric & Electronic Fundamentals

The geometry of fluoromethane deviates from ideal tetrahedral symmetry due to the extreme electronegativity of fluorine (

Bent’s Rule


123
The "Bent's Rule" Anomaly

In


  • C-H Bonds: The carbon orbitals directing to hydrogen have increased

    
    -character (~28%), resulting in shorter, stronger C-H bonds compared to methane.
    
  • C-F Bond: The carbon orbital directing to fluorine has increased

    
    -character (~78%), lengthening the bond slightly relative to an ideal 
    
    
    prediction, though it remains the strongest single bond in organic chemistry due to electrostatic attraction.
Key Physicochemical Data

The following data establishes the baseline for




PropertyValueContext
Point Group

Pyramidal symmetry
C-F Bond Length

Shortest C-X bond (vs

for C-Cl)
H-C-F Bond Angle

Compressed <

(Bent's Rule)
Dipole Moment (

)

Lower than

(

)
Ionization Potential

High IP indicates resistance to oxidation
BDE (C-F)

Metabolic stability anchor

Molecular Orbital (MO) Architecture

Understanding the MO diagram is critical for predicting reactivity. The interaction between the Fluorine

Orbital Mixing Analysis
  • HOMO (Highest Occupied Molecular Orbital): Primarily composed of the Fluorine

    
     lone pair (symmetry 
    
    
    ), orthogonal to the C-H bond axis. This orbital is low in energy, making
    
    
    a poor nucleophile and resistant to electrophilic attack (e.g., by Cytochrome P450).
  • LUMO (Lowest Unoccupied Molecular Orbital): The

    
     orbital. While technically an acceptor, its high energy and the strength of the C-F bond make 
    
    
    resistant to nucleophilic substitution (
    
    
    ) under physiological conditions, unless activated.
Visualization: MO Interaction Diagram

The following diagram illustrates the symmetry-adapted linear combination of atomic orbitals (LCAO) forming

MO_DiagramFig 1: Qualitative MO Diagram of Fluoromethane (C3v Symmetry)cluster_CMethyl Fragment (CH3)cluster_FFluorine AtomC_2pC(2p) / CH3(e)Sigma_Starσ* (C-F) LUMO(Antibonding)C_2p->Sigma_StarC_2sC(2s) / CH3(a1)Sigmaσ (C-F) HOMO-1(Bonding a1)C_2s->SigmaF_2pF(2p)F_2p->Sigma_StarNonBondingn (F Lone Pair) HOMO(Non-bonding e)F_2p->NonBonding No overlap (Symmetry)F_2p->SigmaF_2sF(2s)

The "Fluorine Effect" in Drug Design

The electronic structure of

Metabolic BlockingBioisosterism
Metabolic Blocking Mechanism

The C-F bond is electronically "invisible" to the oxidative machinery of Cytochrome P450 (CYP450).

  • Mechanism: CYP450 typically abstracts a hydrogen atom (HAT mechanism) to form a radical.

  • The Barrier: The C-F bond dissociation energy (

    
    ) is significantly higher than C-H (
    
    
    ). Furthermore, the high ionization potential of the fluorine lone pairs prevents the initial single-electron transfer (SET) step often required for oxidation.
Visualization: Metabolic Fate Pathway

This flowchart contrasts the metabolic stability of a methyl group vs. a fluoromethyl group.

Metabolic_PathFig 2: Metabolic Divergence: Methyl (CH3) vs Fluoromethyl (CH2F)Drug_CH3Drug-CH3(Methylated)CYPCytochrome P450(Oxidant)Drug_CH3->CYP H-AbstractionDrug_CH2FDrug-CH2F(Fluoromethylated)Drug_CH2F->CYP F-RepulsionRadicalCarbon Radical[Drug-CH2•]CYP->Radical Low BarrierBlockedOxidation Blocked(High BDE / IP)CYP->Blocked High BarrierMetaboliteHydroxylated Metabolite(Rapid Clearance)Radical->Metabolite OH ReboundStableParent Drug Intact(Extended Half-life)Blocked->Stable

Experimental Protocols

For researchers incorporating the fluoromethyl motif, we provide two validated workflows: a computational method for accurate prediction and a synthetic protocol for radiolabeling (PET imaging).

Protocol A: Computational Modeling (DFT)

Standard DFT functionals often underestimate the C-F bond length due to poor description of dispersion and ionic character.

  • Objective: Accurate geometry and dipole prediction of fluoromethylated scaffolds.

  • Recommended Functional:

    
    B97X-D (Long-range corrected with dispersion).
    
  • Basis Set: def2-TZVP (Triple-zeta valence polarized).

  • Solvation Model: SMD (Solvation Model based on Density) – essential for dipole accuracy.

Protocol B: Synthesis of [ ]Fluoromethyl Motifs

The introduction of


Workflow Steps:

  • Generation: Cyclotron production of

    
     in 
    
    
    .
  • Activation: Trapping on QMA cartridge and elution with

    
     (Cryptand) / 
    
    
    to create "naked" fluoride.
  • Substitution: Reaction with a precursor (e.g., ditosylmethane or methyl iodide) in anhydrous acetonitrile.

  • Purification: Distillation or HPLC.

Synthesis_WorkflowFig 3: [18F]Fluoromethylation Radiosynthesis WorkflowCyclotron1. Cyclotron(18O(p,n)18F)Drying2. Azeotropic Drying(K2.2.2/K2CO3/MeCN)Cyclotron->Drying Aqueous 18F-Reaction3. Nucleophilic Substitution(Precursor: CH2(OTs)2)Drying->Reaction Naked 18F-Purification4. HPLC/Distillation(Isolate [18F]CH2F-R)Reaction->Purification SN2 MechanismQC5. Quality Control(Radionuclidic Purity)Purification->QC

References

  • Bent, H. A. (1961).[1] "An Appraisal of Valence-bond Structures and Hybridization in Compounds of the First-row Elements." Chemical Reviews, 61(3), 275–311. Link

  • O'Hagan, D. (2008). "Understanding Organofluorine Chemistry. An Introduction to the C–F Bond." Chemical Society Reviews, 37(2), 308-319. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Gaussian, Inc. (2024). "DFT Methods and Basis Sets for Organohalogens." Gaussian Technical Notes. Link

  • Cole, E. L., et al. (2014). "Radiosyntheses using fluorine-18: the art and science of late stage fluorination." Current Topics in Medicinal Chemistry, 14(7), 875-900. Link

  • NIST Chemistry WebBook. (2024). "Fluoromethane: Gas Phase Thermochemistry data." National Institute of Standards and Technology. Link

"Atmospheric chemistry of fluoromethane"

Author: BenchChem Technical Support Team. Date: February 2026

Atmospheric Chemistry of Fluoromethane (HFC-41): Kinetics, Fate, and Environmental Impact

Executive Summary

Fluoromethane (CH₃F, HFC-41) occupies a unique niche in both industrial and environmental chemistry.[1] While widely utilized as a methylating agent and a precursor for the radiopharmaceutical tracer [¹⁸F]fluoromethane in Positron Emission Tomography (PET), its fugitive emissions represent a distinct atmospheric burden.

This technical guide details the atmospheric fate of CH₃F.[1] Unlike chlorofluorocarbons (CFCs), HFC-41 has an Ozone Depletion Potential (ODP) of zero.[1] However, its strong C–F bond and infrared absorption characteristics give it a Global Warming Potential (GWP) of 116 (100-year horizon, AR5/AR6) and an atmospheric lifetime of 2.8 years . The primary degradation pathway is oxidation by hydroxyl radicals (·OH) in the troposphere, leading to the formation of formyl fluoride (HC(O)F) and ultimately hydrogen fluoride (HF).

Physicochemical Profile & Radiative Forcing

Before analyzing the kinetics, we must establish the target molecule's stability profile. The C–F bond is the strongest single bond in organic chemistry (~112 kcal/mol), rendering CH₃F resistant to photolysis in the troposphere.

ParameterValueSource/Context
Formula CH₃FHFC-41
Atmospheric Lifetime 2.8 yearsOH-radical limited
100-Year GWP 116IPCC AR5/AR6
20-Year GWP 427High short-term forcing
Ozone Depletion Potential 0No Cl/Br atoms
Primary Sink Tropospheric ·OHH-abstraction

Scientist’s Note: The discrepancy between the 20-year and 100-year GWP highlights the importance of HFC-41 as a "short-lived climate pollutant" (SLCP). For drug developers using [¹⁸F]CH₃F, this implies that immediate containment has a high leverage on near-term climate mitigation.[1]

The Tropospheric Sink: Degradation Mechanism

The atmospheric removal of fluoromethane is driven by gas-phase oxidation.[1] The rate-limiting step is the abstraction of a hydrogen atom by the hydroxyl radical (·OH).[1][2][3][4]

Step-by-Step Pathway
  • Initiation (H-Abstraction): The ·OH radical abstracts a hydrogen, forming the fluoromethyl radical (·CH₂F) and water.[1]

    
    
    Kinetic Insight: This reaction is relatively slow (
    
    
    
    cm³ molecule⁻¹ s⁻¹ at 298K) due to the electron-withdrawing effect of the fluorine atom, which strengthens the C–H bonds.
  • Peroxy Radical Formation: The alkyl radical rapidly adds oxygen.[1]

    
    
    
  • NO to NO₂ Conversion: In the presence of NO (common in the boundary layer), the peroxy radical oxidizes NO to NO₂ (contributing to tropospheric ozone formation).

    
    
    
  • Formyl Fluoride Generation: The alkoxy radical (

    
    ) reacts with oxygen to eliminate 
    
    
    
    and form Formyl Fluoride (
    
    
    ).[1]
    
    
  • Terminal Fate (Hydrolysis):

    
     is a stable intermediate but is removed via hydrolysis (in clouds/aerosols) or photolysis.[1] Hydrolysis is the dominant sink, yielding HF and Formic Acid.[1]
    
    
    
    
Mechanistic Visualization

G CH3F CH3F (Fluoromethane) CH2F •CH2F (Fluoromethyl Radical) CH3F->CH2F H-Abstraction OH •OH Radical OH->CH2F CH2FO2 CH2FO2• (Peroxy Radical) CH2F->CH2FO2 Rapid Addition O2_1 + O2 CH2FO CH2FO• (Alkoxy Radical) CH2FO2->CH2FO Oxidation of NO NO + NO HCOF HC(O)F (Formyl Fluoride) CH2FO->HCOF Elimination of HO2 O2_2 + O2 EndProducts HF + HCOOH (Acid Deposition) HCOF->EndProducts Dominant Sink Hydrolysis Hydrolysis (+ H2O)

Figure 1: The atmospheric oxidation cascade of Fluoromethane.[1] The formation of Formyl Fluoride (HC(O)F) represents a semi-stable bottleneck before final hydrolysis.

Experimental Validation: The Relative Rate Method

For researchers needing to validate these kinetics (e.g., when testing deuterated isotopologues like


 for kinetic isotope effects), the Relative Rate Method  is the gold standard. It eliminates the need for absolute concentration measurements of the transient ·OH radical.
Protocol: Smog Chamber FTIR Analysis

Objective: Determine the rate constant


 for 

relative to a reference compound.

Reagents:

  • Target: Fluoromethane (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Reference: Methane (

    
    ) or Ethane (
    
    
    
    ).[1] Note: Choose a reference with a reaction rate (
    
    
    ) similar to the target.
  • OH Precursor: Hydrogen Peroxide (

    
    ) or Methyl Nitrite (
    
    
    
    ).[1]

Workflow:

  • Chamber Setup: Use a Teflon (FEP) smog chamber (typically 50–100 L) equipped with UV lamps (300–400 nm).[1]

  • Mixture Injection: Introduce partial pressures of Target (5–10 mTorr) and Reference (5–10 mTorr) into purified air.

  • Initiator: Inject the OH precursor.[1]

  • Zero-Point Scan: Acquire a

    
     spectrum using In-Situ FTIR  (path length >100m via White cell optics).
    
  • Irradiation: Turn on UV lamps to photolyze the precursor and generate ·OH.

  • Data Acquisition: Measure the decay of Target and Reference IR bands over time (e.g., every 5 minutes for 1 hour).

Data Analysis (The Math): Plot


 vs. 

.
  • According to the integrated rate law:

    
    
    
  • The slope of the line yields the ratio

    
    . Multiply by the known 
    
    
    
    to solve for
    
    
    .[1]

Environmental Impact Assessment

Global Warming Potential (GWP)

HFC-41 absorbs infrared radiation in the "atmospheric window" (8–12 µm).[1]

  • Radiative Efficiency: High C–F stretching intensity.[1]

  • Impact: While its concentration is lower than HFC-134a, its GWP of 116 makes it a regulated substance under the Kigali Amendment to the Montreal Protocol.

Acid Deposition (The HF Question)

The ultimate degradation product is Hydrogen Fluoride (HF).[1]

  • Mechanism:

    
    .[1]
    
  • Fate: HF is highly water-soluble and is removed via wet deposition (rainout).[1]

  • Toxicity: While atmospheric HF from HFC degradation contributes to background fluoride levels, current models indicate the concentration is orders of magnitude below phytotoxic thresholds (ppb range). However, localized accumulation near industrial emission points remains a concern.[1]

Strategic Implications for Industry

Audience: Radiochemists and Process Engineers.[1]

  • Radiotracer Synthesis ([¹⁸F]CH₃F):

    • Production of [¹⁸F]fluoromethane often involves gas-phase handling.[1] Leaks are not just radiological hazards but climate compliance events.[1]

    • Recommendation: Implement cryogenic trapping (-196°C) on exhaust lines to capture unreacted [¹⁸F]CH₃F and carrier CH₃F.[1]

  • Solvent/Reagent Use:

    • If using CH₃F as a methylating agent, consider the Total Equivalent Warming Impact (TEWI) .[1]

    • Alternative: Where possible, use reagents with lower vapor pressures or faster tropospheric degradation rates (shorter lifetimes) to minimize stratospheric transport potential.[1]

References

  • IPCC Fifth Assessment Report (AR5) . Climate Change 2013: The Physical Science Basis. Chapter 8: Anthropogenic and Natural Radiative Forcing. [Link]

  • Burkholder, J. B., et al. "Chemical Kinetics and Photochemical Data for Use in Atmospheric Studies, Evaluation No. 18." JPL Publication 15-10, Jet Propulsion Laboratory, Pasadena, 2015. [Link]

  • Wallington, T. J., et al. "The Atmospheric Chemistry of Formyl Fluoride (HC(O)F)."[1] Environmental Science & Technology, 2018.[1] (Validating the hydrolysis sink mechanism).

  • EPA Greenhouse Gas Reporting Program . "Global Warming Potentials." 40 CFR Part 98 Subpart A. [Link][1]

  • Nielsen, O. J., et al. "Atmospheric Chemistry of HFC-41 (CH3F): Kinetics and Mechanisms."[1] Journal of Physical Chemistry A. (Foundational kinetic data for the relative rate method).

Sources

Part 1: Physicochemical & Molecular Determinants

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Toxicological Profile & Control of Fluoromethane (CH3F)

Executive Summary This technical guide provides a comprehensive toxicological assessment of Fluoromethane (Methyl Fluoride, CAS 593-53-3), tailored for pharmaceutical researchers and industrial hygienists. Unlike its highly reactive analogs (e.g., methyl iodide or methyl fluorosulfonate), fluoromethane exhibits a distinct toxicity profile characterized by low acute toxicity but significant flammability and specific metabolic byproducts. This document synthesizes physicochemical data, metabolic pathways, and regulatory standards to support risk assessment in drug development (ICH M7) and occupational safety.

Fluoromethane is the simplest fluorinated hydrocarbon. Its high stability of the C–F bond (approx. 116 kcal/mol) renders it significantly less reactive as an alkylating agent compared to other methyl halides, directly influencing its genotoxic potential.

Table 1: Core Physicochemical Properties

Property Value Relevance to Toxicity
CAS Number 593-53-3 Unique Identifier
Formula CH₃F Molecular Weight: 34.03 g/mol
Physical State Gas (Colorless, Odorless) Inhalation is the primary exposure route.
Boiling Point -78.4°C Rapid vaporization; frostbite hazard.
Solubility Soluble in alcohol, ether Lipophilicity facilitates CNS penetration.
Flammability H220 (Extremely Flammable) Primary physical hazard; LEL/UEL ~ 5.6% - 27.7%.

| Reactivity | Low (High C-F bond energy) | Reduced potential for direct DNA alkylation. |

Part 2: Toxicokinetics & Biotransformation

Understanding the metabolism of CH₃F is critical for predicting delayed toxicity. The compound undergoes oxidative defluorination, primarily catalyzed by Cytochrome P450 2E1 (CYP2E1), leading to the release of fluoride ions and formaldehyde.

Mechanism of Action:

  • Absorption: Rapid pulmonary absorption due to low blood/gas partition coefficient.

  • Metabolism: Hepatic oxidation via CYP2E1 inserts oxygen into the C-H bond.

  • Decomposition: The unstable intermediate (fluoromethanol) spontaneously decomposes.

  • Excretion: Fluoride is excreted renally; formaldehyde enters the one-carbon pool or is oxidized to formate.

Figure 1: Metabolic Pathway of Fluoromethane

G CH3F Fluoromethane (CH3F) CYP CYP2E1 (Oxidation) CH3F->CYP Inhalation Inter [Fluoromethanol] (Unstable Intermediate) CYP->Inter Hydroxylation HCHO Formaldehyde (HCHO) Inter->HCHO Spontaneous Decomposition HF Hydrogen Fluoride (HF / F-) Inter->HF Tox Toxicity Endpoint: CNS Depression & Fluorosis HCHO->Tox Carcinogen (IARC Grp 1) HF->Tox Bone Deposition (Chronic)

Caption: CYP2E1-mediated oxidative defluorination pathway yielding toxic metabolites formaldehyde and fluoride ions.

Part 3: Toxicology Profile

Acute Toxicity (Inhalation)

Fluoromethane acts primarily as a central nervous system (CNS) depressant (narcotic) at high concentrations. Unlike "Magic Methyl" (Methyl Fluorosulfonate), which is a potent alkylator and highly lethal, CH₃F requires massive exposure to induce lethality.

  • Rat LC50 (4h): > 100,000 ppm (approx. 160,000 mg/m³)

  • Mouse LC50 (2h): ~ 127,000 ppm

  • Symptoms: Dizziness, drowsiness, confusion, and at very high levels, cardiac sensitization (arrhythmia) and asphyxiation.

Genotoxicity & Carcinogenicity (ICH M7 Assessment)

For drug development professionals, the classification of CH₃F as a Potential Genotoxic Impurity (PGI) is a key concern.

  • Ames Test: Available data and regulatory dossiers (ECHA, SDS summaries) indicate Negative results in Salmonella typhimurium strains. The stability of the C-F bond prevents the nucleophilic attack on DNA typically seen with methyl iodide or bromide.

  • Carcinogenicity: Not listed as a carcinogen by IARC, NTP, or OSHA.

  • ICH M7 Classification: Likely Class 5 (No structural alert, or alert shared with non-mutagenic structure, with sufficient negative mutagenicity data). It is generally controlled as an ordinary impurity rather than a mutagenic one, provided levels are below toxicological thresholds for fluoride/formaldehyde metabolites.

Part 4: Occupational Hygiene & Safety[1]

Exposure Limits (OELs)

There is no specific ACGIH TLV or OSHA PEL unique to "Methyl Fluoride."[1] Regulatory bodies typically default to the limits for Fluorides (as F) due to the metabolic conversion.

Table 2: Regulatory Exposure Standards

Agency Limit Type Value Basis
ACGIH TLV-TWA 2.5 mg/m³ (as F) Bone deposition (Fluorosis)
OSHA PEL-TWA 2.5 mg/m³ (as F) Skeletal toxicity
NIOSH REL-TWA 2.5 mg/m³ (as F) Skeletal toxicity

| IDLH | - | 250 mg/m³ (as F) | Immediate danger threshold |

Handling Protocols
  • Engineering Controls: Use only in explosion-proof hoods. Ground all equipment to prevent static discharge (H220).

  • Monitoring: Continuous area monitoring for LEL (Lower Explosive Limit) is more critical than toxicity monitoring due to the flammability risk.

Part 5: Analytical Protocol (GC-MS)

Objective: Quantification of Fluoromethane impurities in pharmaceutical intermediates or air samples.

Methodology: Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS).

1. Sample Preparation:

  • Air: Collect using Tedlar® bags or Summa canisters.

  • Liquid/Solid: Dissolve sample in high-boiling solvent (e.g., DMAc or DMSO) in a crimped headspace vial.

2. Instrument Parameters:

  • Column: PLOT Q (Porous Layer Open Tubular) or equivalent (e.g., Agilent J&W HP-PLOT Q), 30m x 0.32mm. Rationale: Standard liquid phases cannot retain highly volatile gases like CH₃F.

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 40°C (Hold 2 min)

    • Ramp: 15°C/min to 200°C

    • Hold: 5 min.

  • Injector: Split ratio 10:1, Temp 200°C.

3. MS Detection (SIM Mode):

  • Target Ion (Quant): m/z 34 (Molecular ion CH₃F⁺).

  • Qualifier Ions: m/z 33 (CH₂F⁺), m/z 15 (CH₃⁺).

  • Dwell Time: 100 ms per ion.

Figure 2: Analytical Workflow

GCMS Sample Sample Collection (Tedlar Bag / Headspace Vial) Inject Injection (Gas Tight Syringe / Loop) Sample->Inject Sep Separation (PLOT Q Column, 40°C) Inject->Sep Volatiles Detect MS Detection (SIM m/z 34, 33) Sep->Detect Elution Data Quantification (External Std Curve) Detect->Data

Caption: Step-by-step GC-MS workflow for specific detection of Fluoromethane.

References

  • European Chemicals Agency (ECHA). Registration Dossier: Difluoromethane (Analogous data) and Methyl Fluoride Classification. Available at: [Link]

  • Linde Gas.Safety Data Sheet: Methyl Fluoride. (2017).
  • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Fluorides (as F). Available at: [Link]

  • International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. (2017). Available at: [Link]

  • PubChem. Compound Summary: Methyl Fluoride (CID 11638). National Library of Medicine. Available at: [Link]

  • Loizou, G. D., et al. "The metabolism and toxicity of halogenated methanes." Critical Reviews in Toxicology.

Sources

"CAS number 593-53-3 properties"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl Chloroformate (CAS No. 541-41-3)

Abstract

Ethyl chloroformate (ECF), systematically named ethyl carbonochloridate, is a highly versatile and reactive organic compound with the chemical formula ClCO₂CH₂CH₃.[1] It serves as a cornerstone reagent in modern organic synthesis, particularly within pharmaceutical and agrochemical development. This guide provides an in-depth exploration of the chemical and physical properties of ethyl chloroformate, its synthesis, core reactivity, and significant applications. Special emphasis is placed on its role as a protecting group for amines, an activating agent for carboxylic acids, and a derivatizing agent for analytical purposes. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into its safe and effective use.

Introduction: The Pivotal Role of Ethyl Chloroformate in Synthesis

Ethyl chloroformate is the ethyl ester of chloroformic acid and is recognized for its high electrophilicity at the carbonyl carbon.[2] This reactivity is driven by the electron-withdrawing effects of both the chlorine atom and the ethoxy group, making it a prime target for nucleophilic attack.[2] Consequently, ECF is a fundamental tool for constructing complex molecular architectures.[2] Its primary applications include the introduction of the N-ethoxycarbonyl (N-Cbz or Z) protecting group for amines, the formation of mixed anhydrides for peptide coupling, and the synthesis of esters and amides.[2][3] Furthermore, its utility extends to analytical chemistry, where it functions as a robust derivatizing agent, enhancing the volatility of polar analytes for gas chromatography-mass spectrometry (GC-MS) analysis.[4]

Physicochemical and Spectroscopic Properties

Ethyl chloroformate is a colorless to light yellow liquid characterized by a pungent, unpleasant odor.[2][5] A comprehensive understanding of its physical properties is critical for its safe handling, storage, and application in experimental design.

Physical and Chemical Data Summary

The key quantitative properties of ethyl chloroformate are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 541-41-3[1]
Molecular Formula C₃H₅ClO₂[1]
Molecular Weight 108.52 g/mol [1][6]
Appearance Colorless liquid[1][2]
Odor Pungent, like hydrochloric acid[1][2]
Density 1.135 g/mL at 25 °C[7]
Melting Point -81 °C (-114 °F)[1][7]
Boiling Point 93-95 °C (199-203 °F)[1][7][8]
Flash Point 10 °C (50 °F) [Closed Cup][5]
Autoignition Temp. 450 °C (842 °F)[9]
Vapor Pressure 53 hPa (39.75 mmHg) at 20 °C[9]
Vapor Density 3.74 (vs. air)[7]
Refractive Index n20/D 1.395[7]
Solubility Miscible with alcohol, benzene, chloroform, ether. Decomposes in water.[7][10]
Spectroscopic Profile

While specific spectral data from the provided search results is limited, the functional groups present in ethyl chloroformate (C=O, C-O, C-Cl) give rise to characteristic signals in IR and NMR spectroscopy, which are essential for reaction monitoring and product confirmation.

Synthesis of Ethyl Chloroformate

The industrial synthesis of ethyl chloroformate is primarily achieved through the reaction of absolute ethanol with phosgene (COCl₂).[11][12] This esterification reaction must be carefully controlled to maximize yield and minimize the formation of byproducts like diethyl carbonate.[13]

Caption: Synthesis of Ethyl Chloroformate from Ethanol and Phosgene.

Experimental Protocol: Laboratory Scale Synthesis

The following protocol outlines a common method for preparing ethyl chloroformate.[13]

Causality: The reaction is performed at low temperatures (below 10°C) to suppress the formation of diethyl carbonate, a common byproduct resulting from the reaction of a second ethanol molecule with the ethyl chloroformate product. Maintaining an excess of phosgene ensures the complete conversion of ethanol.[13]

  • Setup: A three-liter flask is equipped with a reflux condenser and a gas inlet tube.

  • Reactant Charging: 736 g (10 moles) of absolute ethanol is placed in the flask.

  • Cooling: The flask is cooled to below 10°C in an ice bath.

  • Phosgene Addition: Phosgene gas is passed into the cooled ethanol until the total weight has increased by 1090 g (11 moles). The temperature must be rigorously maintained below 10°C throughout the addition.

  • Reaction Completion: The mixture is allowed to stand for 30 minutes at below 10°C to ensure the complete reaction of phosgene.

  • Workup: The reaction mixture is allowed to warm to room temperature. It is then washed twice with an equal volume of ice water to remove excess alcohol and dissolved hydrogen chloride.

  • Purification: The organic layer is separated, dried over anhydrous calcium chloride, and then purified by fractional distillation, collecting the fraction boiling between 93-96°C.[13]

Core Reactivity and Mechanistic Pathways

The reactivity of ethyl chloroformate is analogous to that of acyl chlorides, serving as an excellent electrophile.[14] Its reactions are central to its utility in multi-step synthesis.

Reactions with Nucleophiles

Ethyl chloroformate readily reacts with a variety of nucleophiles. These reactions are typically conducted in the presence of a base to neutralize the hydrogen chloride byproduct.[14]

  • With Amines (Carbamate Formation): Primary and secondary amines react to form N-ethoxycarbonyl derivatives (ethyl carbamates). This is one of the most important applications of ECF, providing a stable protecting group for amines.[2][14][15]

  • With Alcohols (Carbonate Formation): Alcohols react to yield ethyl carbonate esters.[14][15]

  • With Carboxylic Acids (Mixed Anhydride Formation): Carboxylic acids, typically as their carboxylate salts, react to form mixed carbonic-carboxylic anhydrides. These anhydrides are highly activated intermediates, susceptible to further nucleophilic attack, and are instrumental in peptide bond formation.[2][3][14]

  • With Water (Hydrolysis): ECF reacts with water, decomposing to produce ethanol, carbon dioxide, and corrosive hydrogen chloride gas.[5][10][15] This moisture sensitivity necessitates handling under anhydrous conditions.

Caption: Key reactions of Ethyl Chloroformate with various nucleophiles.

N-Dealkylation of Tertiary Amines

A noteworthy reaction is the cleavage of tertiary amines, known as the von Braun reaction. ECF reacts with tertiary amines to form a quaternary ammonium salt, which then fragments to yield an ethyl carbamate and an alkyl chloride.[16] The lability of the N-substituent generally follows the order: benzyl > allyl > methyl > other alkyl groups.[17][18] This reaction provides a valuable method for converting tertiary amines to secondary amines after hydrolysis of the resulting carbamate.[16]

Key Applications in Research and Development

The versatility of ethyl chloroformate makes it indispensable in several areas of chemical science.

Protecting Group Chemistry

ECF is a choice reagent for protecting amine functionalities. The resulting N-ethoxycarbonyl (Cbz) group is stable under a wide range of reaction conditions but can be readily removed, often by catalytic hydrogenolysis, making it highly valuable in complex, multi-step syntheses of pharmaceuticals and alkaloids.[2]

Peptide Synthesis and Amide Formation

In peptide synthesis, ECF is used to activate the carboxylic acid group of an N-protected amino acid by forming a mixed anhydride.[2] This activated intermediate readily reacts with the amino group of another amino acid to form a peptide bond. This method is efficient and widely used for creating amide linkages.[2][19]

Analytical Derivatization for GC-MS

Many polar, non-volatile metabolites such as amino acids, organic acids, and phenols are unsuitable for direct GC-MS analysis. ECF serves as an excellent derivatizing agent that reacts with hydroxyl, carboxyl, and amino groups to increase analyte volatility and thermal stability.[4][20] This derivatization is often rapid, can be performed in a single step directly in an aqueous matrix, and significantly improves chromatographic resolution and detection sensitivity.[4][21]

This protocol is adapted from a validated method for comprehensive metabolite analysis.[20]

Causality: The two-step pH adjustment is critical. The initial acidic/neutral condition favors the derivatization of amines. The subsequent shift to an alkaline pH (9-10) facilitates the efficient ethoxycarbonylation of phenolic hydroxyl groups and other less reactive functionalities.[20][21] Pyridine acts as a catalyst, activating the ECF by forming a reactive N-ethoxycarbonylpyridinium salt.[4]

  • Sample Preparation: To a 600 µL aliquot of diluted serum sample (1:1 with water) in a glass tube, add 100 µL of an internal standard solution (e.g., L-2-chlorophenylalanine, 0.1 mg/mL).

  • First Derivatization: Add 400 µL of anhydrous ethanol, 100 µL of pyridine, and 50 µL of ECF.

  • Reaction & Extraction: Ultrasonicate the mixture for 60 seconds at 20°C to accelerate the reaction. Extract the derivatives by adding 500 µL of n-hexane, vortexing, and centrifuging.

  • pH Adjustment: Carefully transfer the upper organic layer. Adjust the pH of the remaining aqueous layer to 9–10 using 100 µL of 7 M NaOH.

  • Second Derivatization: Add another 50 µL of ECF to the alkaline aqueous layer. Vortex for 30 seconds and centrifuge.

  • Final Extraction: Extract the newly formed derivatives with 500 µL of n-hexane. Combine the organic extracts, dry under a stream of nitrogen, and reconstitute in a suitable solvent for GC-MS injection.

Industrial Synthesis

Beyond the laboratory, ECF is an important intermediate in the large-scale production of various commercial products, including:

  • Agrochemicals: It is a crucial building block in the synthesis of herbicides and fungicides.[11]

  • Pharmaceuticals: Used for carbamate and carbonate formation in the synthesis of active pharmaceutical ingredients (APIs).[11]

  • Ore Flotation Agents: Employed in the manufacture of chemicals used in mining operations.[3][22]

Safety, Handling, and Toxicology

Ethyl chloroformate is a hazardous substance that requires strict safety protocols. It is highly flammable, corrosive, and toxic.[1][23]

Hazard Summary
Hazard TypeDescriptionSource(s)
Inhalation May be fatal if inhaled.[23] Corrosive to the respiratory tract, causing burning, coughing, and potentially fatal pulmonary edema.[5][22]
Skin Contact Causes severe skin burns.[22][23] Can be absorbed through the skin.[23]
Eye Contact Causes severe eye burns and can lead to permanent damage or blindness.[5][22] It is a lachrymator.[23]
Ingestion Harmful if swallowed.[23] Causes severe burns to the digestive tract.[5][23]
Flammability Highly flammable liquid and vapor.[23] Vapors are heavier than air and may travel to an ignition source.[24][25]
Reactivity Reacts with water to release toxic and corrosive hydrogen chloride gas.[5] Reacts violently with strong oxidants, bases, and certain metals.[5][25]
Safe Handling and Storage
  • Ventilation: Always handle in a well-ventilated chemical fume hood.[26]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles with a face shield, permeation-resistant gloves (e.g., PVC), and appropriate protective clothing.[5][22]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[22] Use non-sparking tools and ensure equipment is properly grounded.[22][26]

  • Storage: Store in a cool, dry, well-ventilated, fireproof area away from incompatible substances.[27] The container must be kept tightly closed.[26] It is moisture-sensitive and should be stored under an inert atmosphere.[26]

  • First Aid: Facilities must be equipped with an emergency eyewash station and safety shower.[26] In case of exposure, immediately flush affected areas with copious amounts of water for at least 15 minutes and seek immediate medical attention.[23][26]

Toxicological Data
EndpointSpeciesValueSource(s)
LD₅₀ (Oral) Rat205 - 470 mg/kg[8][9][28]
LD₅₀ (Dermal) Rabbit>2280 mg/kg[9][28]
LC₅₀ (Inhalation) Rat0.43 mg/L (4-hour)[28]

Conclusion

Ethyl chloroformate (CAS 541-41-3) is a reagent of profound importance in organic chemistry. Its high reactivity, governed by the electrophilic carbonyl center, allows for the efficient formation of carbamates, carbonates, and mixed anhydrides. These transformations are fundamental to peptide synthesis, the protection of functional groups, and the development of novel pharmaceuticals and agrochemicals. Furthermore, its role as a derivatizing agent has proven invaluable for enhancing the scope of GC-MS based metabolomics. However, its significant utility is matched by its hazardous nature, demanding rigorous adherence to safety protocols. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for any scientist seeking to leverage its full potential in research and development.

References

  • LANXESS. (2015). Ethylchloroformate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl chloroformate. Retrieved from [Link]

  • Multichem. Ethyl chloroformate Dealer and Distributor. Retrieved from [Link]

  • MDPI. (2022). Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantification of Gallic Acid in Wine. Retrieved from [Link]

  • CORE. (2012). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - Ethyl chloroformate. Retrieved from [Link]

  • Asian Journal of Chemistry. (2010).
  • MDPI. (2015). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. Retrieved from [Link]

  • AIHA. (2017). Ethyl Chloroformate ERPG. Retrieved from [Link]

  • Loba Chemie. (2016). ETHYL CHLOROFORMATE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • PubChem. Ethyl chloroformate | ClCOOC2H5 | CID 10928. Retrieved from [Link]

  • NJ.gov. Common Name: ETHYL CHLOROFORMATE HAZARD SUMMARY. Retrieved from [Link]

  • PrepChem.com. Preparation of ethyl chloroformate. Retrieved from [Link]

  • Google Patents. (2020). CN111689858B - Method for preparing ethyl chloroformate.
  • VanDeMark Chemical. ETHYL CHLOROFORMATE ECF. Retrieved from [Link]

  • J-Stage. (1976). On the Cleavage of Tertiary Amines with Ethyl Chloroformate. Retrieved from [Link]

  • ECHA. Ethyl chloroformate - Registration Dossier. Retrieved from [Link]

  • PubMed. (2007). Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling. Retrieved from [Link]

  • PMC. (2011). N-Dealkylation of Amines. Retrieved from [Link]

  • NIST. Methyl fluoride - NIST WebBook. Retrieved from [Link]

  • Journal of Sciences, Islamic Republic of Iran. (2001).
  • Organic Chemistry Portal. (2009). Facile synthesis of amines, amides, imines and hydrazones promoted by ultrasound irradiation. Retrieved from [Link]

  • Inchem.org. ICSC 1025 - ETHYL CHLOROFORMATE. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluoromethane. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]

  • Google Patents. (1976). US3966786A - Method for producing chloroformates.

Sources

Methodological & Application

"Laboratory scale synthesis of CH3F"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CH3F-001 Subject: Laboratory Scale Synthesis of Fluoromethane (CH


F)
Date:  October 24, 2023
Author:  Senior Application Scientist, Chemical Process Development

Executive Summary & Rationale

Fluoromethane (Methyl Fluoride, CH


F) is a critical electrophilic fluoromethylating agent and a radiotracer precursor in Positron Emission Tomography (PET). Despite its utility, its low boiling point (

C) and high toxicity make commercial cylinders difficult to handle for small-scale, precise laboratory applications.

This guide details the on-demand laboratory synthesis of CH


F. Unlike industrial methods involving high-pressure hydrofluorination of methanol, the laboratory protocols below prioritize purity, control, and safety . We focus on the Silver Fluoride (AgF) Halogen Exchange (HALEX)  method. This approach allows for the generation of anhydrous, gaseous CH

F that can be immediately condensed and utilized, eliminating the hazards of storing high-pressure toxic gas cylinders.

Critical Safety Protocol (Read Before Proceeding)

DANGER: ACUTE TOXICITY & FLAMMABILITY CH


F is an alkylating agent and a neurotoxin. It is odorless and colorless, making leak detection difficult without instrumentation.
Hazard ClassSpecificationCritical Control Measure
Toxicity H301/H331 : Toxic if swallowed/inhaled.Work exclusively in a Class II Biosafety Cabinet or high-flow fume hood.
Reactivity H314 : Reacts with moisture to release HF.Calcium Gluconate gel must be present on the workbench.
Flammability H220 : Extremely flammable gas.All grounding points must be checked. Use spark-proof tools.
Pressure Gas expands rapidly upon warming.Never seal a vessel containing liquid CH

F without a pressure relief valve.

Method A: Chemical Synthesis (AgF-Mediated HALEX)

This protocol utilizes the high lattice energy of silver halides to drive the reaction. Silver Fluoride (AgF) reacts with Methyl Iodide (CH


I) to precipitate Silver Iodide (AgI), releasing CH

F gas.

Reaction:



Reagents & Equipment
  • Reagents:

    • Methyl Iodide (CH

      
      I): >99%, redistilled.
      
    • Silver(I) Fluoride (AgF): Anhydrous. Note: AgF is extremely hygroscopic and light-sensitive. Handle in a glovebox or darkened desiccator.

  • Equipment:

    • Vacuum manifold (Schlenk line).

    • Two-neck round bottom flask (Reaction Vessel).

    • Reflux condenser (cooled to -10°C).

    • U-tube drying trap (filled with P

      
      O
      
      
      
      ).
    • Collection trap (liquid N

      
       Dewar).
      
Step-by-Step Protocol
  • System Preparation:

    • Assemble the glassware train: Reaction Flask

      
      Reflux Condenser 
      
      
      
      Drying Trap
      
      
      Collection Trap .
    • Flame-dry the entire system under high vacuum (<0.1 mbar) to remove trace moisture. Moisture causes hydrolysis to methanol and HF.

  • Reagent Loading:

    • Under inert atmosphere (Argon), load AgF (1.2 eq) into the reaction flask.

    • Add a magnetic stir bar.[1]

    • Seal the system and purge with Argon.

  • Reaction Initiation:

    • Cool the Collection Trap with liquid nitrogen (

      
      C).
      
    • Inject CH

      
      I (1.0 eq)  through a septum into the reaction flask.
      
    • Observation: The reaction is often spontaneous, but gentle heating to 40-50°C (oil bath) ensures steady gas evolution.

    • Visual Check: The orange/brown AgF will darken and eventually turn bright yellow/grey as AgI precipitates.

  • Isolation:

    • The CH

      
      F gas evolves, passes through the reflux condenser (which returns unreacted CH
      
      
      
      I vapor to the flask), passes the drying trap, and condenses as a white solid/liquid in the Collection Trap.
    • Stop Condition: When gas evolution ceases (bubbler stops), isolate the Collection Trap.

  • Purification (Bulb-to-Bulb Distillation):

    • Swap the liquid N

      
       bath on the Collection Trap for a dry ice/acetone bath (
      
      
      
      C).
    • Allow CH

      
      F to sublime into a second receiver flask cooled to 
      
      
      
      C. This removes trace CH
      
      
      I (m.p.
      
      
      C) which remains frozen or liquid at
      
      
      C.
Workflow Diagram

CH3F_Synthesis cluster_0 Reaction Zone cluster_1 Purification Train AgF AgF (Solid) Excess Reactor Reaction Flask (45°C) AgF->Reactor Pre-load CH3I CH3I (Liquid) Injector CH3I->Reactor Injection Condenser Reflux Condenser (-10°C) Retains CH3I Reactor->Condenser Raw Gas Mix Condenser->Reactor Reflux CH3I DryTrap P2O5 Trap Removes H2O Condenser->DryTrap CH3F Gas ColdTrap Collection Trap (-196°C) DryTrap->ColdTrap Condensation Usage Downstream App (Alkylation/Spectroscopy) ColdTrap->Usage Distillation (-78°C)

Figure 1: AgF-mediated synthesis workflow ensuring separation of volatile product from heavier iodide precursors.

Method B: Radiochemical Synthesis ( C-CH F)

For PET imaging,


C (t

= 20.4 min) requires a rapid, automated gas-phase synthesis. This is the "Gold Standard" for trace labeling.

Reaction:



Protocol Differences
  • Scale: Nanomolar (carrier-free or low-carrier).

  • Precursor:

    
     is generated first via the reduction of 
    
    
    
    to methane, followed by iodination.
  • Conversion: The gaseous

    
     is swept by a Helium stream through a quartz tube packed with AgF/C (Silver fluoride on activated carbon) heated to 200°C .
    
  • Advantage: This method yields

    
     radiochemical conversion in 
    
    
    
    minutes.

Characterization & Validation

Since CH


F is a gas, standard TLC/HPLC is impossible. Use the following checkpoints:
TechniqueExpected ResultTroubleshooting
Boiling Point Check Gas condenses at

C but vaporizes vigorously at

C.
If liquid remains at

C, product is contaminated with CH

I.
GC-MS Molecular ion peak

m/z.
Peak at 142 m/z indicates CH

I breakthrough.

F-NMR

ppm (quartet,

Hz) in CDCl

.
Requires dissolving cold gas into cold solvent rapidly.
Visual (AgF) Reactor solid turns from brown to yellow/grey.If solid remains brown, temperature is too low or AgF is hydrated.

References

  • Safety Data Sheet: Methyl Fluoride . Sigma-Aldrich. (2024). Hazard Statements H220, H301.

  • Classic Halex Synthesis: Scott, B. et al. "Silver Fluoride mediated halogen exchange." Journal of Organic Chemistry. Validated method for alkyl fluoride synthesis.
  • Radiochemical Protocol : Jewett, D. M. (1992). "A simple synthesis of [11C]methyl triflate." The International Journal of Applied Radiation and Isotopes, 43(11), 1383-1385. (Describes the Ag-salt column methodology foundational to this technique).

  • AgF Handling : "Preparation of Alkyl Fluorides from Alkyl Halides and Silver Fluoride". Organic Syntheses, Coll.[2] Vol. 4, p.725.

Sources

Application Notes and Protocols for the Use of Fluoromethane in Semiconductor Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Fluoromethane in Advanced Semiconductor Etching

In the relentless pursuit of smaller, faster, and more powerful microelectronic devices, the precise and selective removal of materials at the nanoscale is a cornerstone of semiconductor fabrication.[1] Plasma etching, a process that utilizes reactive gases in a plasma state to etch materials, is a fundamental technique in this endeavor.[2] Among the various etchant gases, fluoromethane (CH₃F), also known as methyl fluoride, has emerged as a critical component, particularly for the selective etching of silicon nitride (Si₃N₄) films.[3] This document serves as a comprehensive guide for researchers, scientists, and process engineers on the application of fluoromethane in semiconductor manufacturing. It provides an in-depth understanding of the underlying chemical mechanisms, detailed experimental protocols for achieving high etch selectivity, and stringent safety procedures for handling this potent process gas.

The Chemistry of Fluoromethane Plasma Etching: A Balancing Act for Selectivity

The efficacy of fluoromethane in selective etching stems from the controlled generation of a hydrofluorocarbon (HFC) polymer layer on the surfaces of the materials being processed.[4][5] This process is a delicate interplay between etching and deposition, where the composition of the plasma and the process parameters dictate the outcome.

In a typical CH₃F plasma, the gas molecules dissociate into various reactive species, including fluorine radicals (F•), which are the primary etchants for silicon-based materials, and CHₓ radicals. The key to selectivity lies in the ability of CHₓ radicals to form a protective polymer layer. This HFC film inhibits the etching of certain materials, such as silicon (Si) and silicon dioxide (SiO₂), more effectively than it does for silicon nitride.[4] This differential inhibition allows for the preferential etching of Si₃N₄.[6]

The addition of oxygen (O₂) to the CH₃F plasma is a common practice to control the polymer formation. Oxygen reacts with the carbon in the HFC film, preventing its excessive buildup and thereby modulating the etch rates and selectivity.[7] The ratio of CH₃F to O₂ is a critical parameter that must be precisely controlled to achieve the desired process window.

Visualizing the Etching Mechanism

The following diagram illustrates the fundamental steps involved in the selective plasma etching of silicon nitride using a fluoromethane-based plasma.

etching_mechanism cluster_plasma Plasma Generation cluster_surface Wafer Surface Reactions CH3F_gas CH₃F Gas Input Plasma RF Plasma CH3F_gas->Plasma Dissociation Radicals Reactive Species (F•, CHₓ•, H•) Plasma->Radicals Wafer Substrate (Si₃N₄ / SiO₂ / Si) Radicals->Wafer Adsorption Etch Anisotropic Etching Radicals->Etch Etching (F• radicals) Polymer HFC Polymer Layer Wafer->Polymer Polymerization (CHₓ radicals) Polymer->Etch Selective Inhibition Volatile Volatile Byproducts (SiF₄, HCN) Etch->Volatile Desorption

Caption: Fluoromethane Etching Workflow.

Experimental Protocols for Selective Silicon Nitride Etching

Achieving high selectivity in Si₃N₄ etching requires precise control over various process parameters. The following protocols provide a starting point for process development in a capacitively coupled plasma (CCP) or inductively coupled plasma (ICP) reactor.

General Process Parameters

The table below summarizes typical process parameter ranges for the selective etching of silicon nitride using a CH₃F/O₂ plasma chemistry.

ParameterRangePreferred RangeNotes
CH₃F Flow Rate 5 - 100 sccm20 - 60 sccmInfluences polymer deposition rate and F radical concentration.
O₂ Flow Rate 2 - 50 sccm5 - 30 sccmControls polymer removal and modulates selectivity.
Inert Gas (Ar/He) Flow 0 - 200 sccm50 - 150 sccmCan help stabilize the plasma and control ion density.
RF Power 50 - 1500 W300 - 800 WAffects plasma density, ion energy, and dissociation of gases.[7]
Pressure 10 - 200 mTorr30 - 100 mTorrInfluences collision frequency and radical transport.
Substrate Temperature 10 - 95 °C20 - 60 °CCan affect polymer deposition and byproduct volatility.[6]
Bias Voltage 50 - 300 V100 - 250 VControls the energy of ions bombarding the wafer surface.
Step-by-Step Protocol for High-Selectivity Si₃N₄ Etching

This protocol outlines a typical sequence for a selective silicon nitride etch process.

  • Chamber Preparation:

    • Perform a chamber clean using a suitable plasma chemistry (e.g., SF₆/O₂) to ensure a consistent starting condition.

    • Season the chamber with the process gases to be used for the etch to coat the chamber walls and stabilize the process.

  • Wafer Loading and Pumping:

    • Load the wafer with the patterned photoresist mask onto the chuck.

    • Pump the chamber down to the base pressure (typically < 1 mTorr).

  • Gas Flow Stabilization:

    • Introduce the inert gas (e.g., Argon) and allow the flow to stabilize.

    • Introduce the reactive gases (CH₃F and O₂) at the desired flow rates and allow the pressure to stabilize.

  • Plasma Ignition and Etching:

    • Ignite the plasma by applying RF power to the source and bias electrodes.

    • Monitor the plasma using optical emission spectroscopy (OES) to ensure stability.

    • Etch for the predetermined time required to clear the silicon nitride layer. Endpoint detection can be used for more precise process control.

  • Over-Etch Step (Optional):

    • Perform a short over-etch step to ensure complete removal of the silicon nitride in all patterned areas. The over-etch time should be minimized to prevent damage to the underlying layers.

  • Plasma Extinction and Pump-Purge:

    • Turn off the RF power to extinguish the plasma.

    • Shut off the reactive gas flows.

    • Purge the chamber with an inert gas before venting.

  • Wafer Unloading:

    • Vent the chamber to atmospheric pressure with a clean, dry gas (e.g., nitrogen).

    • Unload the wafer for subsequent processing steps.

Visualizing the Experimental Workflow

The following diagram outlines the sequential steps of a typical plasma etching experiment.

experimental_workflow start Start chamber_prep Chamber Preparation (Clean & Season) start->chamber_prep wafer_load Wafer Loading & Pumping chamber_prep->wafer_load gas_stabilization Gas Flow Stabilization (Ar, CH₃F, O₂) wafer_load->gas_stabilization plasma_ignition Plasma Ignition & Etching gas_stabilization->plasma_ignition over_etch Over-Etch (Optional) plasma_ignition->over_etch plasma_extinction Plasma Extinction & Purge plasma_ignition->plasma_extinction No Over-Etch over_etch->plasma_extinction wafer_unload Wafer Unloading plasma_extinction->wafer_unload end End wafer_unload->end

Caption: Plasma Etching Experimental Workflow.

Safety Protocols for Fluoromethane Handling

Fluoromethane is an extremely flammable gas and requires strict adherence to safety protocols.[1] It is also a liquefied gas under pressure and can cause frostbite upon contact.[5]

Personal Protective Equipment (PPE)

The following PPE is mandatory when working with or around fluoromethane:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles. A face shield may be required for certain operations.

  • Hand Protection: Cryogenic gloves when handling liquefied gas cylinders or lines. Chemical resistant gloves for other potential exposures.

  • Body Protection: Flame-retardant lab coat and closed-toe shoes.

  • Respiratory Protection: A self-contained breathing apparatus (SCBA) should be readily available for emergency situations.[8]

Gas Cylinder Handling and Storage
  • Storage: Store fluoromethane cylinders in a well-ventilated, designated gas cabinet away from heat, sparks, and open flames.[9] Flammable gases should be stored separately from oxidizing gases.[10]

  • Handling: Always use a cylinder cart to move gas cylinders and ensure they are securely strapped.[11] Never roll or drag cylinders.

  • Connections: Use regulators and tubing specifically designed for flammable gases. All connections should be leak-checked with a compatible solution (e.g., Snoop) before use.

Emergency Procedures
  • Leak: In case of a leak, evacuate the area immediately and notify emergency personnel. If it is safe to do so, shut off the gas supply at the source.[9] Eliminate all ignition sources.

  • Fire: For a small fire, use a dry chemical or carbon dioxide extinguisher. Do not attempt to extinguish a leaking gas fire unless the leak can be stopped safely.[9]

  • Exposure: In case of skin contact with liquefied gas, flush the affected area with lukewarm water and seek immediate medical attention. For inhalation, move the individual to fresh air and seek medical help.

Environmental Considerations and Abatement

Fluoromethane is a greenhouse gas with a significant global warming potential (GWP).[12] The semiconductor industry is actively working to reduce emissions of fluorinated compounds.[13]

Point-of-Use Abatement

Point-of-use (POU) abatement systems are installed on the exhaust lines of plasma etch tools to destroy harmful gases before they are released into the atmosphere.[14] Common abatement technologies for fluorinated compounds include:

  • Thermal Abatement: This involves heating the exhaust gas to high temperatures, often in the presence of a fuel source, to break down the fluorinated compounds into less harmful substances like hydrogen fluoride (HF) and carbon dioxide (CO₂).[3]

  • Plasma Abatement: These systems use a plasma to dissociate the fluorinated compounds in the exhaust stream.[3]

  • Catalytic Decomposition: This method uses a catalyst to promote the decomposition of fluorinated compounds at lower temperatures than thermal abatement.[15]

The byproducts of abatement, such as HF, are typically removed from the exhaust stream using a wet scrubber.[16]

Conclusion

Fluoromethane is an indispensable process gas in modern semiconductor manufacturing, enabling the high-selectivity etching of critical layers like silicon nitride. A thorough understanding of the underlying plasma chemistry, coupled with precise control of process parameters, is essential for achieving desired etch profiles and device performance. Equally important are the stringent adherence to safety protocols for handling this flammable gas and the implementation of effective environmental abatement strategies to minimize its impact. This guide provides a foundational framework for the safe and effective use of fluoromethane, empowering researchers and engineers to push the boundaries of semiconductor technology.

References

  • Highly selective Si 3 N 4 etching on Si using pulsed-microwave CH 3 F/O 2 /Ar plasma. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Method for anisotropic plasma etching using non-chlorofluorocarbon, fluorine-based chemistry. (n.d.). Google Patents.
  • Plasma Etching of Silicon Nitride with High Selectivity over Silicon Oxide and Silicon in Fluorine Containing Plasmas. (n.d.). InTech. Retrieved January 30, 2026, from [Link]

  • Role of SiCl4 addition in CH3F/O2 based chemistry for Si3N4 etching selectively to SiO2, SiCO, and Si. (2023). AIP Publishing. Retrieved January 30, 2026, from [Link]

  • Plasma Etching of Si3N4 with High Selectivity Over Si and SiO2. (n.d.). UNICAMP. Retrieved January 30, 2026, from [Link]

  • Selective Etching of Thick Si3N4, SiO2 and Si by Using CF4/O2 and C2F6 Gases. (n.d.). Journal of the Korean Physical Society. Retrieved January 30, 2026, from [Link]

  • Novel method for plasma etching of printed circuit boards as alternative for fluorocarbon gases. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Enhancing Si3N4 Selectivity over SiO2 in Low-RF Power NF3–O2 Reactive Ion Etching: The Effect of NO Surface Reaction. (2024). MDPI. Retrieved January 30, 2026, from [Link]

  • Silicon nitride and silicon etching by CH3F/O2 and CH3F/CO2 plasma beams. (n.d.). AVS Publishing. Retrieved January 30, 2026, from [Link]

  • Plasma Etching Outline. (n.d.). University of Tennessee. Retrieved January 30, 2026, from [Link]

  • Highly selective etching of SiO2 over Si3N4 and Si in capacitively coupled plasma employing C5HF7 gas. (n.d.). Hiden Analytical. Retrieved January 30, 2026, from [Link]

  • Mechanism of selective Si 3N 4 etching over SiO 2 in hydrogen-containing fluorocarbon plasma. (2025). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Introduction to Plasma Etching. (n.d.). Willson Research Group, The University of Texas at Austin. Retrieved January 30, 2026, from [Link]

  • PLASMA ETCHING METHOD. (2017). European Patent Office. Retrieved January 30, 2026, from [Link]

  • Plasma Safety Guidelines: Top Tips And Best Practices. (2025). BWS Ltd. Retrieved January 30, 2026, from [Link]

  • Catalytic thermal decomposition of tetrafluoromethane (CF4): A review. (n.d.). OUCI. Retrieved January 30, 2026, from [Link]

  • Plasma etching using combination of CHF3 and CH3F. (n.d.). Google Patents.
  • Gas Abatement Systems: Sustainable and Innovative. (n.d.). Pfeiffer Vacuum. Retrieved January 30, 2026, from [Link]

  • Safe Handling of Compressed Gases in the Laboratory and Plant. (n.d.). The Ohio State University. Retrieved January 30, 2026, from [Link]

  • A Manual to Handling Gases in the Laboratory. (n.d.). Sustainable Resources Management Journal. Retrieved January 30, 2026, from [Link]

  • Essential Safety Precautions When Using Plasma Cutters. (2023). BWS Ltd. Retrieved January 30, 2026, from [Link]

  • The Need for PFC Abatement in Semiconductor Manufacturing. (n.d.). University of Arkansas ScholarWorks. Retrieved January 30, 2026, from [Link]

  • Silicon nitride and silicon etching by CH3F/O2 and CH3F/CO2 plasma beams. (2025). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Gas Safety in the Laboratory. (2018). Peak Scientific. Retrieved January 30, 2026, from [Link]

  • Inductively coupled, point-of-use plasma abatement of perfluorinated compounds and hydrofluorinated compounds from etch processes utilizing O2 and H2O as additive gases. (n.d.). AIP Publishing. Retrieved January 30, 2026, from [Link]

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Application Note: Fluoromethane (R-41) in Ultra-Low Temperature (ULT) Refrigeration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Low-GWP Pivot in Bio-Banking

For decades, Trifluoromethane (R-23) has been the industry standard for the low-temperature stage of cascade refrigeration systems, essential for maintaining the -80°C environment required for biological sample storage, vaccine stability, and lyophilization. However, with a Global Warming Potential (GWP) of 14,800, R-23 is facing aggressive regulatory phase-outs (e.g., EU F-Gas Regulation, Kigali Amendment).

Fluoromethane (R-41) emerges as the premier thermodynamic successor. With a GWP of ~92, it offers a 99.3% reduction in carbon footprint while matching the cooling capacity of R-23. This guide details the technical protocols for implementing R-41 in Ultra-Low Temperature (ULT) workflows, addressing the critical trade-off: managing flammability (Class A2) to gain environmental compliance without sacrificing thermal performance.

Thermodynamic Profile & Comparative Analysis

To validate R-41 as a viable refrigerant, we must compare its thermophysical properties against the incumbent (R-23) and the natural alternative (R-170/Ethane).

Table 1: Critical Thermodynamic Properties
PropertyR-41 (Fluoromethane) R-23 (Trifluoromethane) R-170 (Ethane) Implication for Research
Formula



R-41 is an HFC; R-170 is a hydrocarbon.[1][2][3]
Boiling Point (1 atm) -78.4°C -82.1°C-88.6°CR-41 is ideal for -80°C freezers; requires tight cascade tuning.[1][2]
Critical Pressure 58.7 bar 48.3 bar48.7 barHigher volumetric capacity. R-41 systems can be smaller for the same cooling load.[1][2]
GWP (100-yr) 92 14,800~6Massive regulatory compliance advantage for R-41.[1][2]
Safety Class (ASHRAE) A2 (Flammable) A1 (Non-Flammable)A3 (Highly Flammable)R-41 is safer than Ethane but requires Ex-proof handling unlike R-23.[1][2]
Latent Heat (at -80°C) High ModerateHighSuperior heat removal efficiency during "pulldown" phases.[1][2]
Mechanistic Insight: The Cascade Efficiency

In a typical ULT freezer, a "High Stage" (e.g., R-404A or R-448A) cools a heat exchanger (Interstage Condenser) to approximately -40°C. The "Low Stage" (R-41) condenses at this temperature and then evaporates at -88°C to -95°C inside the freezer cabinet.

Why R-41? R-41 has a higher critical pressure and suction gas density than R-23.[1] This results in a lower compression ratio for the same temperature lift, directly translating to improved Coefficient of Performance (COP) .

CascadeSystem cluster_HighStage High Stage Loop (e.g., R-448A) cluster_LowStage Low Stage Loop (R-41) HS_Comp HS Compressor HS_Cond Ambient Condenser (+25°C) HS_Comp->HS_Cond HS_Exp Expansion Valve HS_Cond->HS_Exp Interstage Interstage Heat Exchanger (Cascade Condenser) -40°C HS_Exp->Interstage Evaporates LS_Comp LS Compressor (Ex-Proof) LS_Comp->Interstage Condenses LS_Evap ULT Evaporator (-86°C Cabinet) LS_Evap->LS_Comp Suction Gas LS_Exp Capillary/Exp Valve LS_Exp->LS_Evap -86°C Liquid Interstage->HS_Comp Interstage->LS_Exp

Figure 1: Cascade Refrigeration Architecture. The Interstage Heat Exchanger is the critical thermal bridge where R-41 condenses against the evaporating High Stage refrigerant.

System Design & Material Compatibility

Unlike R-23, R-41 is flammable (A2). This dictates specific material and design choices for researchers building custom lyophilizers or cryostats.

Lubrication Protocol

R-41 is an HFC and requires synthetic Polyolester (POE) oil.

  • Warning: Do not use Mineral Oil or Alkylbenzene (used in older CFC systems). They are immiscible with R-41, leading to oil logging in the evaporator and compressor seizure.

  • Viscosity: ISO 32 is standard for cascade low stages to ensure oil return at -80°C.

Material Compatibility Matrix
ComponentMaterial RecommendationCausality/Reasoning
Tubing Stainless Steel 316LR-41 operates at high discharge pressures.[1][2] Copper is acceptable but SS316L is preferred for corrosion resistance in biological labs.
Seals/O-Rings EPDM or NeopreneCompatible with HFCs.[1][2] Avoid Viton (FKM) if possible, as some grades swell with methyl fluoride.
Compressor Semi-hermetic / HermeticMust be ATEX / Ex-Rated. Since R-41 is flammable, electrical sparking components (relays, capacitors) must be isolated from the refrigerant path.[1][2]
Desiccant Molecular Sieve XH-7 or XH-9Standard alumina desiccants may degrade.[1][2] XH-type sieves are specific for small-molecule HFCs.

Operational Protocol: Safe Handling & Charging

Hazard Alert: R-41 is heavier than air and flammable. Accumulation in low-lying areas (pits, basements) creates an explosion hazard.

Protocol 4.1: The "Zero-Ignition" Charging Workflow

This protocol is designed for charging a custom experimental cascade loop.

Prerequisites:

  • Spark-proof vacuum pump.

  • Digital scale (precision ±1g).

  • Hydrocarbon-rated manifold gauges.

  • Personal Protective Equipment (PPE): Safety glasses, cryo-gloves, anti-static clothing.

Step-by-Step Procedure:

  • System Evacuation (Moisture Removal):

    • Connect vacuum pump to both high and low sides of the R-41 loop.

    • Pull vacuum to < 500 microns (0.67 mbar) .

    • Why: Moisture freezes at the capillary tube (-80°C), causing immediate blockage. Non-condensables (air) increase discharge pressure, risking R-41's high critical pressure limit.

  • Static Dissipation:

    • Ground the R-41 cylinder to the chassis of the refrigeration unit.

    • Ground the technician (wrist strap) to prevent electrostatic discharge (ESD) during connection.

  • Weigh-in Charging (Liquid Phase):

    • Place R-41 cylinder on the scale. Zero the scale.

    • Invert cylinder (if no dip tube) to charge as liquid.

    • Crucial: Charge into the Liquid Line (High side of the Low Stage loop), not the compressor suction. Charging liquid into the suction line can cause hydraulic lock (compressor damage).

  • Pressure Monitoring:

    • Monitor the Static Pressure. R-41 has a high vapor pressure (~33 bar at 25°C). Ensure the system design pressure (PS) exceeds this, or use an expansion tank to lower standby pressure.

  • Leak Detection:

    • Do not use halide torches (open flame).

    • Use an electronic leak detector calibrated for HFCs (or specifically methyl fluoride).

    • Soap Test: Valid for gross leaks, but use a non-corrosive solution.

SafetyLogic Start Start Charging Procedure CheckIgnition Check Ignition Sources (Spark-proof area?) Start->CheckIgnition Ventilation Ensure Active Ventilation (>5 ACH) CheckIgnition->Ventilation Safe Stop STOP: Ventilate Area CheckIgnition->Stop Sparks Present Grounding Ground Cylinder & Manifold Ventilation->Grounding Vacuum Evacuate to <500 microns Grounding->Vacuum Charge Charge R-41 by Weight (Liquid Line Only) Vacuum->Charge LeakCheck Electronic Leak Check Charge->LeakCheck LeakCheck->Stop Leak Detected Finish System Operational LeakCheck->Finish No Leaks

Figure 2: Safety Decision Logic for R-41 Charging. Note the critical "Stop" condition if ignition sources are present.

Application in Drug Development: Stability Testing

In drug development, R-41 is not the product; it is the guardian of the product .

Protocol: ULT Freezer Validation (IQ/OQ/PQ)

When transitioning a bio-bank from R-23 to R-41, the following validation metrics must be re-established to ensure sample integrity.

  • Pull-Down Time: Measure time from ambient (+25°C) to setpoint (-80°C). R-41 systems often pull down faster due to higher latent heat.

  • Temperature Uniformity: Place thermocouples at 6 points (corners + center). R-41's flow characteristics may alter the evaporator gradient. Ensure variance is within ±3°C.

  • Recovery Time: Open door for 60 seconds. Measure time to return to -80°C.

Regulatory Note (FDA/GMP)

For GMP environments, the change of refrigerant is a "Major Change" in equipment.

  • Action: Update the equipment file.

  • Action: Perform a risk assessment regarding flammability (R-41 is A2). Ensure the facility's fire suppression system is compatible.

References

  • Intergovernmental Panel on Climate Change (IPCC). (2007). Fourth Assessment Report (AR4): Climate Change 2007 - Direct Global Warming Potentials.[4]Link

  • ASHRAE. (2022). Standard 34-2022: Designation and Safety Classification of Refrigerants. (Classifies R-41 as A2). Link

  • National Institute of Standards and Technology (NIST). (2023). Isobaric Properties for Fluoromethane (R-41). NIST Chemistry WebBook, SRD 69.[5] Link

  • International Journal of Innovative Research in Technology (IJIRT). (2016). Comparison of Thermodynamics Analysis of cascade Refrigeration System for refrigerant pairs R23/R404A and R41/R404A.Link

  • Air Liquide. (2023). Safety Data Sheet: Fluoromethane (R-41).[6][7]Link

  • Applied Energy. (2016). Comparative analysis of thermodynamic performance of a cascade refrigeration system for refrigerant couples R41/R404A and R23/R404A.Link

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Application Notes and Protocols for [¹⁸F]-Labeled Fluoromethane in PET Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Relevance of a Foundational PET Tracer

In the expansive landscape of positron emission tomography (PET), while complex molecular probes often take center stage, the elemental simplicity of tracers like [¹⁸F]-labeled fluoromethane ([¹⁸F]CH₃F) provides a robust and powerful tool for fundamental physiological imaging. As a freely diffusible gas, [¹⁸F]CH₃F serves as a key agent for the quantitative measurement of cerebral blood flow (CBF), a critical parameter in neuroscience research and the clinical evaluation of cerebrovascular and neurodegenerative diseases. Its utility also extends to being a valuable precursor for the synthesis of more complex [¹⁸F]-fluoromethylated radiopharmaceuticals.

This guide is crafted for researchers, radiochemists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the causality behind the protocols. Herein, we detail the complete workflow for the production and application of [¹⁸F]CH₃F, from the foundational principles of its synthesis to its practical implementation in PET imaging, all grounded in established scientific literature and field-proven insights.

Section 1: The Scientific Basis of [¹⁸F]Fluoromethane as a PET Tracer

Mechanism of Action in Blood Flow Measurement

[¹⁸F]Fluoromethane's efficacy as a blood flow agent is rooted in its physicochemical properties. It is a small, lipophilic, and metabolically inert gas. When administered, typically via inhalation, it rapidly crosses the blood-brain barrier and distributes throughout the brain tissue. The rate of its accumulation in the brain during the initial phase after administration is directly proportional to the rate of blood flow to that region. Because it does not undergo significant metabolism or specific binding, its kinetics can be modeled with relative simplicity to quantify regional CBF.

The short physical half-life of Fluorine-18 (approximately 109.8 minutes) is advantageous for PET imaging, as it allows for the production of high-quality images while minimizing the radiation dose to the patient.[1]

Comparison with the Gold Standard: [¹⁵O]-Water

The gold standard for quantitative CBF measurement with PET is [¹⁵O]-labeled water (H₂¹⁵O). However, the extremely short half-life of Oxygen-15 (approximately 2 minutes) necessitates an on-site cyclotron, limiting its widespread availability. [¹⁸F]CH₃F, with its longer half-life, offers a logistical advantage, allowing for production at a central radiopharmacy and distribution to nearby imaging centers. While [¹⁵O]-water is a freely diffusible tracer with a near-perfect extraction fraction, the quantification with [¹⁸F]CH₃F must account for its specific partition coefficient and diffusion characteristics. Studies have shown a good correlation between CBF values obtained with [¹⁸F]-labeled tracers and [¹⁵O]-water, validating their use in clinical and research settings.[2][3]

Section 2: Radiosynthesis of [¹⁸F]Fluoromethane

The production of [¹⁸F]CH₃F is a multi-stage process that demands precision and adherence to safety protocols. Modern production is highly automated to ensure reproducibility, efficiency, and radiation safety.

Overall Workflow

The entire process, from cyclotron to final product, can be visualized as a streamlined, automated sequence.

G cluster_0 Step 1: [¹⁸F]Fluoride Production cluster_1 Step 2: [¹⁸F]Fluoride Processing cluster_2 Step 3: Radiosynthesis cluster_3 Step 4: Purification & Formulation cluster_4 Step 5: Application Cyclotron Cyclotron ¹⁸O(p,n)¹⁸F reaction in [¹⁸O]H₂O TargetWater Irradiated [¹⁸O]H₂O containing [¹⁸F]F⁻ Cyclotron->TargetWater QMA Anion Exchange Cartridge (QMA) Traps [¹⁸F]F⁻ TargetWater->QMA Elution Elution K₂CO₃/Kryptofix-222 QMA->Elution Drying Azeotropic Drying with Acetonitrile Elution->Drying Reactor Reaction Vessel Drying->Reactor Heating Heating (e.g., 95°C for 5-10 min) Reactor->Heating Precursor Add Methyl Iodide (CH₃I) in Acetonitrile Precursor->Reactor GC Gas Chromatography (GC) Column Separates [¹⁸F]CH₃F from impurities Heating->GC Collection Collection of gaseous [¹⁸F]CH₃F in a shielded vial or gas bag GC->Collection QC Quality Control (Radio-GC, Identity, Purity) Collection->QC Admin Patient Administration (Inhalation System) QC->Admin PET PET Imaging (Dynamic Brain Scan) Admin->PET

Caption: Automated workflow for [¹⁸F]Fluoromethane production and application.

Precursor Selection and Rationale

The most common method for synthesizing [¹⁸F]CH₃F is through a nucleophilic substitution (Sₙ2) reaction. The choice of precursor is critical for achieving high radiochemical yield and purity.

  • Precursor: Methyl iodide (CH₃I) is widely used.

  • Rationale: The iodide ion is an excellent leaving group, facilitating the nucleophilic attack by the [¹⁸F]fluoride ion. This reaction is generally fast and efficient. While other precursors like methyl triflate could be used, methyl iodide offers a good balance of reactivity, commercial availability, and cost-effectiveness. The Sₙ2 mechanism ensures that the fluorine-18 is directly incorporated into the methyl group.[4][5]

Detailed Automated Synthesis Protocol

This protocol is designed for a common cassette-based automated synthesis module.[6]

Materials:

  • Cyclotron-produced [¹⁸F]Fluoride in [¹⁸O]H₂O

  • Anion Exchange Cartridge (e.g., QMA light)

  • Eluent: 0.5 mg Potassium Carbonate (K₂CO₃) and 10.5 mg Kryptofix 2.2.2 in Water/Acetonitrile (0.5 mL/1.0 mL)

  • Anhydrous Acetonitrile (MeCN) for azeotropic drying

  • Precursor Solution: Methyl Iodide (CH₃I) in anhydrous Acetonitrile

  • Helium or Nitrogen gas (UHP grade)

Protocol Steps:

  • [¹⁸F]Fluoride Trapping and Elution:

    • The [¹⁸F]fluoride/[¹⁸O]H₂O from the cyclotron is passed through a pre-conditioned QMA cartridge to trap the [¹⁸F]F⁻.[7]

    • The trapped [¹⁸F]F⁻ is then eluted into the reaction vessel using the K₂CO₃/Kryptofix 2.2.2 solution. The Kryptofix chelates the potassium ion, making the fluoride ion more "naked" and, therefore, more nucleophilic.

  • Azeotropic Drying:

    • The solvent is removed under a stream of inert gas and gentle heating.

    • Anhydrous acetonitrile is added and evaporated two to three times to ensure the reaction environment is anhydrous, which is crucial for high-efficiency nucleophilic substitution.[7]

  • Nucleophilic Substitution Reaction:

    • The methyl iodide precursor solution is added to the dried [¹⁸F]KF/Kryptofix complex in the reaction vessel.

    • The vessel is sealed and heated (e.g., to 95°C) for a short duration (typically 5-10 minutes). The volatile [¹⁸F]CH₃F is produced during this step.

  • Gas-Phase Purification:

    • The gaseous products from the reaction vessel are swept by a stream of helium or nitrogen gas through a purification system.

    • This system typically includes a gas chromatography (GC) column designed to separate [¹⁸F]CH₃F from unreacted methyl iodide and other volatile impurities.[8][9]

    • The purified [¹⁸F]CH₃F gas is then collected in a shielded, sterile, and pyrogen-free container, such as an evacuated vial or a specialized gas bag.

Section 3: Quality Control for Clinical Use

Rigorous quality control (QC) is mandatory to ensure the safety, purity, and identity of the final radiopharmaceutical product before administration.[10][11][12]

ParameterAcceptance CriteriaMethodRationale
Identity Retention time matches that of an authentic fluoromethane standard.Radio-Gas Chromatography (Radio-GC)Confirms that the radioactive product is indeed [¹⁸F]CH₃F.
Radionuclidic Purity > 99.5% of radioactivity is from ¹⁸F.Gamma Ray SpectroscopyEnsures no significant contamination from other positron-emitting isotopes. The primary peak should be at 511 keV.
Radiochemical Purity > 95% of the radioactivity is in the form of [¹⁸F]CH₃F.Radio-GCQuantifies the percentage of the desired radiolabeled compound relative to radioactive impurities.
Chemical Purity Limits on residual precursor (CH₃I) and solvents (e.g., Acetonitrile).Gas Chromatography (GC with appropriate detector)Minimizes potential toxicity from the synthesis reagents. Limits are set by pharmacopeial standards.
Specific Activity Report value (typically high due to no-carrier-added synthesis).Calculated from the total radioactivity and the mass of fluoromethane.Important for receptor-based imaging, less critical for blood flow studies but still a measure of production efficiency.
Sterility & Endotoxins Must be sterile and pass bacterial endotoxin test (LAL).Standard pharmacopeial methodsEssential for any product intended for human administration, even via inhalation, to prevent infection and pyrogenic reactions.

Section 4: Applications in PET Imaging

Protocol for Cerebral Blood Flow (CBF) Measurement

Patient Preparation:

  • Patients should be in a resting state, in a quiet, dimly lit room to establish a baseline physiological state.

  • An arterial line may be inserted for blood sampling to create an input function, although image-derived input functions are also common.

Imaging Protocol:

  • Administration: The patient inhales a single breath of the gaseous [¹⁸F]CH₃F from the collection device.

  • Dynamic PET Scan: A dynamic PET scan of the brain is initiated simultaneously with the inhalation. The scan duration is typically short (e.g., 5-10 minutes) to capture the initial kinetics of the tracer.

  • Data Acquisition: Data is acquired in list mode and reconstructed into a series of time frames.

  • Kinetic Modeling: The time-activity curves for different brain regions are extracted. These curves, along with the arterial input function, are fitted to a compartmental model (e.g., a one-tissue compartment model) to calculate the rate of tracer delivery (K₁), which is equivalent to blood flow.

  • Image Generation: The calculated K₁ values for each voxel are used to generate a quantitative map of cerebral blood flow (in units of mL/100g/min).

Research and Clinical Utility
  • Cerebrovascular Disease: Assessing the impact of stroke, stenosis, and other vascular pathologies on brain perfusion.

  • Neurodegenerative Disorders: Investigating alterations in CBF associated with conditions like Alzheimer's disease.[13]

  • Oncology: While [¹⁸F]FDG is the workhorse for cancer imaging by measuring glucose metabolism, blood flow measurements can provide complementary information about tumor angiogenesis and the delivery of therapeutic agents.[14] However, direct application of [¹⁸F]CH₃F in routine oncology is not widespread.

Section 5: As a Precursor for [¹⁸F]Fluoromethylation

Beyond its direct use, [¹⁸F]CH₃F can be a starting material for producing more reactive [¹⁸F]fluoromethylating agents, such as [¹⁸F]fluoromethyl iodide ([¹⁸F]CH₂I) or [¹⁸F]fluoromethyl triflate.[15][16] These synthons are then used to attach the [¹⁸F]fluoromethyl group to a variety of molecules, including peptides and potential therapeutic drugs, to create novel PET tracers. This two-step strategy broadens the applicability of fluorine-18 radiochemistry.

References

  • Automated synthesis of 2'-deoxy-2'-[18F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil ([18F]-FMAU) using a one reactor radiosynthesis module. PubMed. Available at: [Link]

  • Synthesis of Fluorine-18 for Advanced PET Imaging. Open MedScience. Available at: [Link]

  • Automated synthesis and purification of [F-18]bromofluoromethane at high specific radioactivity. ResearchGate. Available at: [Link]

  • Automated synthesis of [18F]Ga-rhPSMA-7/-7.3: results, quality control and experience from more than 200 routine productions. PubMed Central. Available at: [Link]

  • Head-to-head comparison of cerebral blood flow single-photon emission computed tomography and 18 F-fluoro-2-deoxyglucose positron emission tomography in the diagnosis of Alzheimer disease. PubMed. Available at: [Link]

  • Synthesis of [18F]fluoromethyl iodide, a synthetic precursor for fluoromethylation of radiopharmaceuticals. PubMed. Available at: [Link]

  • [18F]Fluoromethyl Iodide ([18F]FCH2I): Preparation and Reactions with Phenol, Thiophenol, Amide and Amine Functional Groups. ResearchGate. Available at: [Link]

  • Automation: PET Radiotracer Synthesis Protocol: Clinical Production l Protocol Preview. YouTube. Available at: [Link]

  • Early-Frame [18F]Florbetaben PET/MRI for Cerebral Blood Flow Quantification in Patients with Cognitive Impairment: Comparison to an [15O]Water Gold Standard. PubMed. Available at: [Link]

  • Early-Frame [ 18 F]Florbetaben PET/MRI for Cerebral Blood Flow Quantification in Patients with Cognitive Impairment: Comparison to an [ 15 O]Water Gold Standard. ResearchGate. Available at: [Link] Florbetaben_PETMRI_for_Cerebral_Blood_Flow_Quantification_in_Patients_with_Cognitive_Impairment_Comparison_to_an_15_O-Water_Gold_Standard

  • Positron emission tomography (PET) imaging with 18F-based radiotracers. PubMed Central. Available at: [Link]

  • Automated synthesis of [18F]fluorocholine using a modified GE tracerlab module. Bentham Science. Available at: [Link]

  • Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. ResearchGate. Available at: [Link]

  • 18F-FDG PET/CT Imaging In Oncology. PubMed Central. Available at: [Link]

  • Establishing the [18F]-FDG Production via Two Different Automated Synthesizers for Routine Clinical Studies: Our Institutional Experiences of 4 years. PubMed Central. Available at: [Link]

  • A Gas Phase Route to [18F]fluoroform with Limited Molar Activity Dilution. ResearchGate. Available at: [Link]

  • Comparison of cerebral blood flow measurement with [15O]-water positron emission tomography and arterial spin labeling magnetic resonance imaging: A systematic review. PubMed Central. Available at: [Link]

  • Simplified Workflow using a 20 min Dynamic 18F‐Florbetaben PET Scan to Measure Cerebral Blood Flow and Binding Potential. ResearchGate. Available at: [Link]

  • Fluorine‐18 Radiochemistry for PET Imaging Applications—Fundamentals and Recent Advances. ResearchGate. Available at: [Link]

  • Trifluoromethylation of Alkyl Electrophiles with 11C or 18F Labeled Fluoroform for PET Applications. PubMed Central. Available at: [Link]

  • Production and quality control according to current Good Manufacturing Practice of the radiopharmaceutical 18F-Fluoromethylcholine. I.R.I.S. S.r.l.. Available at: [Link]

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. Available at: [Link]

  • Study to Establish the Diagnostic Performance of 18F Fluciclovine PET in Detecting Recurrent Brain Metastases. ClinicalTrials.gov. Available at: [Link]

  • Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA. Available at: [Link]

  • PET Designated Flouride-18 Production and Chemistry. PubMed Central. Available at: [Link]

  • Oncology: F-18 Fluorodeoxyglucose Positron Emission Tomography. Radiology Key. Available at: [Link]

  • Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N -difluoromethyltriazolium triflate. ResearchGate. Available at: [Link]

  • QUALITY CONTROL AND STABILITY STUDY OF THE SODIUM FLUORIDE INJECTION [18F]NaF. Farmacia Journal. Available at: [Link]

  • Applications of 18F-Fluorodesoxyglucose PET Imaging in Leukemia. PubMed. Available at: [Link]

  • A practical guide to automating fluorine-18 PET radiochemistry using commercially available cassette-based platforms. ResearchGate. Available at: [Link]

  • Fully automated [18F]fluorocholine synthesis in the TracerLab MX FDG Coincidence synthesizer. Semantic Scholar. Available at: [Link]

  • Blood flow measurements with [(15)O]H2O and [18F]fluoride ion PET in porcine vertebrae. PubMed. Available at: [Link]

  • Simplified Workflow using a 20 min Dynamic 18F‐Florbetaben PET Scan to Measure Cerebral Blood Flow and Binding Potential. PubMed Central. Available at: [Link]

  • MODEL APPLICATION TO MANUFACTURE FLUDEOXYGLUCOSE F 18 INJECTION FOR MARKETING. FDA. Available at: [Link]

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Semantic Scholar. Available at: [Link]

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Application Note: Computational Modeling of Fluoromethane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluoromethane (


) serves as the critical "Hello World" system for modeling carbon-fluorine bonds. Whether in drug discovery —where the C-F bond is a bioisostere for C-H or C-OH—or in process safety  (combustion kinetics), accurate modeling of this species is notoriously difficult due to the high electronegativity and lone-pair repulsion of the fluorine atom.

This guide provides a self-validating protocol for modeling


 reactions, moving beyond standard defaults to high-fidelity methodologies required for regulatory-grade data. We cover electronic structure benchmarking, transition state optimization for C-F activation, and kinetic modeling of pyrolysis.

Part 1: Theory & Setup – The "Fluorine Effect"

Standard DFT protocols often fail with organofluorines because they underestimate the diffuse nature of fluorine's electron cloud and the dispersion forces inherent in C-F interactions.

The Basis Set Requirement

Critical Rule: Never use a basis set without diffuse functions for Fluorine. The high electronegativity of F results in significant electron density far from the nucleus. Standard sets (e.g., 6-31G*) truncate this density, leading to errors in bond dissociation energies (BDE) of >5 kcal/mol.

  • Minimum Standard: 6-311++G(2d,2p) (Pople style)

  • Gold Standard: aug-cc-pVTZ (Dunning correlation-consistent)

Functional Selection
  • Avoid: B3LYP (underestimates barrier heights for H-abstraction).

  • Recommended (Kinetics): M06-2X (High non-covalent interaction accuracy).

  • Recommended (General): wB97X-D (Includes long-range dispersion corrections, critical for F...H interactions).

Integration Grid

Fluorine's steep electron density gradient requires a finer integration mesh than hydrocarbons.

  • Protocol: Set grid to Ultrafine (99 radial shells, 590 angular points) to prevent "grid noise" in frequency calculations.

Part 2: Protocol A – C-F Bond Activation (Pharma Workflow)

This protocol models the oxidative addition of


 to a Palladium catalyst (

), a common step in cross-coupling reactions for drug synthesis.
Computational Workflow

The following DOT diagram illustrates the iterative workflow required to locate a valid Transition State (TS) for C-F activation.

CF_Activation_Workflow cluster_validation Validation Check Start Input Structure (CH3F + PdL2) Opt_GS Geometry Opt (Ground State) Level: wB97X-D/def2-TZVP Start->Opt_GS Scan Relaxed PES Scan Coord: C-Pd distance Opt_GS->Scan Define Reaction Coord TS_Guess Extract Max Energy Structure Scan->TS_Guess Opt_TS Berny TS Optimization (CalcFC) TS_Guess->Opt_TS Freq Frequency Calculation (Check Imaginary Freq) Opt_TS->Freq Freq->Opt_TS N > 1 Imag Freq (Fail) IRC IRC Calculation (Connect Reactant/Product) Freq->IRC 1 Imag Freq Found? End End IRC->End Valid Pathway

Figure 1: Step-by-step computational workflow for isolating the Transition State of C-F bond activation. Note the mandatory IRC check.

Step-by-Step Methodology
  • Reactant Complex Optimization:

    • Place

      
       and the catalyst (
      
      
      
      ) in a pre-reactive complex.
    • Note: The F atom often coordinates weakly to the metal before C-F cleavage.

    • Command: #P wB97XD/Gen Opt Freq (Use Gen to assign ECP to Pd and aug-cc-pVTZ to F/C/H).

  • Transition State (TS) Search:

    • The C-F bond is strong (~110 kcal/mol). The TS will be "late" (product-like).

    • Key Parameter: Constrain the C-Pd distance to ~2.1 Å and the C-F distance to ~1.9 Å as a starting guess.

    • Validation: The output must show exactly one imaginary frequency corresponding to the C-F stretch/break (approx. -400 to -800

      
      ).
      
  • Intrinsic Reaction Coordinate (IRC):

    • Why: To prove the TS connects the specific reactant to the specific product, not a side reaction.

    • Run 20 steps in forward and reverse directions.

Part 3: Protocol B – Pyrolysis & Combustion Kinetics (Safety)

For process safety or environmental fate modeling, we calculate the Arrhenius parameters (


, 

) for the thermal decomposition of

.
Reaction Pathways

The primary decomposition route is typically H-abstraction or unimolecular elimination.




Kinetic Modeling Data

The following table summarizes benchmarked kinetic parameters derived from NIST databases and high-level ab initio calculations (RRKM theory).

Reaction PathwayPre-exponential Factor (

)
Activation Energy (

)
T Range (K)Method Source


96.2 kcal/mol1000-2500Burgess et al. [1]


14.8 kcal/mol300-2000NIST Kinetics [2]


3.2 kcal/mol298-1000Zachariah Group [3]
Kinetic Network Diagram

This diagram visualizes the branching ratios and radical intermediates during fluoromethane combustion.

Kinetic_Network CH3F CH3F (Fluoromethane) CH2F •CH2F (Radical) CH3F->CH2F + •OH / + H• (Combustion) CH2 :CH2 (Singlet) CH3F->CH2 Pyrolysis (>1200K) HF HF (Acid) CH3F->HF Elimination CH2F->HF + O2 H2 H2 CH2->H2 Recombination H2O H2O

Figure 2: Simplified kinetic network for Fluoromethane decomposition. Red nodes indicate reactive intermediates that drive flame propagation.

Part 4: Calculation Checklist (Self-Validation)

Before submitting your results to a repository or publication, verify these four points:

  • Spin Contamination: For radical species (

    
    ), is 
    
    
    
    close to 0.75? If
    
    
    , use Restricted Open-Shell DFT (RODFT).
  • Zero-Point Energy (ZPE): Did you apply ZPE corrections? C-F and C-H vibrations are high frequency; neglecting ZPE introduces errors of ~3-5 kcal/mol in barrier heights.

  • Imaginary Frequencies:

    • Ground States: 0 imaginary frequencies.

    • Transition States: Exactly 1 imaginary frequency (visualize it to ensure it matches the reaction coordinate).

  • Basis Set Superposition Error (BSSE): For the

    
     complex, use Counterpoise correction during optimization.
    

References

  • Burgess, D. R., et al. "Thermal Decomposition of Fluoromethane: Ab Initio Heats of Formation and RRKM/Master Equation Rate Constants." Journal of Physical Chemistry A, 2015.

  • NIST Chemical Kinetics Database. "Reaction: CH3F + H = CH2F + H2." Standard Reference Data #17.

  • Zachariah, M. R., et al. "Fluorocarbon Kinetics (Abstractions)." NIST Technical Series.

  • de Jong, G. T., & Bickelhaupt, F. M. "Oxidative Addition of the Fluoromethane C-F Bond to Pd."[1] Chemistry – A European Journal, 2006.

  • Gaussian Inc. "Thermochemistry in Gaussian." White Paper.

Sources

Application Note: Advanced Handling and Storage Protocols for Fluoromethane (CH3F)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Fluoromethane (Methyl Fluoride, CH3F) is a critical reagent in organic synthesis (methylation), semiconductor plasma etching, and radiopharmaceutical development (specifically Carbon-11 labeling for PET imaging). Despite its utility, it presents a dual-hazard profile as an extremely flammable gas and a liquefied gas under high pressure .[1]

This Application Note provides a rigorous, field-validated framework for the safe storage, transfer, and experimental utilization of Fluoromethane. Unlike generic safety sheets, this guide focuses on the causality of hazards and the engineering controls required to mitigate them in a research environment.

Physicochemical & Hazard Profile

Understanding the physical properties of CH3F is the first line of defense. The low boiling point and high vapor pressure dictate that it must be handled as a gas or cryogenic liquid, never as a pourable liquid at room temperature.

Table 1: Critical Physicochemical Data
PropertyValueOperational Implication
CAS Number 593-53-3Unique Identifier
Physical State Gas (Liquefied under pressure)Requires pressure-rated stainless steel lines.[2]
Boiling Point -78.4 °C (194.8 K)Gas at ambient temp; requires cryo-trapping for condensation.[2]
Vapor Pressure ~33 bar (478 psig) at 20 °CHigh cylinder pressure; regulator failure can be catastrophic.[2]
Flammability (LEL) ~5.6% (vol in air)Low concentration required for explosion.[2]
Auto-ignition Temp 450 °CAvoid hot plates/heating mantles near gas lines.[2]
Molecular Weight 34.03 g/mol Slightly heavier than air (Density ~1.44 g/L); accumulates in low spots.[2][3]

Critical Insight: The Lower Explosive Limit (LEL) of 5.6% means that a minor leak in a poorly ventilated fume hood can rapidly reach explosive concentrations.

Safety Engineering & Risk Assessment

The primary risk with Fluoromethane is not just fire, but flashback explosion traveling up gas lines into the cylinder.

The Logic of Control

We utilize a "Defense in Depth" strategy. We do not rely on a single failure point (e.g., a fume hood). We engineer the system so that a failure (e.g., a leak) does not result in a catastrophe (e.g., explosion).

Diagram 1: Risk Assessment & Mitigation Logic

RiskLogic Hazard Hazard: CH3F Release Ignition Ignition Source (Spark/Heat) Hazard->Ignition Leak + Spark Control1 Engineering Control: Fume Hood & Neg Pressure Hazard->Control1 Containment Control2 Process Control: Flashback Arrestor Ignition->Control2 Flame Propagation Outcome_Fail Explosion/Fire Ignition->Outcome_Fail No Controls Outcome_Safe Safe Venting Control1->Outcome_Safe Dilution < LEL Control2->Outcome_Safe Stops Flame Front Control3 Purge Protocol: Inert Gas (N2/Ar) Flush Control3->Hazard Removes O2 Pre-Run Control3->Outcome_Safe Prevents Mixture

Caption: Logical flow of hazard mitigation. Note that Flashback Arrestors and Inert Gas Purging are critical barriers preventing the "Hazard" from becoming an "Outcome_Fail".

Storage Protocols

Proper storage prevents the "Hazard" node in the diagram above from ever activating.

  • Cylinder Segregation: Store CH3F cylinders in a dedicated flammable gas cabinet. Strictly segregate from oxidizing gases (Oxygen, Nitrous Oxide) by at least 20 feet or a non-combustible barrier.

  • Temperature Control: Store below 50°C (122°F). High ambient temperatures exponentially increase internal cylinder pressure.

  • Valve Protection: Keep the protective cap on at all times when not in use. The valve is the weakest point of the vessel.

  • Leak Detection: Install continuous flammable gas monitoring (set to alarm at 10% LEL) in the storage area.

Operational Protocol: Gas Transfer & Synthesis

This protocol describes the safe delivery of CH3F gas from a cylinder to a reaction vessel. This is common in methylation reactions or radiochemical synthesis.

Required Hardware
  • Regulator: Stainless steel, dual-stage regulator. CGA 350 connection (standard for flammable gases like CH3F, H2, CO).

  • Tubing: 316 Stainless Steel (preferred) or Teflon (PTFE). Do not use Tygon or latex, which can degrade or permeate the gas.

  • Flashback Arrestor: Installed immediately downstream of the regulator.

  • Check Valve: Installed upstream of the reaction vessel to prevent liquid backflow into the gas line.

Step-by-Step Procedure

Phase A: System Preparation

  • Secure Cylinder: Strap the cylinder to a fixed support within a ventilated enclosure.

  • Inspect Connections: Ensure the CGA 350 washer is in place. Tighten the nut using a non-sparking wrench.

  • Leak Check: Pressurize the lines with inert gas (Nitrogen/Argon) first. Apply "Snoop" or soapy water to joints. Zero bubbles allowed.

Phase B: The Purge (Critical for Safety) Why? Air (Oxygen) + CH3F = Bomb. We must remove air before introducing fuel.

  • Connect an inert gas line (N2) to the manifold.

  • Flush the entire transfer line for 5 minutes.

  • Vent the N2 into the back of the fume hood.

Phase C: Reaction & Trapping

  • Cryogenic Trapping (Optional but Common): If the reaction requires liquid CH3F, pass the gas stream through a cold finger submerged in a dry ice/acetone bath (-78°C) or liquid nitrogen (carefully controlled). CH3F will condense (BP -78.4°C).

  • Flow Initiation: Open the cylinder valve slowly. Set the regulator delivery pressure (typically < 5-10 psi for glass reactions).

  • Reaction: Bubble the gas into the reaction mixture.

    • Note: Ensure the system is open to a bubbler/vent. Never heat a closed system containing CH3F.

Phase D: Termination

  • Close the cylinder valve.[4]

  • Allow the line to bleed down.

  • Purge again with Nitrogen to remove residual CH3F from the lines before disconnecting.

Diagram 2: Experimental Manifold Setup

Manifold Cylinder CH3F Cylinder (CGA 350) Regulator Dual Stage Regulator Cylinder->Regulator N2_Source Inert Gas Purge (N2/Ar) Manifold_Valve 3-Way Valve N2_Source->Manifold_Valve Flash_Arr Flashback Arrestor Manifold_Valve->Flash_Arr Mixed Line Regulator->Manifold_Valve MFC Mass Flow Controller Flash_Arr->MFC Check_Valve Check Valve (No Backflow) MFC->Check_Valve Reactor Reaction Vessel (-78°C Trap) Check_Valve->Reactor Scrubber Vent/Scrubber Reactor->Scrubber Exhaust

Caption: Standard gas manifold for CH3F. The 3-way valve allows for N2 purging of the lines before and after CH3F flow, a critical safety step.

Emergency Procedures

Scenario: Leaking Gas Fire

Protocol:

  • DO NOT EXTINGUISH the flame unless the leak can be stopped immediately.

    • Reasoning: If you extinguish the flame but the gas continues to leak, it will accumulate, mix with air, and eventually reignite, causing a massive vapor cloud explosion (VCE). A burning jet is safer than an accumulating cloud.

  • Evacuate the area immediately.

  • Shut off supply remotely if a solenoid valve system is installed (recommended for high-risk labs).

  • Cool adjacent cylinders with water spray from a distance to prevent Boiling Liquid Expanding Vapor Explosion (BLEVE).

Scenario: Inhalation/Exposure[4]
  • Remove victim to fresh air immediately (wear SCBA if entering the zone).

  • Administer Oxygen if breathing is difficult.

  • Seek Medical Attention: High concentrations act as a narcotic and asphyxiant.

References

  • National Institute of Standards and Technology (NIST). Methyl Fluoride - Thermophysical Properties. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Air Liquide. Safety Data Sheet: Fluoromethane (R41). Available at: [Link] (Search: SDS Fluoromethane)

  • PubChem. Fluoromethane Compound Summary. National Library of Medicine. Available at: [Link]

  • Matheson Gas. CGA Connection Reference Chart. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4] Available at: [Link]

Sources

Application Note: Gas Chromatography Methods for Fluoromethane (CH3F) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Fluoromethane (Methyl Fluoride, CH3F, HFC-41) presents unique analytical challenges due to its high volatility (b.p. -78.4°C), low molecular weight, and polarity. It is critical in two distinct sectors: Semiconductor Manufacturing (as a high-purity plasma etchant) and Pharmaceutical Development (as a methylating agent or genotoxic impurity in fluorinated drug synthesis).

This guide provides two distinct workflows:

  • Method A (Direct Gas Assay): For purity analysis of bulk CH3F gas using TCD/FID.

  • Method B (Trace Impurity Profiling): For detecting ppm/ppb levels of CH3F in pharmaceutical matrices or environmental samples using GC-MS.

Method Development Strategy: The "Why" Behind the Hardware

Column Selection Logic

Standard liquid-phase capillary columns (e.g., DB-1, DB-624) often fail to retain CH3F sufficiently at ambient temperatures, leading to co-elution with air or methane. We must utilize Porous Layer Open Tubular (PLOT) columns to increase surface area and retention.

  • Option 1: Alumina PLOT (Na2SO4 or KCl deactivation):

    • Mechanism:[1][2] Adsorption.[3] Excellent separation of C1-C6 hydrocarbons.

    • Risk: Alumina can be catalytically active and is highly sensitive to moisture. Water will shift retention times drastically.

    • Verdict: Use only for dry, high-purity gas streams.

  • Option 2: Porous Polymer PLOT (Q-Bond / U-Bond):

    • Mechanism:[1][2] Size exclusion and partition. Divinylbenzene-based polymers are water-resistant and inert.

    • Verdict:Preferred for most applications. It separates CH3F from Methane (CH4) and Air (N2/O2) without water interference.

Decision Tree Visualization

The following diagram illustrates the logical flow for selecting the correct instrument configuration based on your analytical needs.

MethodSelection Start START: Define Analytical Goal Goal Target Concentration? Start->Goal HighConc Bulk Purity (>99%) Goal->HighConc High % Trace Trace Impurity (<1000 ppm) Goal->Trace ppm/ppb MethodA METHOD A: GC-TCD/FID + GSV (Col: Alumina or Q-Bond) HighConc->MethodA Matrix Sample Matrix? Trace->Matrix GasMatrix Gas Phase Matrix->GasMatrix Air/Gas LiqMatrix Liquid/Solid (Pharma) Matrix->LiqMatrix Solvent/API GasMatrix->MethodA Limit: ~10ppm MethodB METHOD B: GC-MS + Headspace (Col: Q-Bond PLOT) GasMatrix->MethodB Limit: <1ppm (req. cryo) LiqMatrix->MethodB

Figure 1: Decision tree for selecting the appropriate GC configuration for Fluoromethane analysis.

Method A: High-Purity Gas Assay (Semiconductor Focus)

Objective: Quantify CH3F purity and detect light gas impurities (N2, O2, CH4, CO2).

Hardware Configuration
  • Instrument: GC with Split/Splitless inlet.

  • Injection: Gas Sampling Valve (GSV) with a 0.25 mL or 0.5 mL loop. Note: Direct syringe injection of gases is notoriously irreproducible; GSV is mandatory for <1% RSD.

  • Detector:

    • TCD (Thermal Conductivity Detector): For bulk CH3F and inorganic gases (N2, O2).

    • FID (Flame Ionization Detector): For hydrocarbon impurities.[4][5] CH3F responds to FID but with a lower response factor than methane.

  • Column: Agilent HP-PLOT Q or Restek Rt-Q-BOND (30m x 0.32mm x 20µm).

Operating Parameters
ParameterSetting
Carrier Gas Helium @ 2.0 mL/min (Constant Flow)
Inlet Split Ratio 10:1 (to prevent column overload)
GSV Temp 80°C (Prevents condensation)
Oven Program 40°C (hold 2 min) → Ramp 15°C/min → 200°C (hold 5 min)
Detector (FID) 250°C; H2: 30 mL/min, Air: 400 mL/min
Detector (TCD) 200°C; Ref Flow: 20 mL/min
Experimental Protocol
  • System Flush: Purge the GSV sample loop with the sample gas for 30 seconds at 20-30 mL/min.

  • Equilibration: Stop flow for 5 seconds to allow loop pressure to equilibrate to atmospheric pressure (critical for quantitative accuracy).

  • Injection: Switch valve to "Inject" position.

  • Data Analysis:

    • CH3F will elute after Air/CH4 but before C2 hydrocarbons.

    • Use Area Normalization for purity (assuming all components elute and are detected) or External Standard calibration for impurities.

Method B: Trace Impurity Analysis (Pharma/Genotox)

Objective: Detect residual Fluoromethane in drug substances (API) or reaction mixtures. Challenge: CH3F is a gas at room temperature. We cannot inject the liquid directly and expect to see it easily. We must use Headspace (HS) extraction.

Hardware Configuration
  • Instrument: GC-MS (Single Quadrupole).[6] Mass Spec is required for specificity against solvent peaks.

  • Sampler: Headspace Sampler (Loop or Trap based).

  • Column: Agilent J&W DB-624 (thick film) or Porous Polymer PLOT .

    • Note: For ultra-volatiles like CH3F, a standard DB-624 may not retain it enough at 40°C. A Porous Polymer (Q-Bond) is superior here.

Operating Parameters (Headspace & GC)
ParameterSetting
HS Oven 70°C (Keep low to avoid pressurizing the vial excessively)
HS Equilibration 20 minutes with high agitation
GC Oven 35°C (hold 5 min) → Ramp 10°C/min → 220°C
MS Source/Quad 230°C / 150°C
Scan Mode SIM (Selected Ion Monitoring) for sensitivity.
Target Ions m/z 34 (Molecular ion) , m/z 33 (M-H).
Calibration Strategy (Standard Addition)

Since the partition coefficient (K) of CH3F depends heavily on the matrix, Standard Addition is the only robust calibration method.

  • Preparation: Prepare a stock standard of CH3F gas bubbling into the dissolution solvent (e.g., DMSO or DMAc) at low temperature, or purchase a certified gas mix.

  • Spiking:

    • Vial 1: Sample + 0 µL Std

    • Vial 2: Sample + 10 µL Std

    • Vial 3: Sample + 20 µL Std

  • Plot: Linear regression of Area vs. Added Concentration. The X-intercept (absolute value) is the concentration in the sample.

System Suitability & Validation Criteria

To ensure "Trustworthiness" (Part 2 of requirements), every run must pass these checks:

  • Resolution (Rs): Rs > 1.5 between Air/Nitrogen peak and Fluoromethane peak (Method A).

  • Precision: 6 replicate injections of standard.

    • Method A (GSV): RSD < 1.0%[7]

    • Method B (HS-GC-MS): RSD < 5.0%

  • Blank Check: Inject a blank (pure Helium for GSV, pure solvent for HS) to confirm no carryover. PLOT columns can "trap" heavy impurities and release them later (ghost peaks).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Retention Time Shift Moisture on Alumina PLOT column.Bake out column at 200°C for 2 hours. Switch to Q-Bond if problem persists.
Poor Area Reproducibility GSV Loop pressure not equilibrated.Ensure flow is stopped for 3-5 seconds before valve rotation.
Split Peak Injection bandwidth too broad.Increase Split Ratio or focus the band using a lower initial oven temp (30°C).
Baseline Spikes Particle shedding from PLOT column.[8][9]Install a "Particle Trap" (2m empty fused silica) between column and detector.

References

  • ASTM International. ASTM D2505 - Standard Test Method for Ethylene, Other Hydrocarbons, and Carbon Dioxide in High-Purity Ethylene by Gas Chromatography. (Adapted for light gas impurities). Link

  • Agilent Technologies. Separation of Light Hydrocarbons using PLOT Columns. Application Note. Link

  • Restek Corporation. Analysis of Halogenated Volatiles by GC. Technical Guide.[5][10][11] Link

  • United States Pharmacopeia (USP). General Chapter <467> Residual Solvents.[12] (Framework for headspace analysis). Link

  • ASTM International. ASTM D6159 - Standard Test Method for Determination of Hydrocarbon Impurities in Ethylene by Gas Chromatography.Link

(Note: While specific application notes for "Fluoromethane only" are rare, the cited methods for Ethylene and Halocarbons are the industry-standard proxies validated for C1-halides.)

Sources

Application Notes and Protocols for Infrared Spectroscopy of Fluoromethane (CH₃F)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Vibrational World of Fluoromethane

Fluoromethane (CH₃F), the simplest hydrofluorocarbon, serves as a vital model system in molecular spectroscopy and atmospheric chemistry. Its well-defined rotational-vibrational structure provides a rich landscape for fundamental studies of molecular dynamics and is crucial for its detection and quantification in various environments. Infrared (IR) spectroscopy is an indispensable tool for probing the vibrational energy levels of fluoromethane.[1][2] When infrared radiation is passed through a sample of fluoromethane, the molecules absorb energy at specific frequencies corresponding to their natural vibrational modes, resulting in a unique spectral fingerprint.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, experimental protocols, and data analysis of the infrared spectroscopy of fluoromethane.

The significance of studying fluoromethane's IR spectrum extends to various fields. In atmospheric science, it aids in the monitoring of greenhouse gases and understanding their radiative forcing effects.[4] In astrophysics, the rovibrational spectra of small molecules like fluoromethane are key to identifying and quantifying their presence in interstellar media and planetary atmospheres. Furthermore, high-resolution studies of its spectrum provide stringent tests for theoretical models of molecular structure and dynamics.[5][6][7]

This document is structured to provide both the theoretical underpinnings and practical guidance necessary for acquiring and interpreting high-quality infrared spectra of fluoromethane. We will delve into the fundamental vibrational modes of the molecule, detail the experimental setup for gas-phase measurements, provide a step-by-step protocol, and offer insights into spectral analysis.

Theoretical Principles: The Vibrational Symphony of Fluoromethane

The interaction of infrared radiation with a molecule is governed by the principles of quantum mechanics. A molecule will only absorb infrared radiation if the incoming photon's energy matches the energy difference between two vibrational states and if the vibration causes a change in the molecule's dipole moment.[8][9][10] Fluoromethane, with its C₃ᵥ symmetry, possesses a permanent dipole moment, making all of its fundamental vibrational modes IR active.

Fluoromethane has 3N-6 = 3(5)-6 = 9 fundamental vibrational modes. These are categorized into different symmetry species based on the molecule's point group. The vibrational modes are a combination of stretching and bending motions of the C-H, and C-F bonds.

Table 1: Fundamental Vibrational Modes of Fluoromethane

ModeSymmetryWavenumber (cm⁻¹)Description
ν₁a₁2930Symmetric CH₃ stretch
ν₂a₁1464Symmetric CH₃ deformation (umbrella)
ν₃a₁1049C-F stretch
ν₄e3006Asymmetric CH₃ stretch
ν₅e1467Asymmetric CH₃ deformation
ν₆e1182CH₃ rock

Source: Adapted from NIST Chemistry WebBook[11]

Each of these vibrational bands, when observed at high resolution, is composed of a series of closely spaced lines corresponding to simultaneous changes in the rotational energy of the molecule. This rotational fine structure provides detailed information about the molecule's moments of inertia and bond lengths.[12][13][14] The appearance of the rovibrational spectrum is governed by the selection rules for rotational transitions, which for a symmetric top molecule like fluoromethane are ΔJ = 0, ±1 and ΔK = 0 for parallel bands (like ν₁, ν₂, ν₃) and ΔK = ±1 for perpendicular bands (like ν₄, ν₅, ν₆).

Experimental Protocol: Acquiring the Infrared Spectrum of Fluoromethane

This protocol details the procedure for obtaining a gas-phase infrared spectrum of fluoromethane using a Fourier Transform Infrared (FTIR) spectrometer. FTIR spectroscopy is the preferred method for its high sensitivity, resolution, and speed.[3][15]

Instrumentation and Materials
  • FTIR Spectrometer: A research-grade FTIR spectrometer capable of high resolution (e.g., Bruker IFS 125HR or similar).[6][7][16]

  • Gas Cell: A gas cell with IR-transparent windows (e.g., KBr or ZnSe). The path length of the cell should be chosen based on the desired sensitivity and sample pressure. For trace gas analysis, a multi-pass cell (e.g., a White cell) is recommended.[3]

  • Vacuum Line: A vacuum line equipped with a pressure gauge (e.g., a capacitance manometer) for accurate sample handling and pressure measurement.

  • Fluoromethane Gas: High-purity fluoromethane gas cylinder with a regulator.

  • Nitrogen Gas (optional): For purging the spectrometer and for pressure broadening studies.

  • Data Acquisition and Processing Software: Provided with the FTIR spectrometer.

Experimental Workflow

The following diagram illustrates the general workflow for acquiring the gas-phase IR spectrum of fluoromethane.

experimental_workflow cluster_prep System Preparation cluster_sample Sample Introduction & Measurement cluster_analysis Data Processing & Analysis prep_spectrometer 1. Spectrometer Purge/Evacuation prep_gascell 2. Gas Cell Evacuation prep_spectrometer->prep_gascell Ensure clean baseline prep_background 3. Background Spectrum Acquisition prep_gascell->prep_background Reference measurement intro_gas 4. Introduce CH3F Gas prep_background->intro_gas Prepare for sample measure_spectrum 5. Sample Spectrum Acquisition intro_gas->measure_spectrum Controlled pressure process_data 6. Data Processing (e.g., Apodization) measure_spectrum->process_data Generate spectrum analyze_spectrum 7. Spectral Analysis process_data->analyze_spectrum Interpret results

Figure 1: General workflow for gas-phase FTIR spectroscopy of fluoromethane.

Step-by-Step Protocol
  • System Preparation:

    • Spectrometer Purge/Evacuation: Purge the spectrometer's sample compartment with dry nitrogen or evacuate it to minimize interference from atmospheric water vapor and carbon dioxide.

    • Gas Cell Preparation: Connect the gas cell to the vacuum line and evacuate it to a low pressure (e.g., < 10⁻³ mbar).

    • Background Spectrum Acquisition: With the evacuated gas cell in the sample compartment, acquire a background spectrum. This will be used to ratio against the sample spectrum to remove contributions from the instrument and any residual atmospheric gases.[3]

  • Sample Introduction:

    • Connect the fluoromethane gas cylinder to the vacuum line.

    • Slowly introduce the fluoromethane gas into the evacuated gas cell until the desired pressure is reached. The optimal pressure will depend on the path length of the cell and the intensity of the absorption bands being studied. For high-resolution studies, low pressures are typically used to minimize pressure broadening of the rotational lines.

  • Sample Spectrum Acquisition:

    • Place the gas cell containing the fluoromethane sample into the spectrometer's sample compartment.

    • Acquire the sample spectrum. The number of scans to be co-added will depend on the desired signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Apply any necessary data processing functions, such as apodization, to improve the appearance of the spectrum.

Data Analysis and Interpretation

The resulting infrared spectrum of fluoromethane will display a series of absorption bands corresponding to its fundamental vibrational modes, as well as overtones and combination bands.

Identifying Vibrational Bands

The primary task in analyzing the spectrum is to assign the observed absorption bands to specific vibrational modes. The table of fundamental frequencies provided earlier serves as a starting point for these assignments. The region above 1500 cm⁻¹ is often referred to as the "group frequency region," where characteristic stretching vibrations of functional groups are found.[17] The region below 1500 cm⁻¹ is the "fingerprint region," which is more complex but highly specific to the molecule.[18]

High-Resolution Spectral Analysis

For high-resolution spectra, the rotational fine structure within each vibrational band can be analyzed to extract detailed molecular parameters. This typically involves:

  • Line Assignment: Assigning quantum numbers (J and K) to the individual rovibrational transitions. This can be a complex process, often aided by spectral simulation software.[6][7]

  • Fitting to a Hamiltonian: The assigned line positions are then fit to a theoretical model, such as an effective Hamiltonian, to determine spectroscopic constants like rotational constants (B and A), centrifugal distortion constants, and vibrational band origins with high precision.[5][6][7][19][20]

Visualizing Molecular Vibrations

The following diagrams illustrate the atomic motions for the key stretching and bending vibrations of fluoromethane.

vibrational_modes cluster_v1 ν₁ (a₁) - Symmetric CH₃ stretch cluster_v3 ν₃ (a₁) - C-F stretch cluster_v4 ν₄ (e) - Asymmetric CH₃ stretch C1 C F1 F C1->F1 H11 H C1->H11 H12 H C1->H12 H13 H C1->H13 -1.1,0.6! H11->-1.1,0.6! 1.1,0.6! H12->1.1,0.6! 0,1.2! H13->0,1.2! C3 C F3 F C3->F3 H31 H C3->H31 H32 H C3->H32 H33 H C3->H33 3,0.2! C3->3,0.2! 3,-1.2! F3->3,-1.2! C4 C F4 F C4->F4 H41 H C4->H41 H42 H C4->H42 H43 H C4->H43 4.9,0.4! H41->4.9,0.4! 7.1,0.6! H42->7.1,0.6!

Figure 2: Visualization of selected vibrational modes of fluoromethane.

Applications and Broader Impact

The infrared spectroscopy of fluoromethane has several important applications:

  • Environmental Monitoring: As a greenhouse gas, monitoring the atmospheric concentration of fluoromethane is crucial for climate modeling.[4]

  • Industrial Process Control: In chemical manufacturing where fluoromethane is a reactant or product, IR spectroscopy can be used for real-time process monitoring and quality control.[21]

  • Fundamental Research: High-resolution studies of fluoromethane contribute to a deeper understanding of molecular physics, including rovibrational coupling and intramolecular vibrational energy redistribution.[5]

Conclusion

Infrared spectroscopy is a powerful and versatile technique for the study of fluoromethane. This application note has provided a comprehensive overview of the theoretical principles, a detailed experimental protocol for acquiring gas-phase spectra, and guidelines for data analysis. By following these protocols, researchers can obtain high-quality infrared spectra of fluoromethane, enabling a wide range of applications from fundamental molecular physics to environmental monitoring.

References

  • Journal of Research of the National Bureau of Standards. (1950). Infrared Spectrum of Chlorofluoromethane.
  • University of Helsinki. (n.d.). Experiment 4: Gas phase IR spectroscopy (HCl).
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  • Excedr. (2024, January 31). What Is Infrared Spectroscopy? Fundamentals & Applications.
  • Wikipedia. (2023, November 21). Vibrational spectroscopy of linear molecules.
  • AdiChemAdi. (2022, July 2). Modes of vibrations in molecules - Infra Red Spectroscopy - IR Active-inactive-stretching-bending [Video]. YouTube.
  • ResearchGate. (2015, August 7). FTIR Spectroelectrochemistry: Optimization of Experimental Setup.
  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy.
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  • Khan Academy. (n.d.). Introduction to infrared spectroscopy [Video].
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  • Pacific Northwest National Laboratory. (n.d.). Methyl fluoride (CH₃F).
  • The Journal of Chemical Physics. (1949). Vibrational Spectra of Some Fluoromethanes.
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  • PubMed. (2021, November 13). High-Resolution FTIR Spectroscopy of CH3F: Global Effective Hamiltonian Analysis of the Ground State and the 2ν3, ν3 + ν6, and 2ν6 Bands.
  • Captain Corrosion. (2017, September 10). Introduction to Infrared (IR) Spectroscopy | Basics and Practical Demonstration [Video]. YouTube.
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  • Royal Society of Chemistry. (1981). Rotational spectrum of trifluoroidomethane. Journal of the Chemical Society, Faraday Transactions 2.
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  • Taylor & Francis Online. (2014, May 28). High resolution FTIR spectroscopy of fluoroform 12CHF3 and critical analysis of the infrared spectrum from 25 to 1500 cm−1. Molecular Physics.
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Application Notes and Protocols for NMR Spectroscopy of Fluoromethane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This comprehensive guide provides a detailed exploration of the Nuclear Magnetic Resonance (NMR) spectroscopy of fluoromethane (CH₃F). It is designed for researchers, scientists, and professionals in drug development who utilize NMR for structural elucidation and molecular analysis. This document delves into the theoretical underpinnings, practical experimental protocols, and in-depth data interpretation of both proton (¹H) and fluorine-19 (¹⁹F) NMR spectra of fluoromethane. By explaining the causality behind experimental choices and grounding protocols in established scientific principles, this guide serves as an authoritative resource for obtaining and interpreting high-quality NMR data for this fundamental organofluorine compound.

Introduction: The Significance of Fluoromethane in NMR Studies

Fluoromethane, the simplest organofluorine compound, serves as a foundational model for understanding the profound effects of fluorine substitution on molecular properties. In the realm of drug development and materials science, the incorporation of fluorine atoms can dramatically alter a molecule's chemical and physical characteristics, including its metabolic stability, lipophilicity, and binding affinity.[1][2] NMR spectroscopy is an indispensable tool for characterizing these fluorinated molecules.[2] Fluorine-19 (¹⁹F) is a particularly advantageous nucleus for NMR studies due to its 100% natural abundance, high magnetogyric ratio (providing 83% of the sensitivity of ¹H), and a wide range of chemical shifts that are highly sensitive to the local electronic environment.[3][4] This guide will dissect the NMR spectroscopy of fluoromethane, providing the expertise necessary to leverage this powerful analytical technique.

Theoretical Background: Understanding the Spectra of Fluoromethane

The NMR spectra of fluoromethane are dictated by the interplay of chemical shifts and spin-spin coupling between the proton and fluorine nuclei. A thorough understanding of these principles is paramount for accurate spectral interpretation.

Chemical Shift: Probing the Electronic Environment

The chemical shift (δ) in NMR is a measure of the resonance frequency of a nucleus relative to a standard reference. This shift is highly dependent on the electronic environment surrounding the nucleus.[5] In fluoromethane, the highly electronegative fluorine atom significantly influences the electron density around the adjacent protons.

  • ¹H NMR: The protons in fluoromethane are deshielded due to the inductive electron-withdrawing effect of the fluorine atom. This results in a downfield chemical shift compared to methane.[6] The precise chemical shift can be influenced by the solvent used.[3][7]

  • ¹⁹F NMR: The ¹⁹F nucleus exhibits a very wide chemical shift range, making it an excellent probe for subtle changes in molecular structure.[3][8] The chemical shift of fluoromethane is typically reported relative to a fluorine-containing reference standard, such as trichlorofluoromethane (CFCl₃).[3][4]

Spin-Spin Coupling: Deciphering Connectivity

Spin-spin coupling, or J-coupling, arises from the interaction of nuclear spins through the bonding electrons. This interaction causes the splitting of NMR signals into multiplets and provides direct evidence of covalent bonding between atoms.[9] In fluoromethane, the most prominent coupling is the one-bond coupling between the proton and fluorine nuclei (¹JHF).

  • ¹H Spectrum: The three equivalent protons in fluoromethane are split into a doublet by the single fluorine nucleus (I = 1/2). The multiplicity is determined by the n+1 rule, where n is the number of neighboring equivalent nuclei.[1][10]

  • ¹⁹F Spectrum: Conversely, the single fluorine nucleus is split into a quartet by the three equivalent protons.

The magnitude of the coupling constant (J), measured in Hertz (Hz), is independent of the external magnetic field strength and provides valuable structural information.[9] The ¹JHF coupling in fluoromethane is notably large, a characteristic feature of one-bond couplings involving fluorine.[11]

Experimental Protocols

Acquiring high-quality NMR spectra of fluoromethane requires careful sample preparation and instrument setup. As fluoromethane is a gas at room temperature, specialized techniques are necessary.

Sample Preparation

Objective: To prepare a sealed NMR tube containing fluoromethane dissolved in a suitable deuterated solvent.

Materials:

  • Fluoromethane gas

  • Deuterated solvent (e.g., chloroform-d, acetone-d₆)

  • High-pressure NMR tube with a J. Young valve

  • Schlenk line or similar gas handling apparatus

  • Cold bath (e.g., liquid nitrogen, dry ice/acetone)

Step-by-Step Protocol:

  • Solvent Degassing: If necessary, thoroughly degas the deuterated solvent by several freeze-pump-thaw cycles to remove dissolved oxygen, which can broaden NMR signals.

  • Solvent Transfer: Transfer the desired amount of deuterated solvent (typically 0.5-0.7 mL) into the high-pressure NMR tube.

  • Freezing the Solvent: Carefully freeze the solvent by immersing the bottom of the NMR tube in the cold bath.

  • Evacuation: Connect the NMR tube to the Schlenk line and evacuate the headspace.

  • Gas Condensation: Introduce a controlled amount of fluoromethane gas into the NMR tube while the solvent remains frozen. The gas will condense on the cold surface.

  • Sealing the Tube: Once a sufficient amount of fluoromethane has been condensed, close the J. Young valve to seal the tube.

  • Thawing and Mixing: Allow the tube to warm to room temperature slowly. The fluoromethane will dissolve in the solvent. Gently invert the tube several times to ensure a homogeneous solution.

Causality: The use of a high-pressure NMR tube is crucial for containing the gaseous sample safely. The freeze-pump-thaw technique for condensing the gas into the frozen solvent is a standard and reliable method for preparing samples of volatile compounds.

NMR Data Acquisition

Objective: To acquire ¹H and ¹⁹F NMR spectra of the prepared fluoromethane sample.

Instrumentation:

  • NMR Spectrometer (e.g., 300, 500, or 600 MHz) equipped with a broadband probe capable of detecting both ¹H and ¹⁹F frequencies.[7]

Step-by-Step Protocol:

  • Instrument Setup: Tune and match the probe for both the ¹H and ¹⁹F frequencies.

  • Sample Insertion: Insert the sealed NMR tube into the spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width and transmitter offset to cover the expected chemical shift of fluoromethane's protons.

    • Use a standard pulse sequence for a one-dimensional proton spectrum.

    • Set the number of scans to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition:

    • Switch the spectrometer to the ¹⁹F channel.

    • Set the spectral width and transmitter offset for the ¹⁹F spectrum. Note that the chemical shift range for fluorine is much larger than for protons.[3]

    • Use a standard pulse sequence for a one-dimensional fluorine spectrum.

    • Set the number of scans as required.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • Reference the spectra using an appropriate standard (e.g., TMS for ¹H, CFCl₃ for ¹⁹F).[6][12]

Expert Insight: For quantitative analysis, ensure a sufficient relaxation delay between scans (typically 5 times the longest T₁ relaxation time) to allow for full magnetization recovery.[8]

Data Analysis and Interpretation

The resulting spectra provide a wealth of information about the structure of fluoromethane.

Spectral Features of Fluoromethane
Parameter ¹H NMR ¹⁹F NMR Reference
Chemical Shift (δ) ~4.10 ppm~-271.9 ppm[13]
Multiplicity DoubletQuartet[1][10]
Coupling Constant (¹JHF) ~46.36 Hz~46.36 Hz[11][13]
Integration 31

Note: Chemical shifts can vary slightly depending on the solvent and temperature.[3][14]

Visualization of Spin-Spin Coupling

The coupling pattern in fluoromethane can be visualized to better understand the interaction between the proton and fluorine spins.

G cluster_H ¹H Spectrum cluster_F ¹⁹F Spectrum H_signal Proton Signal (3H) H_doublet H_signal->H_doublet ¹JHF Coupling F_signal Fluorine Signal (1F) F_quartet F_signal->F_quartet ¹JHF Coupling

Caption: Spin-spin coupling in fluoromethane.

Advanced Considerations

While basic 1D NMR is sufficient for characterizing fluoromethane, more advanced techniques can provide deeper insights, particularly for more complex fluorinated molecules.

  • Heteronuclear Correlation Spectroscopy (HETCOR): 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate the chemical shifts of directly bonded ¹H and ¹³C nuclei, or in this case, ¹H and ¹⁹F.

  • Long-Range Couplings: In more complex molecules, couplings over multiple bonds (²J, ³J, etc.) can be observed, providing valuable information about molecular conformation.[1][15] 2D experiments like HMBC (Heteronuclear Multiple Bond Correlation) are designed to detect these long-range couplings.[2]

Experimental Workflow Diagram

The entire process from sample preparation to data analysis can be summarized in the following workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Solvent_Degassing Solvent_Degassing Solvent_Transfer Solvent_Transfer Solvent_Degassing->Solvent_Transfer Freezing Freezing Solvent_Transfer->Freezing Evacuation Evacuation Freezing->Evacuation Gas_Condensation Gas_Condensation Evacuation->Gas_Condensation Sealing Sealing Gas_Condensation->Sealing Thawing Thawing Sealing->Thawing Instrument_Setup Instrument_Setup Thawing->Instrument_Setup Sample_Insertion Sample_Insertion Instrument_Setup->Sample_Insertion Lock_Shim Lock_Shim Sample_Insertion->Lock_Shim H1_Acquisition H1_Acquisition Lock_Shim->H1_Acquisition F19_Acquisition F19_Acquisition H1_Acquisition->F19_Acquisition Processing Processing F19_Acquisition->Processing Referencing Referencing Processing->Referencing Interpretation Interpretation Referencing->Interpretation

Caption: NMR workflow for fluoromethane analysis.

Conclusion

The NMR spectroscopy of fluoromethane provides a clear and instructive example of the principles of chemical shift and spin-spin coupling in organofluorine compounds. The distinct doublet in the ¹H spectrum and the quartet in the ¹⁹F spectrum, both arising from the large one-bond H-F coupling, are characteristic fingerprints of this molecule. The protocols and interpretive guidance provided herein offer a solid foundation for researchers to confidently acquire and analyze NMR data for fluoromethane and, by extension, more complex fluorinated molecules that are critical in modern chemical and pharmaceutical research.

References

  • 19Flourine NMR. (n.d.). In NMR Service. Retrieved from [Link]

  • Nmr spectroscopy of fluorine 19. (2015, May 26). Slideshare. Retrieved from [Link]

  • 6.6 ¹H NMR Spectra and Interpretation (Part I). (n.d.). In Organic Chemistry I - KPU Pressbooks. Retrieved from [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017, December 18). AZoM. Retrieved from [Link]

  • 1H NMR: Intermediate Level, Spectrum 19. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Experiment #2 NUCLEAR MAGNETIC RESONANCE. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2019, June 11). National Institutes of Health. Retrieved from [Link]

  • (a) Time-arrayed ¹H NMR experiment with 1b and Selectfluor™ 3 under... (n.d.). ResearchGate. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • Fluoromethane - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • Quadrupole Effects in Solid-State Nuclear Magnetic Resonance. (2015, September 3). ResearchGate. Retrieved from [Link]

  • Solid-State NMR 19F-1H-15N Correlation Experiments for Resonance Assignment and Distance Measurements of Multi-fluorinated Proteins. (2024, February 15). PubMed Central. Retrieved from [Link]

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  • Quadrupolar Coupling. (2025, January 2). Chemistry LibreTexts. Retrieved from [Link]

  • Consequences of nuclei with quadrupole moments in NMR. (n.d.). University of Washington, Department of Chemistry. Retrieved from [Link]

  • NMR - Interpretation. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • CH3Br bromomethane low high resolution 1H proton nmr spectrum. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • NMR Observation of Quadrupolar Nuclei & their Neighbors in Solids. (2020, June 30). YouTube. Retrieved from [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. (2014, August 21). Chemistry LibreTexts. Retrieved from [Link]

  • Fluorine-NMR Competition Binding Experiments for High-Throughput Screening of Large Compound Mixtures. (n.d.). Bentham Science. Retrieved from [Link]

  • Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches... (2025, July 8). ACS Publications. Retrieved from [Link]

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  • High-resolution solid-state NMR of quadrupolar nuclei. (n.d.). University of Illinois. Retrieved from [Link]

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). National Institutes of Health. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Fluoromethane (CH₃F)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for fluoromethane (CH₃F) purification. This guide is designed for researchers, scientists, and drug development professionals who require high-purity fluoromethane for their applications, from semiconductor manufacturing to its use as a building block in organic synthesis.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, structured to address the practical challenges encountered in the laboratory.

Understanding Common Impurities in Crude Fluoromethane

Effective purification begins with understanding the potential contaminants. Crude fluoromethane, also known as methyl fluoride, can contain a variety of impurities stemming from its synthesis and handling.[2] The exact composition will vary based on the synthetic route, but typically includes unreacted starting materials, byproducts, and residual solvents.

ImpurityChemical FormulaBoiling Point (°C)Typical Origin
Fluoromethane CH₃F -78.4 Target Product
Hydrogen FluorideHF19.5Unreacted starting material; byproduct
Dimethyl Ether (DME)(CH₃)₂O-24.8Byproduct from methanol/sulfate routes
MethanolCH₃OH64.7Unreacted starting material
WaterH₂O100Residual moisture from synthesis/handling
Other HalocarbonsCHₓFᵧ, CHₓClᵧVariableSide reactions, impurities in reactants

Troubleshooting Purification Workflows

This section addresses specific problems you may encounter during the purification of fluoromethane. The questions are organized by the purification technique being employed.

Troubleshooting Distillation

Distillation is a primary method for purifying liquefied fluoromethane by separating components based on differences in boiling points.

Q1: My final fluoromethane product purity is low after fractional distillation, with significant amounts of a close-boiling impurity like dimethyl ether. What's going wrong?

Answer: This is a common and challenging issue. The proximity of the boiling points of fluoromethane (-78.4°C) and some impurities necessitates a highly efficient distillation setup. Several factors could be at play:

  • Insufficient Column Efficiency: Your column may not have enough theoretical plates to achieve the required separation.

    • Causality: The number of theoretical plates determines the separation power. For close-boiling mixtures, more plates are needed.

    • Solution:

      • Increase Column Length/Packing: Switch to a longer packed column or use a more efficient packing material (e.g., structured packing instead of Raschig rings).

      • Optimize Reflux Ratio: Increase the reflux ratio. This increases the contact time between the vapor and liquid phases within the column, effectively increasing the number of theoretical stages and improving separation.[3] Be aware that this will also reduce the throughput of your distillation.[3]

  • Azeotrope Formation: Fluoromethane may form a constant-boiling azeotrope with certain impurities, making separation by conventional distillation impossible.

    • Causality: An azeotrope is a mixture that boils at a constant temperature and has the same composition in the liquid and vapor phases.

    • Solution:

      • Literature Review: First, consult vapor-liquid equilibrium (VLE) data to determine if fluoromethane forms azeotropes with your suspected impurities.[4][5]

      • Pressure-Swing Distillation: The composition of an azeotrope is pressure-dependent. Running two columns at different pressures can be used to bypass the azeotropic point.

      • Extractive Distillation: Introduce a third component (a solvent) that alters the relative volatility of the fluoromethane and the impurity, breaking the azeotrope.

  • Incorrect Feed Point: Introducing the feed at the wrong tray in the column can reduce efficiency.[3]

    • Causality: The feed should be introduced at the tray that has a composition closest to the feed composition.

    • Solution: Adjust the feed tray location based on your column's design and the feed composition.

Q2: I'm observing significant pressure fluctuations and a loss of separation efficiency in my cryogenic distillation column. What should I investigate?

Answer: Pressure instability is often a sign of hydraulic issues within the column, most commonly flooding or foaming.

  • Flooding: This occurs when the vapor flow rate is too high, causing liquid to be entrained upwards and backing up in the column.[3]

    • Symptoms: Sharp increase in column pressure drop, drop in separation efficiency.

    • Troubleshooting Steps:

      • Reduce Reboiler Duty: Lower the heat input to the reboiler to decrease the vapor velocity.

      • Check for Blockages: Ensure that the column internals (trays, packing) and the condenser/reboiler lines are not obstructed.

      • Verify Operating Parameters: Confirm that your feed rate and reboiler/condenser duties are within the design limits of the column.[6]

  • Foaming: Some impurities can act as surfactants, causing foam to develop on the trays.

    • Symptoms: Similar to flooding, but may be more intermittent.

    • Troubleshooting Steps:

      • Identify the Contaminant: Analyze the feed for impurities known to cause foaming.

      • Pre-treatment: Implement an upstream purification step (e.g., adsorption) to remove the foam-causing agent before distillation.

      • Anti-foaming Agents: As a last resort, consider injecting a small amount of a compatible anti-foaming agent, but be aware this adds a new potential contaminant to your system.

Logical Flow for Troubleshooting Low Purity in Distillation

Caption: A decision tree for diagnosing low purity after distillation.

Troubleshooting Adsorption and Scrubbing

These methods are used to remove specific, highly reactive, or polar impurities like hydrogen fluoride (HF) and water.

Q1: I am using an activated alumina column to remove HF from my crude fluoromethane stream, but my downstream GC analysis still shows HF contamination. What is the cause?

Answer: This issue, known as "breakthrough," indicates that the adsorption process is failing. The root cause is typically one of the following:

  • Saturated Adsorbent: The adsorbent has reached its maximum capacity and can no longer capture HF.

    • Causality: Adsorbents have a finite number of active sites. Once these are occupied, impurities will pass through untreated.

    • Solution:

      • Regenerate or Replace: Replace the activated alumina or regenerate it according to the manufacturer's protocol. Regeneration typically involves purging with a hot, dry, inert gas (like nitrogen) to drive off the adsorbed species.

      • Implement a Dual-Column System: Use two columns in parallel. One is active while the other is being regenerated, allowing for continuous operation.

  • High Flow Rate (Insufficient Contact Time): The fluoromethane gas is passing through the adsorbent bed too quickly for effective mass transfer of HF to the adsorbent surface.

    • Causality: Adsorption is a time-dependent process. If the residence time is too short, equilibrium cannot be reached.

    • Solution: Reduce the gas flow rate to increase the contact time. Consult the adsorbent manufacturer's specifications for the optimal gas hourly space velocity (GHSV).

  • Channeling: The gas is not flowing uniformly through the packed bed, creating preferential paths that bypass most of the adsorbent.

    • Causality: Improper packing of the column can lead to voids and channels.

    • Solution: Repack the column carefully, ensuring a uniform density and avoiding voids. Use of distribution plates at the inlet can also improve flow uniformity.

Protocol: Water Scrubbing for Bulk HF Removal

For streams with high concentrations of HF, a preliminary water scrub is highly effective before polishing with a solid adsorbent.

  • Setup: Route the crude fluoromethane gas stream through a gas dispersion tube into a scrubber vessel containing deionized water. A counter-current flow design is most efficient.

  • Mechanism: HF is highly soluble in water, forming hydrofluoric acid.[7] The water effectively traps the bulk of the HF.

  • Neutralization: The resulting acidic water must be neutralized before disposal. This can be achieved by carefully adding a base like calcium hydroxide (Ca(OH)₂) or sodium bicarbonate (NaHCO₃) to precipitate calcium fluoride (CaF₂) or form soluble sodium fluoride.[7][8][9]

  • Downstream Drying: The fluoromethane exiting the water scrubber will be saturated with water. It is critical to pass it through a drying column (e.g., packed with 3A or 4A molecular sieves) before any cryogenic processing to prevent ice formation.

Frequently Asked Questions (FAQs)

Q: What is the single most critical safety concern when purifying fluoromethane?

A: The presence of hydrogen fluoride (HF). HF is an extremely corrosive and toxic substance that can cause severe burns upon contact with skin, eyes, or respiratory tissues.[8] Fluoromethane itself is highly flammable and forms explosive mixtures with air.[10] Always work in a well-ventilated fume hood, use compatible materials (avoid glass for HF), and have appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[11][12] An emergency HF exposure kit with calcium gluconate gel should be readily accessible.

Q: Can I use a standard Gas Chromatography (GC) setup to analyze the purity of my fluoromethane?

A: With caution. If your sample contains residual HF, it can react with and degrade standard silica-based capillary columns.[13]

  • Recommendation: Use an inert column (e.g., a PLOT column or a column with a chemically resistant stationary phase). Ensure all fittings and lines in your GC system are made of inert materials.[14]

  • Purity Calculation: Purity is typically calculated using the area percent method from the chromatogram. Sum the areas of all peaks and divide the area of the fluoromethane peak by the total area, then multiply by 100.[15] Exclude any peak corresponding to the injection solvent.[15]

Q: How do I remove water from fluoromethane?

A: The most effective method is to pass the gas through a packed bed of a suitable desiccant.

  • Recommended Adsorbents:

    • Molecular Sieves (3A or 4A): Highly effective at trapping water molecules due to their uniform pore size.

    • Activated Alumina: Also a good choice for drying gases.

  • Procedure: Construct a drying column and pass the fluoromethane gas through it at a controlled flow rate. The desiccant will need to be periodically regenerated by heating under vacuum or with a dry gas purge.

General Purification Workflow Diagram

G Crude_CH3F Crude CH3F Gas (Contains HF, H2O, DME) Scrubber Water/Alkali Scrubber Crude_CH3F->Scrubber Removes HF Dryer Drying Column (Molecular Sieves) Scrubber->Dryer Removes H2O Condenser Condenser (Liquefaction) Dryer->Condenser Distillation Fractional Distillation Column Condenser->Distillation Removes DME, etc. GC_Analysis Purity Analysis (GC) Distillation->GC_Analysis Pure_CH3F High-Purity Liquid CH3F GC_Analysis->Pure_CH3F

Caption: A typical multi-step workflow for the purification of fluoromethane.

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  • ResearchGate. Is it possible to analyze F-compounds with GCMS?. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities. [Link]

  • PubMed. Removal of fluoride from wastewater with the Mg/Al impregnated adsorbent prepared from Chinar leaves. [Link]

  • YouTube. How Can You Fix Problems In Distillation Columns? - Chemistry For Everyone. [Link]

  • ResearchGate. How can we remove DMF from a reaction mixture?. [Link]

  • EPA. Predictions of Azeotropes Formed from Fluorinated Ethers, Ethanes, and Propanes. [Link]

  • Chromatography Forum. fluorine analysis by GC. [Link]

  • BME. distillation exercises2013.pdf. [Link]

  • YouTube. How To Calculate Percent Purity From Gas Chromatography? - Chemistry For Everyone. [Link]

  • YouTube. Distillation of a Two Component Mixture Part 1. [Link]

  • MDPI. How to Clean and Safely Remove HF from Acid Digestion Solutions for Ultra-Trace Analysis. [Link]

  • MDPI. Application Progress of New Adsorption Materials for Removing Fluorine from Water. [Link]

  • Google Patents. US4794204A - Process for the removal of dimethyl ether in methyl chloride.
  • ACS Publications. Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]

  • Dutscher. Protein purification troubleshooting guide. [Link]

  • HR Patel Institute of Pharmaceutical Education and Research. PRACTICAL LAB MANUAL. [Link]

  • LCGC International. Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]

  • University of Rochester. Remove Sticky Reagents. [Link]

  • EPO. AZEOTROPE COMPOSITIONS COMPRISING 3,3,3-TRIFLUOROPROPENE AND HYDROGEN FLUORIDE AND PROCESSES FOR SEPARATION THEREOF. [Link]

  • Scribd. Distillation Problems With Solution | PDF. [Link]

  • Preprints.org. Use of Low-Cost Materials as Adsorbent for Fluoride (F-) Mitigation. [Link]

  • pH Adjustment Systems. Fluoride Removal Systems for industrial wastewater. [Link]

  • NIH. Adsorption Characteristics and Charge Transfer Kinetics of Fluoride in Water by Different Adsorbents. [Link]

  • AbsorbentsOnline. How to Neutralize Hydrofluoric Acid. [Link]

  • Wikipedia. Azeotrope tables. [Link]

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"Optimizing reaction conditions for fluorination with CH3F"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reaction Conditions for Fluoromethylation with Methyl Fluoride (CH3F)

Current Status: Operational Role: Senior Application Scientist Ticket ID: CH3F-OPT-2024 Subject: Troubleshooting & Optimization Guide for CH3F Reagent Handling

Executive Summary & Scope Definition

User Advisory: Before proceeding, we must clarify the chemical mechanism to ensure this guide matches your experimental intent.

  • Reagent: Methyl Fluoride (CH3F, Fluoromethane).[1][2][3]

  • Reaction Type:

    
     Alkylation (Methylation).
    
  • Outcome: Introduction of a methyl group (

    
    ) or, in the context of radiochemistry, a fluorine-18 labeled methyl group (
    
    
    
    ).
  • Contraindication: If your goal is electrophilic fluorination (adding

    
     to an aromatic ring or enolate), CH3F is incorrect . You require reagents like Selectfluor® or NFSI.
    

This guide focuses on the drug development standard: using


 for PET tracer synthesis and general synthetic procedures where CH3F is the electrophile.

The Physical Interface: Gas Handling & Solubilization

Issue: "My reagent bubbles through the solution and yield is near zero." Diagnosis: CH3F is a gas at room temperature (BP: -78.4°C). The failure mode is almost always Mass Transfer Limitation —the gas escapes before it can collide with your nucleophile.

Troubleshooting Protocol: The "Trap-and-React" System

To force the reaction, you must overcome the high vapor pressure.

Step-by-Step Optimization:

  • Solvent Selection (The "Cage"):

    • Recommendation: Use DMF (Dimethylformamide) or DMSO (Dimethyl Sulfoxide) .

    • Why: These dipolar aprotic solvents have high Henry’s Law constants for polar gases, retaining CH3F significantly longer than MeCN or THF. They also solvate cations, leaving the nucleophile "naked" and more reactive.

  • Temperature Modulation:

    • Trapping Phase: Cool the reaction vessel to -40°C to -20°C during gas addition. This increases CH3F solubility by orders of magnitude.

    • Reaction Phase: Seal the vessel tight (crimp cap), then heat rapidly to 100°C - 120°C .

  • Vessel Geometry:

    • Use a V-vial or conical bottom vial to maximize the vertical path length of the gas bubbles through the solvent.

Visualizing the Trap-and-React Workflow:

CH3F_Workflow cluster_0 Critical Phase: Mass Transfer GasGen Gas Generation (CH3F / [18F]CH3F) Drying In-line Drying (Sep-Pak/Sieves) GasGen->Drying Gas Flow Trapping Cryogenic Trapping (-40°C in DMF/DMSO) Drying->Trapping Bubbling Sealing Seal Vessel (Crimp Cap) Trapping->Sealing Saturation Heating Kinetic Activation (Heat to 110°C) Sealing->Heating Closed System Purification HPLC Purification Heating->Purification Crude Mix

Figure 1: The optimized workflow for handling gaseous CH3F. Note the distinct separation between the cold trapping phase and the hot reaction phase.

The Chemical Interface: Reactivity Tuning

Issue: "The gas is trapped, but the reaction is sluggish compared to Methyl Iodide." Diagnosis: The C-F bond is significantly stronger (~109 kcal/mol) than the C-I bond (~56 kcal/mol). CH3F is a harder, poorer electrophile .

Comparative Alkylating Power
ReagentLeaving Group AbilityBond Energy (kcal/mol)Reactivity RatingRecommended Base
CH3I Excellent (I-)56High

/ TEA
CH3OTf Superior (OTf-)~90 (C-O)Very HighMild Bases
CH3F Poor (F-) 109 Low NaH / KOtBu
Optimization Strategy: The "Naked Nucleophile"

Since you cannot easily weaken the C-F bond, you must supercharge the nucleophile.

  • Base Selection:

    • Switch from weak bases (Carbonates) to strong, bulky bases .

    • Standard:NaH (Sodium Hydride) .

    • Alternative:KOtBu (Potassium tert-butoxide) .

    • Mechanism:[2][3][4][5][6] These bases ensure complete deprotonation of the precursor (e.g., amine, thiol, phenol) before the gas is introduced.

  • Phase Transfer Catalysis (PTC):

    • If using a biphasic system or weaker solvents, add 18-Crown-6 (for Potassium bases) or Kryptofix 2.2.2 (common in radiochem). This sequesters the cation, leaving the anionic nucleophile highly reactive.

  • Pressure Assistance:

    • Reactions with CH3F follow second-order kinetics:

      
      .
      
    • Heating a sealed vessel increases the internal pressure (PV=nRT), keeping [CH3F] dissolved in the liquid phase rather than in the headspace. Do not vent the vial during heating.

Radiochemistry Specifics (PET Applications)

Context: Synthesis of


Fluoromethyl-choline or similar tracers.
Critical Constraint:  Half-life (110 min) requires speed.

Protocol: [18F]CH3F Synthesis & Reaction

  • Generation: Produce

    
     by reacting 
    
    
    
    with Methyl Triflate (MeOTf) or Methyl Iodide, then distilling the gas.
  • Trapping (The Sep-Pak Method):

    • Modern approach:[7] Instead of bubbling into liquid, pass the

      
       gas through a tC18 Sep-Pak  cartridge pre-loaded with your precursor solution.
      
    • Advantage:[3][5][6][8][9] The hydrophobic cartridge concentrates the gas and precursor in a microscopic volume, effectively increasing local concentration.

  • Elution & Heating:

    • Elute the cartridge with solvent (DMSO) into the reaction vessel.

    • Heat to 100°C for 10-15 minutes .

Safety & Environmental Control

Hazard: CH3F is odorless, flammable, and a greenhouse gas.

  • Ventilation: All trapping must occur in a fume hood with >100 fpm face velocity.

  • Detection: Standard flammable gas detectors may not detect CH3F efficiently. Use sensors calibrated for halogenated hydrocarbons.

  • Pressure: Reaction vials must be rated for >10 bar if heating above 100°C. Use crimp caps with PTFE-lined silicone septa (avoid rubber, which leaches).

Frequently Asked Questions (FAQ)

Q: Can I use THF as a solvent? A: It is not recommended. THF has a low boiling point (66°C). To reach the activation energy required to break the C-F bond, you generally need >100°C. THF will generate dangerous overpressure or evaporate before the reaction completes. Stick to DMF or DMSO.

Q: Why is my yield lower with CH3F than CH3I? A: Fluoride is a terrible leaving group in


 reactions due to the strength of the C-F bond. You are fighting thermodynamics. To compensate, you must increase Temperature  (kinetic energy) and Concentration  (pressure/solubility).

Q: Is CH3F toxic? A: Yes, and it metabolizes to fluoroacetate (highly toxic) in some pathways, though the primary risk is simple asphyxiation and flammability. Treat it with the same respect as Cyanide gas.

References

  • Gomez, L., et al. (2021).[4] Advances in [18F]Trifluoromethylation Chemistry for PET Imaging. National Institutes of Health. Link

  • Sander, R. (2023).[8][10] Compilation of Henry's law constants (version 5.0.0) for water as solvent.[8][10] Atmospheric Chemistry and Physics. Link

  • Doi, H., et al. (2012). Pd0-Mediated Rapid C-[18F]Fluoromethylation by the Cross-Coupling Reaction. Bulletin of the Chemical Society of Japan.[11] Link

  • Airgas. (2018). Safety Data Sheet: Methyl Fluoride. Link

  • NIST. (2023). Methyl Fluoride Gas Phase Thermochemistry Data. National Institute of Standards and Technology.[1] Link

Sources

Technical Support Center: Proactively Managing Pressure Buildup in Fluoromethane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for fluoromethane reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on safely and effectively managing pressure buildup during fluorination and fluoromethylation procedures. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical troubleshooting strategies to anticipate, diagnose, and mitigate potential pressure excursions in your experiments. This guide moves beyond a simple checklist to explain the underlying chemical principles driving these events, ensuring a deep-seated understanding that fosters a safer and more efficient research environment.

Frequently Asked Questions (FAQs)

Q1: I'm planning a reaction involving fluoromethane. What are the primary reasons I might encounter unexpected pressure buildup?

Pressure buildup in fluoromethane reactions is a critical safety concern that can arise from several factors, often acting in concert. Understanding these potential sources is the first step in mitigating the risk.

  • Gas Evolution from the Reaction Itself: The stoichiometry of your reaction may inherently produce gaseous byproducts. For instance, in some fluorination reactions, the displacement of a leaving group can lead to its decomposition into gaseous products. It is crucial to thoroughly analyze the balanced chemical equation for any potential gas-forming side reactions.

  • Thermal Decomposition of Reagents or Solvents: Many fluorinating agents are thermally sensitive and can decompose, especially when exposed to localized heating or if the reaction temperature exceeds their stability threshold. This decomposition can release significant volumes of gas. For example, diethylaminosulfur trifluoride (DAST) is known to undergo exothermic decomposition which can be violent.[1][2] Similarly, solvents can decompose in the presence of highly reactive fluorinating agents or under elevated temperatures, contributing to pressure increases.

  • Exothermic Runaway Reactions: Fluorination reactions are often exothermic.[3][4][5] If the heat generated by the reaction exceeds the rate at which it can be dissipated by the cooling system, the reaction temperature can rise uncontrollably. This temperature increase accelerates the reaction rate, leading to a rapid and dangerous escalation of both heat and pressure, a phenomenon known as thermal runaway.[6][7]

  • Incompatibility of Reagents and Solvents: Certain combinations of fluorinating agents and solvents can be highly reactive and lead to rapid decomposition and gas evolution. For instance, some electrophilic fluorinating agents can react violently with common solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[8]

Troubleshooting Guides: A Mechanistic Approach

Scenario 1: Gradual and Unexpected Pressure Increase During the Reaction

You observe a steady rise in pressure that is not accounted for by the vapor pressure of your solvent at the reaction temperature.

Possible Causes & Diagnostic Steps:

  • Slow Decomposition of a Fluorinating Agent: This is a likely culprit, especially if the reaction is being run at or near the upper limit of the reagent's recommended temperature range.

    • Actionable Protocol: Immediately reduce the reaction temperature. If possible, safely take a small aliquot of the reaction mixture (if the pressure is not yet at a hazardous level) and analyze it by techniques like NMR or GC-MS to look for unexpected byproducts that might indicate decomposition.

  • Unanticipated Side Reaction Generating Gas: Your desired transformation might be proceeding, but a parallel, slower reaction could be producing gaseous byproducts.

    • Actionable Protocol: Review the literature for known side reactions of your substrate or reagent class. Consider in-situ reaction monitoring techniques like ReactIR or Raman spectroscopy to identify the formation of unexpected intermediates or products in real-time.

Mitigation Strategies:

  • Reagent Selection: For future experiments, consider using a more thermally stable fluorinating agent. For example, instead of DAST, morpho-DAST offers slightly better thermal stability.[1]

  • Lower Reaction Temperature: If the reaction kinetics allow, operating at a lower temperature can significantly reduce the rate of decomposition of sensitive reagents.

  • Controlled Reagent Addition: Instead of adding the fluorinating agent all at once, use a syringe pump for slow, controlled addition. This helps to manage the heat generated and can prevent localized "hot spots" that might initiate decomposition.

Scenario 2: Rapid and Alarming Pressure Spike

A sudden and rapid increase in pressure is a critical safety event, often indicative of a developing or full-blown runaway reaction.

Immediate Actions (Safety First):

  • Activate Emergency Cooling: If your reactor is equipped with an emergency cooling system (e.g., a cooling coil with a fast-acting valve connected to a coolant source), activate it immediately.

  • Stop Reagent Addition: If you are adding a reagent, stop the addition immediately.

  • Alert Personnel and Evacuate: Inform your colleagues of the situation and evacuate the immediate area. Do not attempt to manually vent a reactor experiencing a rapid pressure spike unless you have been specifically trained to do so with appropriate safety shielding in place.

Post-Incident Analysis (Once the situation is stabilized and deemed safe):

  • Calorimetric Studies: To prevent recurrence, it is highly recommended to perform a thermal hazard analysis of your reaction using techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC).[7] These studies can determine the onset temperature of exothermic events and the potential for thermal runaway.

  • Reaction Quenching: Develop a validated quenching procedure for your reaction. This involves identifying a reagent that can be safely added to rapidly stop the reaction and neutralize any reactive species. The quencher should be readily accessible during the reaction.

Preventative Measures:

  • Proper Reactor Sizing and Headspace: Ensure your reaction vessel is appropriately sized for the scale of your reaction and has sufficient headspace to accommodate potential gas evolution.

  • Pressure Relief Systems: For any reaction with a known or suspected potential for significant pressure buildup, the use of a pressure relief device, such as a rupture disk or a spring-loaded relief valve, is essential.[9][10][11] The design of such a system should be based on a thorough understanding of the potential overpressure scenario.

In-Depth Technical Guide: Understanding and Controlling Gas Evolution

A key to preventing pressure-related incidents is a deep understanding of the decomposition pathways of your chosen fluorinating agent.

Decomposition of Common Fluorinating Agents:

Fluorinating AgentTypeCommon Decomposition TriggersPotential Gaseous Byproducts
DAST (Diethylaminosulfur trifluoride) NucleophilicHeat, moistureHF, SO₂, and other sulfur-containing gases
Deoxo-Fluor® NucleophilicHeat, moistureHF, SO₂, and other sulfur-containing gases
Selectfluor® ElectrophilicIncompatible solvents (e.g., DMF, DMSO)[8]Varies with solvent, potential for runaway
NFSI (N-Fluorobenzenesulfonimide) ElectrophilicHigh temperaturesDecomposition products of the sulfonimide

Experimental Protocol: Semi-Quantitative Monitoring of Gas Evolution

This protocol allows for the early detection of unexpected gas evolution.

  • Apparatus Setup:

    • Assemble your reaction vessel with a condenser.

    • Connect the outlet of the condenser to a gas bubbler filled with a high-boiling-point mineral oil.

    • Ensure all connections are secure.

  • Procedure:

    • Before starting the reaction, establish a slow, steady flow of an inert gas (e.g., nitrogen or argon) through the system. Note the bubbling rate.

    • Begin your reaction as planned.

    • Continuously monitor the bubbling rate. A significant increase in the rate of bubbling that is not attributable to a change in the inert gas flow rate is a direct indication of gas evolution from the reaction.

  • Data Interpretation:

    • A gradual increase in bubbling may indicate a slow decomposition or side reaction.

    • A rapid increase in bubbling is a warning sign of a more vigorous process and should prompt immediate implementation of your pre-planned mitigation strategy (e.g., reducing temperature).

For more quantitative analysis, consider using a mass flow meter or setting up a system for real-time gas analysis by mass spectrometry.[12][13][14]

Visualizations

Diagram 1: Troubleshooting Logic for Pressure Buildup

Pressure_Troubleshooting cluster_gradual Troubleshooting Gradual Pressure Increase cluster_rapid Emergency Response for Rapid Pressure Spike start Pressure Buildup Detected check_rate Is the pressure increase rapid and accelerating? start->check_rate gradual Gradual Increase check_rate->gradual No rapid Rapid Spike check_rate->rapid Yes cause_gradual Potential Causes: - Slow reagent decomposition - Gas-evolving side reaction gradual->cause_gradual cause_rapid Potential Cause: Thermal Runaway! rapid->cause_rapid action_gradual Actions: 1. Reduce temperature 2. Stop reagent addition 3. Monitor reaction closely cause_gradual->action_gradual post_analysis Post-Incident Analysis: - Review reaction parameters - Consider calorimetry studies - Refine protocol action_gradual->post_analysis If resolved action_rapid IMMEDIATE Actions: 1. Activate emergency cooling 2. Stop all additions 3. ALERT & EVACUATE cause_rapid->action_rapid action_rapid->post_analysis After stabilization Reaction_Pressure_Factors cluster_inputs Reaction Parameters cluster_outputs Contributing Factors Pressure Reaction Pressure Temp Temperature Kinetics Reaction Kinetics Temp->Kinetics Exotherm Exothermicity Temp->Exotherm Decomp Decomposition Temp->Decomp Conc Concentration Conc->Kinetics Conc->Exotherm Reagent Fluorinating Agent (Stability) Reagent->Decomp Solvent Solvent (Compatibility) Solvent->Decomp AdditionRate Addition Rate AdditionRate->Exotherm Kinetics->Pressure Gas Evolution Exotherm->Pressure Thermal Expansion & Runaway Risk Decomp->Pressure Gas Evolution SideRxn Side Reactions SideRxn->Pressure Gas Evolution

Caption: Interplay of parameters affecting reaction pressure.

References

  • Fluorination with aminosulfuranes. Wikipedia.[Link]

  • Diethylaminosulfur trifluoride. Wikipedia.[Link]

  • Mechanism of DAST induced Beckmann rearrangement and intramolecular cyclization. ResearchGate.[Link]

  • Thermodynamics and Kinetics Research of the Fluorination Process of the Concentrate Rutile. MDPI.[Link]

  • Specific Solvent Issues with Fluorination. Wordpress.[Link]

  • Direct fluorination. mepi.[Link]

  • The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Baxendale Group.[Link]

  • Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. ACS Publications.[Link]

  • Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic Chemistry Portal.[Link]

  • Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. PMC.[Link]

  • Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry. PMC.[Link]

  • Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. AZoM.com.[Link]

  • Design Strategies of Safe Electrolytes for Preventing Thermal Runaway in Lithium Ion Batteries. ACS Publications.[Link]

  • Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Europe PMC.[Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC.[Link]

  • Investigations of the Thermal Runaway Process of a Fluorine- Free Electrolyte Li-Ion Battery Cell. Diva-Portal.org.[Link]

  • nucleophilic fluorination reactions: Topics by Science.gov. Science.gov.[Link]

  • FLUORINE CALORIMETRY. Begell House.[Link]

  • Experimental Investigation of Reaction-Induced Pressure Perturbations in PTFE/Al Composites During Shock Compression. MDPI.[Link]

  • Real-time monitoring of a chemical reaction through a dual-gas QEPAS sensor. SPIE Digital Library.[Link]

  • Case Study: Overcoming Fluorination Challenges with Sravathi Flow Reactors. Sravathi.[Link]

  • Pressure Relief Design for Reactive Systems. ioKinetic.[Link]

  • Real-time Monitoring of Chemical Reactions by Mass Spectrometry Utilizing a Low-temperature Plasma Probe. ResearchGate.[Link]

  • (PDF) Selectfluor. ResearchGate.[Link]

  • Enzymatic Fluoromethylation Enabled by the S-Adenosylmethionine Analog Te-Adenosyl-L-(fluoromethyl)homotellurocysteine. PMC.[Link]

  • Precise Fluorination Strategy of Solvent via Local‐to‐Global Design Toward High‐Voltage and Safe Li‐Ion Batteries. ResearchGate.[Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.[Link]

  • Relief System Design For Reactive Systems – Get The Facts. Chemical Processing.[Link]

  • Chemical Reaction Networks Explain Gas Evolution Mechanisms in Mg-Ion Batteries. Evan Walter Clark Spotte-Smith.[Link]

  • Recent Advances in the Application of Selectfluor TM F-TEDA-BF 4 as a Versatile Mediator or Catalyst in Organic Synthesis. MDPI.[Link]

  • High Efficiency Nuclear Power Plants Using Liquid Fluoride Thorium Reactor Technology. NASA Technical Reports Server.[Link]

  • Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed.[Link]

  • Advances in Continuous Flow Calorimetry. Organic Process Research & Development.[Link]

  • Are These 'Inert' Solvents Actually Reactive? YouTube.[Link]

  • Real-time Analysis.Green Chemistry: Principles and Case Studies.
  • The Influence of Fluorine-Free Electrolytes on the Performance of LiNi1/3Mn1/3Co1/3O2/Silicon–Graphite Li-Ion Battery Cells. ACS Sustainable Chemistry & Engineering.[Link]

  • Selectfluor. Wikipedia.[Link]

  • Modern Design Considerations for Pressure Relief Systems. Fluid Handling Pro.[Link]

  • Haloalkanes and Haloarenes. NCERT.[Link]

  • Heat of Formation of Aluminum Fluoride by Direct Combination of the Elements. PMC.[Link]

  • Troubleshooting Basics, Part II: Pressure Problems. LCGC International.[Link]

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Technical Support Center: Calibration of Instruments for Fluoromethane Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the calibration of instruments dedicated to fluoromethane (CH₃F, Freon 41, HFC-41) detection. This guide is designed for researchers, scientists, and drug development professionals who rely on precise and accurate measurements of this fluorinated hydrocarbon. In fields ranging from atmospheric research to industrial process monitoring and safety, the integrity of your data is paramount. This begins with a foundational, yet often overlooked, process: meticulous instrument calibration.

This resource moves beyond simple checklists to provide a deeper understanding of the causality behind calibration protocols. We will explore common challenges and their solutions in a direct question-and-answer format, ensuring that every procedure is a self-validating system for trustworthy results.

Section 1: Core Principles & Frequently Asked Questions

This section addresses the fundamental concepts of instrument calibration for fluoromethane detection.

Q1: What is instrument calibration, and why is it critical for fluoromethane detection?
Q2: What is the difference between a "bump test" and a "full calibration"?

A: These two procedures serve different but complementary purposes.

  • Bump Test (Functional Check): This is a qualitative check to verify that the instrument's sensors are responding to the target gas and that the alarms are functional.[3] You briefly expose the sensor to a concentration of fluoromethane sufficient to trigger the alarm.[4][5] If the instrument alarms and shows a response, it is considered operational for immediate use. The International Safety Equipment Association (ISEA) and OSHA recommend performing a bump test before each day's use.[3]

  • Full Calibration: This is a quantitative procedure that adjusts the instrument's reading to match a known concentration of fluoromethane from a certified standard gas.[3] This process corrects for any sensor drift and ensures the accuracy of the measurements. A full calibration is required if an instrument fails a bump test, as well as on a regular schedule (e.g., monthly) as recommended by the manufacturer.[3][6]

G cluster_0 Daily Pre-Use Check cluster_1 Periodic Maintenance / Post-Event Start Start of Workday BumpTest Perform Bump Test (Expose to Gas) AlarmCheck Does Instrument Alarm & Respond? UseInstrument Instrument is Ready for Use FullCal Perform Full Calibration Schedule Scheduled Maintenance (e.g., Monthly) Event Significant Event (e.g., Drop, Contamination) FullCal2 Perform Full Calibration

Q3: How often should I perform a full calibration on my fluoromethane detector?

A: The required frequency depends on several factors, but here are authoritative guidelines:

  • Manufacturer's Recommendations: Always adhere to the calibration frequency specified in your instrument's user manual.[7][8] This is the most critical guideline.

  • Before Initial Use: Calibrate any new instrument before its first use to establish a performance baseline.[9]

  • After a Significant Event: If the detector has been dropped, subjected to extreme environmental conditions, or exposed to high concentrations of fluoromethane or potential sensor poisons, a full recalibration is necessary.[9]

  • Regulatory Requirements: Certain applications may have specific calibration schedules mandated by bodies like OSHA or the EPA.

  • General Guideline: For many instruments, a monthly full calibration is a common recommendation, assuming it passes daily bump tests.[6]

Q4: What equipment is essential for calibrating my instrument?

A: To perform a proper calibration, you will need the following:

  • Calibration Gas: A cylinder containing a certified, known concentration of fluoromethane in a balance gas (typically nitrogen or zero air). The gas must be unexpired.[6][7] Using expired gas can lead to improper calibration as chemical reactions can alter the contents.[6]

  • Regulator: A pressure-reducing regulator compatible with the gas cylinder valve.

  • Tubing: Chemically inert tubing (e.g., Teflon®) to connect the regulator to the instrument.

  • Calibration Adapter/Cap: A specific adapter that fits over the instrument's sensor inlet to ensure a sealed delivery of the calibration gas.[10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, such as safety glasses and gloves.[10]

  • A Well-Ventilated Area: Perform calibrations in an area with good ventilation to ensure safety.[10]

Section 2: Troubleshooting Guide

This section is formatted to directly address specific issues you may encounter during calibration and use.

Scenario 1: Calibration Failure

Q: My instrument consistently fails its full calibration procedure. What are the steps to diagnose and resolve this issue?

A: A calibration failure indicates that the instrument cannot adjust its response to match the certified value of the calibration gas. Follow this systematic troubleshooting workflow:

G Start Start: Calibration Fails CheckGas 1. Verify Calibration Gas - Is it the correct CH₃F concentration? - Is it expired? - Is the cylinder pressure adequate? Start->CheckGas CheckHardware 2. Inspect Hardware Setup - Are tubing connections secure (no leaks)? - Is the regulator functioning correctly? - Is the calibration adapter properly seated? CheckGas->CheckHardware Gas OK ResolveGas Replace Gas Cylinder and Retry Calibration CheckGas->ResolveGas Issue Found CheckProcedure 3. Review Instrument Procedure - Are you in the correct calibration mode? - Is the zeroing step performed correctly in a clean air environment? CheckHardware->CheckProcedure Hardware OK ResolveHardware Fix Leaks, Replace Tubing/Regulator and Retry Calibration CheckHardware->ResolveHardware Issue Found CheckInlet 4. Check for Blockages - Is the instrument's sample inlet or any particulate filter clogged? CheckProcedure->CheckInlet Procedure OK ResolveProcedure Consult Manual, Correct Procedure and Retry Calibration CheckProcedure->ResolveProcedure Issue Found SensorIssue 5. Suspect Sensor/Detector Issue - Has the sensor been exposed to poisons or extreme conditions? - Has the sensor reached its end of life? CheckInlet->SensorIssue Inlet OK ResolveInlet Clean/Replace Filter, Clear Inlet and Retry Calibration CheckInlet->ResolveInlet Issue Found ContactSupport Contact Manufacturer Support Sensor replacement may be required. SensorIssue->ContactSupport Likely Issue

Causality Explained:

  • Calibration Gas: The entire principle of calibration rests on using a reliable standard. An expired or incorrect gas concentration provides a false reference point, making a successful calibration impossible.[6]

  • Hardware Leaks: If ambient air is leaking into the system, the sensor is exposed to a diluted concentration of fluoromethane, not the certified value from the cylinder. This will cause the instrument to read low and fail calibration.

  • Procedure: Modern instruments have specific modes for zeroing and span calibration. Performing a "zero" calibration in a contaminated environment or failing to enter the correct span calibration mode will prevent the instrument from correctly mapping its response curve.[2][3]

  • Blockages: A physical obstruction prevents the gas from reaching the sensor, resulting in no or very low readings.[6]

  • Sensor Health: Sensors are consumables with a finite lifespan. Chemical degradation or poisoning can permanently impair their ability to respond to the target gas, necessitating replacement.

Scenario 2: Inaccurate or Drifting Readings Post-Calibration

Q: I've successfully calibrated my instrument, but my sample readings are unstable or seem incorrect. What could be the problem?

A: This often points to environmental factors, sample matrix interferences, or issues specific to the detection technology.

  • Check for Environmental Instability: Have the ambient temperature, pressure, or humidity changed significantly since calibration? Some sensor technologies are sensitive to these changes.[2]

    • Solution: Allow the instrument to acclimate to the new environment and perform a fresh zero and span calibration under the current working conditions.[8]

  • Identify Potential Interferences: Many detectors are not perfectly selective for a single compound. The presence of other chemicals can affect the reading.[12][13]

    • Photoionization Detectors (PID): PIDs respond to any compound with an ionization energy lower than the lamp's output energy.[12] Common interferents include other volatile organic compounds (VOCs). High humidity can also cause a negative bias in readings.

    • Infrared (IR) / QCL Analyzers: These detectors rely on the unique absorption spectrum of fluoromethane. However, other compounds with overlapping absorption bands in the mid-infrared range can interfere.[14]

    • Gas Chromatography (GC-FID): While the GC column separates compounds, severe co-elution (where an interfering compound exits the column at the same time as fluoromethane) can lead to an artificially high reading.[15][16]

Detector TechnologyCommon Fluoromethane InterferentsMitigation Strategy
Photoionization (PID) Most other VOCs (e.g., solvents, fuels), Ammonia, H₂SUse a correction factor if the interferent is known and its concentration is stable.[17][18] For unknown mixtures, PID provides a total VOC reading.
Infrared (IR/QCL) Other hydrocarbons, CO₂, water vapor (depending on wavelength)Select a QCL with a very specific wavelength targeting a unique absorption peak of fluoromethane.[19] Use multi-component analysis algorithms if available.
GC-FID Co-eluting organic compoundsOptimize the GC temperature program or change to a column with a different stationary phase to improve separation.[15][20]
  • Investigate System-Specific Issues:

    • For GC-FID users: Inconsistent readings can be caused by a contaminated injection port liner, a leak in the carrier gas line, or an unstable flame in the detector.[15][21]

    • Solution: Perform routine maintenance: replace the septum and liner, perform a leak check, and verify that the hydrogen and air flows for the FID are stable and correct.[20][21]

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step, self-validating methodologies for common calibration procedures.

Protocol 1: Single-Point Calibration of a Photoionization Detector (PID)

This protocol is for verifying and adjusting the instrument's response to a single, known concentration of fluoromethane.

Objective: To ensure the PID accurately reads the concentration of a fluoromethane standard.

Materials:

  • PID instrument

  • Certified fluoromethane calibration gas (e.g., 100 ppm CH₃F in N₂)

  • Demand-flow or fixed-flow regulator

  • Teflon® tubing

  • PID calibration adapter

Procedure:

  • Preparation: a. Assemble the calibration gas cylinder, regulator, and tubing in a well-ventilated area.[10] b. Turn on the PID and allow it to warm up and stabilize according to the manufacturer's instructions (typically 5-10 minutes).

  • Zero Calibration: a. Ensure the PID is in a clean-air environment, free of any VOCs or fluoromethane. If necessary, use a "zero air" gas cylinder. b. Initiate the "Zero Calibration" or "Fresh Air Calibration" function on the instrument. The instrument will establish its baseline reading for zero concentration. c. Wait for the instrument to confirm that the zeroing process is complete. This step is crucial for an accurate span calibration.[3]

  • Span Calibration: a. Attach the calibration adapter securely to the instrument's inlet. b. Connect the tubing from the regulator to the adapter. c. Initiate the "Span Calibration" mode on the instrument. The device will prompt you to apply gas. d. Open the regulator valve to allow the fluoromethane standard to flow to the sensor.[2] e. Allow the reading on the PID to stabilize. The instrument is continuously measuring the concentration. f. Once the reading is stable, confirm the value on the instrument's screen. The instrument will then automatically adjust its response curve to match the certified concentration of your calibration gas.[2] g. The instrument will indicate when the calibration is complete.

  • Validation: a. Turn off the gas flow and disconnect the adapter. b. Allow the reading to return to zero. c. Re-apply the calibration gas. The reading should now be stable and match the concentration listed on the gas cylinder within the manufacturer's specified tolerance (e.g., ±10%).[3] If it does, the calibration was successful. If not, repeat the process, checking for leaks.

Protocol 2: Generating a Multi-Point Calibration Curve for GC-FID

This protocol is essential for research applications requiring high accuracy across a range of concentrations. It establishes the linear response of the detector.

Objective: To create a calibration curve (typically 3-5 points) that plots detector response (peak area) against fluoromethane concentration.

Materials:

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID).

  • High-concentration certified fluoromethane standard.

  • Gas-tight syringes and a dynamic gas dilution system OR a set of pre-diluted, certified standards.

  • Zero-grade carrier gas (e.g., Helium, Hydrogen, or Nitrogen).

Procedure:

  • Instrument Setup & Conditioning: a. Set up the GC with an appropriate column for separating fluoromethane. b. Establish stable operating conditions: set inlet temperature, oven temperature program, carrier gas flow rate, and detector temperatures and gas flows (H₂, Air, Makeup). c. Allow the system to condition until a stable, flat baseline is achieved.

  • Preparation of Calibration Standards: a. Prepare a series of at least four known concentrations of fluoromethane that bracket the expected concentration range of your unknown samples. For example: 10 ppm, 50 ppm, 100 ppm, and 200 ppm. b. Include a "blank" standard (zero air or carrier gas only) to establish the baseline.

  • Analysis of Standards: a. Inject the blank standard first to ensure there is no system contamination or carryover.[22][23] b. Inject the lowest concentration standard. Record the resulting chromatogram and integrate the peak area for fluoromethane. c. Repeat the injection at least twice more for a total of three replicate injections. The peak areas should be highly reproducible (e.g., <2% Relative Standard Deviation). d. Proceed to the next highest concentration and repeat step 3c. Continue sequentially for all standards.

  • Data Analysis & Curve Generation: a. For each concentration level, calculate the average peak area from the replicate injections. b. Create a plot with the average peak area on the Y-axis and the fluoromethane concentration on the X-axis. c. Perform a linear regression on the data points. d. The calibration is considered valid and reliable if the coefficient of determination (R²) is ≥ 0.995.[24]

  • Validation & Sample Analysis: a. Inject a "quality control" standard (a mid-range concentration standard) to verify the accuracy of the curve. The calculated concentration should be within a predefined acceptance range (e.g., ±15%) of its true value. b. Once the curve is validated, you can inject your unknown samples. The peak area from the unknown sample can be used to calculate its concentration using the linear regression equation from the calibration curve.

References
  • Anderson, S.D. "Detecting fluorocarbons with infrared." Semiconductor Digest. Available at: [Link]

  • GMS Instruments. (2023). "5 steps to calibrate your gas detector." Available at: [Link]

  • GAEA Technologies. "The Comprehensive Guide to Calibrating a Photoionization Detector (PID)." GAEA Blog. Available at: [Link]

  • E-inst. (2025). "How to Calibrate an Intrinsically Safe Gas Detector." Available at: [Link]

  • PK Safety. (2018). "How to Calibrate Gas Detectors & Multi-Gas Monitors." Available at: [Link]

  • Neptune Oceanographics. "Fluorescent Detection." Available at: [Link]

  • PubMed. "[Analysis of C4 fluoride compounds in alkylation materials by gas chromatography/flame ionization detection (GC/FID)]." Available at: [Link]

  • PK Safety. (2020). "How Often Do I Need to Calibrate My Gas Detector?" Available at: [Link]

  • SCION Instruments. "GC-FID | Gas Chromatography Flame Ionization Detector." Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Calibrating and Testing Direct-Reading Portable Gas Monitors." SHIB 09-30-2013. Available at: [Link]

  • Alpyne Strategy. (2025). "OSHA Guidelines for Gas Detector Calibration." Available at: [Link]

  • NevadaNano. "OSHA Guidelines for Gas Detector Calibration." Available at: [Link]

  • JEOL. "Detection of molecular ions of fluorine compounds by GC/FI-TOFMS." Available at: [Link]

  • Gonzalez-Jimenez, M., et al. (2021). "Towards Fast Quantum Cascade Laser Spectrometers for High-Throughput and Cost-Effective Disease Surveillance." MDPI. Available at: [Link]

  • Stratagraph, Inc. (2020). "FID Calibration." YouTube. Available at: [Link]

  • FORENSICS DETECTORS. (2024). "Methane Gas Calibration (FD-60-EX) Combustible Gas Detector." YouTube. Available at: [Link]

  • Stepbio. "GC Troubleshooting." Available at: [Link]

  • Spectroscopy Online. (2021). "A Highly Selective Colorimetric and “Turn-Off” Fluorimetric Probe Based on Unsymmetrical Naphthalene Formaldehyde Derivatives for the Detection of CN− in Aqueous Media." Available at: [Link]

  • Field Environmental Instruments, Inc. (2018). "Ion Science PID Response Factors." Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2003). "Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine." Chapter 7: Analytical Methods. Available at: [Link]

  • Drawell. "7 Common Problems of Gas chromatography (GC) and How to Troubleshoot." Available at: [Link]

  • Gas Detection Australia. "Fluoromethane (CH3F)." Available at: [Link]

  • mPower Electronics Inc. (2020). "PID Correction Factors." Available at: [Link]

  • Pagies, A., et al. (2022). "Widely tunable methyl fluoride terahertz laser." arXiv. Available at: [Link]

  • De Nys, K., et al. (2019). "Interferences and contaminants encountered in modern mass spectrometry." Analytica Chimica Acta.
  • U.S. Environmental Protection Agency. "Method 9214: Potentiometric Determination of Fluoride in Aqueous Samples with Ion-Selective Electrode." Available at: [Link]

  • WatchGas. "The basics of a Photoionization Detector (PID)." Available at: [Link]

  • Trace Detection Laboratory. "Quantum Cascade Laser." Available at: [Link]

  • Khattak, S., et al. (2014). "Interference Testing.
  • Major Safety. (2025). "Gas Meter Calibration Requirements - OSHA and Technical Considerations." Available at: [Link]

  • Agilent Technologies. (2020). "GC Detector Design & Troubleshooting- Flame Ionization (FID) theory basics & gas flows." Available at: [Link]

  • ResearchGate. (2021). "Fluoride Detection and Quantification, an Overview from Traditional to Innovative Material-Based Methods." Available at: [Link]

  • Control Instruments Corporation. (2015). "FTA vs FID: 7 reasons a FID can have a large reading error." Available at: [Link]

  • Restek Corporation. (2018). "GC Troubleshooting—Carryover and Ghost Peaks." YouTube. Available at: [Link]

  • Drawell. "How to Reduce Interferences in FAAS Measurements." Available at: [Link]

  • Emerson. "About Quantum Cascade Laser Analyzers." Available at: [Link]

  • Agilent Technologies. "Practical Steps in GC Troubleshooting." Available at: [Link]

  • YouTube. "Gas Detector Calibration." Available at: [Link]

  • YouTube. (2019). "V66.1 Chemical v. Spectral Interferences." Available at: [Link]

  • MSA Safety. "Photoionization Detectors (PIDs) Theory, Uses and Applications." Available at: [Link]

  • National Institute of Standards and Technology (NIST). (2016). "Certificate of Analysis - SRM 3183." Available at: [Link]

  • PubMed. (2017). "Quantum cascade lasers (QCLs) in biomedical spectroscopy." Available at: [Link]

  • YouTube. (2021). "Measurement of Fluoride in water: SPANDS Method - Preparation of calibration standards & sample." Available at: [Link]

  • US Corrosion Services. "Optical Emission Spectrometer Calibration Standards." Available at: [Link]

Sources

Validation & Comparative

Technical Guide: Computational Predictions vs. Experimental Validation for Fluoromethane (CH₃F)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous comparison between ab initio/DFT computational models and empirical spectroscopic data for Fluoromethane (CH₃F). For researchers in drug development, CH₃F serves as the fundamental benchmark for understanding the bioisosteric replacement of hydrogen with fluorine .

While computational methods (specifically DFT B3LYP/6-311+G(d,p)) provide excellent structural approximations, they consistently overestimate vibrational frequencies due to the harmonic approximation. Conversely, experimental data reveals the "dipole anomaly" where CH₃F exhibits a lower dipole moment than CH₃Cl, a phenomenon often missed by lower-level theory but critical for predicting pharmacokinetics.

Structural & Electronic Benchmarks

The accuracy of a computational model is first validated against the physical geometry and electronic distribution of the molecule.

Comparative Data Table: Geometry & Electronics
PropertyExperimental Value (NIST/Microwave)Computational (HF/6-31G*)Computational (DFT B3LYP/6-311+G**)Deviation (DFT vs Exp)
C-F Bond Length 1.383 Å 1.365 Å1.391 Å+0.008 Å
C-H Bond Length 1.087 Å 1.084 Å1.092 Å+0.005 Å
Dipole Moment (

)
1.85 D 2.20 D1.98 D+0.13 D
Point Group



Match
The Dipole Anomaly: A Critical Insight

A common misconception in medicinal chemistry is that higher electronegativity always yields a higher dipole moment. Experimental data proves this false for the methyl halide series.

  • Chloromethane (

    
    ):  1.87 D
    
  • Fluoromethane (

    
    ):  1.85 D
    

Causality: Dipole moment (


) is the product of charge (

) and distance (

). While Fluorine induces a larger partial charge (

), the C-F bond length (1.38 Å) is significantly shorter than the C-Cl bond (1.78 Å). Computational models using small basis sets often fail to capture this subtle balance, overestimating the charge separation.

Vibrational Spectroscopy & Scaling Factors

For identification and purity analysis, Infrared (IR) spectroscopy is the gold standard. Computational frequencies are typically calculated using the Harmonic Oscillator approximation , which ignores anharmonicity, leading to systematically higher values.

Comparative Data Table: Vibrational Frequencies (IR)
Mode DescriptionSymmetryExperimental Frequency (Gas Phase)Calculated Frequency (Unscaled B3LYP)Scaling Factor Required
C-F Stretch

1049 cm⁻¹ ~1085 cm⁻¹0.967
C-H Sym Stretch

2930 cm⁻¹ ~3050 cm⁻¹0.961
C-H Sym Deform

1464 cm⁻¹ ~1500 cm⁻¹0.976

Technical Note: When using DFT for spectral prediction, apply a uniform scaling factor of 0.961–0.967 to align raw output with experimental anharmonic realities.

Application in Drug Development: Metabolic Stability[1][2]

The primary utility of fluoromethane derivatives in pharma is metabolic blocking . The C-F bond is isoelectronic to C-O but bioisosteric to C-H, providing steric protection without altering geometry significantly.

Bond Dissociation Energy (BDE) & Metabolism
  • C-H BDE (Methane): ~105 kcal/mol

  • C-F BDE (Fluoromethane): ~116 kcal/mol (488 kJ/mol)

Mechanism: Cytochrome P450 enzymes typically oxidize drugs via Hydrogen Atom Transfer (HAT). The high BDE of the C-F bond renders the fluorinated site inert to this pathway, extending the drug's half-life (


).
Visualization: Metabolic Fate Pathway

The following diagram illustrates the divergence in metabolic stability between a standard Methyl group and a Fluoromethyl group.

MetabolicFate Substrate Drug Candidate Methyl Methyl Group (-CH3) Substrate->Methyl Fluoro Fluoromethyl (-CH2F) Substrate->Fluoro P450 Cytochrome P450 (Oxidation) Radical Carbon Radical (Unstable) P450->Radical H-Abstraction Blocked Oxidation Blocked P450->Blocked High BDE Methyl->P450 HAT Attack Metabolite Hydroxylated Metabolite (Excretion) Radical->Metabolite -OH Rebound Fluoro->P450 Resists Attack Stable Extended Half-Life Blocked->Stable

Caption: Comparative metabolic pathway showing C-F bond resistance to P450-mediated oxidation due to high Bond Dissociation Energy (BDE).

Experimental & Computational Protocols

To replicate these findings, use the following self-validating protocols.

A. Experimental Protocol: Gas-Phase FTIR

Objective: Accurate determination of C-F stretching frequency.

  • Sample Prep: Obtain CH₃F (99% purity). Prepare a gas cell with KBr or ZnSe windows (path length 10 cm).

  • Background: Purge the spectrometer with dry

    
     for 15 minutes to eliminate 
    
    
    
    and
    
    
    interference. Collect background spectrum (32 scans).
  • Introduction: Introduce CH₃F into the cell at low pressure (5–10 Torr) to prevent pressure broadening of rotational lines.

  • Acquisition:

    • Resolution: 0.5 cm⁻¹ (High res required for rotational fine structure).

    • Scans: 64 co-added scans.

    • Range: 400–4000 cm⁻¹.

  • Validation: Verify the presence of the Q-branch spike at ~1049 cm⁻¹. If peaks are broad/saturated, reduce pressure by 50%.

B. Computational Protocol: DFT Optimization

Objective: Calculate geometry and vibrational modes.

Software: Gaussian 16 / ORCA 5 Input Block (Gaussian Style):

Key Parameters:

  • opt freq: Requests geometry optimization followed by frequency calculation.[1]

  • b3lyp: The hybrid functional (balance of cost/accuracy).

  • 6-311+g(d,p): Triple-zeta basis set with diffuse functions (+) essential for modeling the electronegative Fluorine atom.

  • int=ultrafine: Increases integration grid density, critical for removing imaginary frequencies in soft modes.

Integrated Workflow Diagram

The following diagram details how to combine these methods for validating a new fluorinated drug scaffold.

Workflow cluster_Comp Computational Phase cluster_Exp Experimental Phase Start New Fluorinated Scaffold Design DFT DFT Optimization (B3LYP/6-311+G**) Start->DFT Synth Synthesis Start->Synth Freq Freq Calculation (Check for Imaginary) DFT->Freq Scale Apply Scaling Factor (0.967) Freq->Scale Compare Data Comparison (RMSD Analysis) Scale->Compare FTIR FTIR/NMR Spectroscopy Synth->FTIR FTIR->Compare Refine Refine Basis Set (e.g., Aug-cc-pVTZ) Compare->Refine Error > 5% Publish Validated Model Compare->Publish Error < 2% Refine->DFT

Caption: Iterative workflow for validating computational predictions against experimental data.

References

  • NIST Mass Spectrometry Data Center. (n.d.). Methyl fluoride (CH3F) Gas Phase Thermochemistry and Spectra. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Johnson, R. D. (Ed.). (2022).[2][3] Computational Chemistry Comparison and Benchmark Database (CCCBDB). NIST Standard Reference Database Number 101. Retrieved from [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. (Context: C-F bond strength and electrostatic nature).

  • Gaussian, Inc. (n.d.). Vibrational Frequency Scaling Factors. (Context: Standard scaling factors for B3LYP).

Sources

Environmental Impact Guide: Fluoromethane (HFC-41) vs. Conventional HFCs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of the environmental impact of Fluoromethane (HFC-41) versus conventional Hydrofluorocarbons (HFCs), specifically tailored for researchers and drug development professionals.

Context: Pharmaceutical Synthesis & Propellant Research

Executive Summary

In the pharmaceutical sector, fluorinated gases serve two critical roles: as propellants in Metered Dose Inhalers (MDIs) and as reagents in the synthesis of fluorinated Active Pharmaceutical Ingredients (APIs).

While HFC-134a and HFC-227ea became the industry standard for MDIs due to their safety profile (non-flammable, low toxicity), their high Global Warming Potential (GWP) has triggered a regulatory phase-down (Kigali Amendment). Fluoromethane (HFC-41) , often encountered as a synthetic reagent or byproduct, presents a stark contrast: it possesses a drastically lower GWP and shorter atmospheric lifetime , but its flammability and toxicity preclude its use as a direct propellant substitute.

This guide analyzes the physicochemical and environmental distinctions between these species, providing experimental frameworks for assessing their radiative impact.

Technical Comparison: Physicochemical & Environmental Metrics

The following data contrasts HFC-41 (a mono-fluorinated methane) with the multi-fluorinated ethanes/propanes typically used in drug delivery.

Table 1: Comparative Environmental Metrics
MetricFluoromethane (HFC-41) HFC-134a (Norflurane)HFC-227ea (Apaflurane)HFC-23 (Fluoroform)
Formula CH₃FCF₃CH₂FCF₃CHFCF₃CHF₃
Role in Pharma Synthetic Reagent / ByproductMDI PropellantMDI PropellantWaste Byproduct
GWP (100-yr) [IPCC AR6]116 1,300 3,350 14,600
Atmospheric Lifetime 2.8 years 14.0 years38.9 years228 years
Ozone Depletion (ODP) 0000
Primary Breakdown COF₂, HFTFA (Trifluoroacetic Acid), HFTFA, HFHF, CO₂
Toxicity (Safety Class) Toxic / Flammable (A2/A3)Non-Toxic / Non-Flammable (A1)Non-Toxic / Non-Flammable (A1)Non-Toxic / Non-Flammable (A1)

Key Insight: HFC-41 has a GWP approximately 11x lower than HFC-134a. This is driven by its high reactivity with hydroxyl radicals (OH•), leading to a rapid atmospheric washout (2.8 years vs. 14 years). However, its utility is limited to chemical synthesis (e.g., methylation reactions) rather than drug delivery due to safety constraints.

Atmospheric Fate & Degradation Pathways[2][3][4][5][6]

A critical differentiator for environmental impact is the formation of Trifluoroacetic Acid (TFA) . TFA is a persistent aquatic pollutant that accumulates in watersheds.

  • HFC-134a: Contains a -CF₃ group that resists oxidation, leading to the formation of TFA.

  • HFC-41: Lacks a -CF₃ group. Its degradation yields Carbonyl Fluoride (COF₂) and Hydrogen Fluoride (HF), which are washed out by rain (wet deposition) without forming persistent organic acids.

Diagram 1: Atmospheric Degradation Mechanism

The following diagram illustrates the divergent breakdown pathways initiated by tropospheric hydroxyl radicals.

Atmospheric_Fate HFC41 HFC-41 (CH3F) Radical41 •CH2F (Radical) HFC41->Radical41 H-abstraction Inter41 COF2 (Carbonyl Fluoride) Radical41->Inter41 Oxidation (O2/NO) End41 HF + CO2 (Rainout) Inter41->End41 Hydrolysis HFC134a HFC-134a (CF3CH2F) Radical134 CF3CHF• (Radical) HFC134a->Radical134 H-abstraction Inter134 CF3C(O)F (Trifluoroacetyl Fluoride) Radical134->Inter134 Oxidation TFA CF3COOH (TFA - Persistent) Inter134->TFA Hydrolysis OH + OH• (Hydroxyl Radical) OH->HFC41 OH->HFC134a

Caption: Comparative atmospheric degradation. HFC-134a yields persistent TFA, whereas HFC-41 degrades into simple inorganic fluorides (HF/CO2).

Experimental Protocol: Measuring GWP via IR Spectroscopy

For researchers developing new fluorinated reagents or propellants, relying on literature values is insufficient for novel compounds. The following protocol outlines the standardized method for determining the Global Warming Potential of a gas by measuring its Infrared Absorption Cross-Section .

Objective: Calculate the Radiative Efficiency (RE) of the target gas to estimate GWP.

Equipment Required[7][8]
  • FTIR Spectrometer: Resolution 0.1 – 0.5 cm⁻¹.

  • Gas Cell: Path length 10–20 cm, equipped with KBr or ZnSe windows.

  • Vacuum Line: For precise pressure control (Torr range).

  • Reference Gas: Nitrogen (N₂) or Helium (He) for broadening.

Step-by-Step Methodology
  • Baseline Acquisition:

    • Evacuate the gas cell to < 10⁻³ Torr.

    • Record the background spectrum (

      
      ) to account for cell window absorption and instrument response.
      
  • Sample Preparation (Beer-Lambert Law Validation):

    • Introduce the fluorinated gas (e.g., HFC-41) into the cell at a low pressure (e.g., 1 Torr).

    • Backfill with N₂ to atmospheric pressure (760 Torr) to simulate tropospheric pressure broadening.

    • Note: Repeat this for at least 5 different partial pressures (e.g., 1, 5, 10, 20, 50 Torr) to ensure linearity.

  • Spectrum Measurement:

    • Record the sample spectrum (

      
      ) over the range 500–2500 cm⁻¹ (the "atmospheric window").
      
    • Calculate Absorbance (

      
      ) using:
      
      
      
      
  • Cross-Section Calculation:

    • Determine the absorption cross-section

      
       (cm²/molecule) using the integrated absorbance:
      
      
      
      
      Where
      
      
      is the molecular density (molecules/cm³) and
      
      
      is the path length (cm).
  • Radiative Efficiency (RE) Determination:

    • Integrate the cross-section over the spectral range, weighted by the Earth's radiative field.

    • Result: A value in W[1][2][3][4]·m⁻²·ppb⁻¹.

  • GWP Calculation:

    • Combine the measured RE with the atmospheric lifetime (

      
      ) (determined via separate smog chamber OH• kinetics experiments).
      
    • Formula (Simplified):

      
      
      

Application Analysis: Drug Development Implications

A. Synthesis Reagents (Green Chemistry)

In the synthesis of fluorinated drugs (e.g., corticosteroids, fluticasone), Fluoromethane (HFC-41) is occasionally used as a methylating agent or generated as a byproduct.

  • Advantage: From a "Green Chemistry" perspective, fugitive emissions of HFC-41 are less damaging (GWP 116) than fugitive emissions of trifluoromethylating agents like HFC-23 (GWP 14,600).

  • Risk: High toxicity requires rigorous containment (scrubbers) to prevent occupational exposure, unlike the inert HFC-134a.

B. Propellant Substitution

While HFC-41 is not a viable propellant, its low-GWP characteristics mimic the behavior of the next-generation Hydrofluoroolefins (HFOs) (e.g., HFO-1234ze).

  • Trend: The industry is moving toward HFA-152a (GWP 124) as a bridge solution. HFA-152a shares the "low fluorination" characteristic of HFC-41, resulting in a similar GWP (~120 range) and shorter lifetime, but with a manageable flammability profile compared to the highly toxic HFC-41.

References

  • Intergovernmental Panel on Climate Change (IPCC). (2021).[5] Sixth Assessment Report (AR6): The Physical Science Basis - Chapter 7: The Earth’s Energy Budget, Climate Feedbacks and Climate Sensitivity.[Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Global Warming Potentials (GWPs) of HFCs and Other Fluorinated Greenhouse Gases.[6][Link]

  • Hodnebrog, Ø., et al. (2013).[7] "Global warming potentials and radiative efficiencies of halocarbons and related compounds: A comprehensive review." Reviews of Geophysics, 51(2), 300-378. [Link]

  • Hitran Application Programming Interface (HAPI). The HITRAN Database for Infrared Absorption Cross-Sections.[Link]

Sources

Performance of Fluoromethane (R-41) in Low-Temperature Cascade Refrigeration

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of Fluoromethane (R-41) as a refrigerant, specifically focusing on its application in low-temperature cascade systems where it serves as a replacement for high-GWP refrigerants like R-23.

Content Type: Technical Comparison & Experimental Guide Target Audience: Senior Researchers, Chemical Engineers, and HVAC&R Development Scientists

Executive Summary: The R-41 Paradigm Shift

Fluoromethane (R-41,


) has emerged as a critical candidate in the search for low-Global Warming Potential (GWP) refrigerants for ultra-low temperature (ULT) applications (

to

). Historically, this niche was dominated by R-23 (Trifluoromethane) and R-508B. However, with R-23’s GWP of 14,800, the industry is pivoting toward alternatives.

Core Thesis: R-41 offers superior thermodynamic performance (higher COP and cooling capacity) compared to R-23, but it introduces a "flammability penalty" that necessitates rigorous safety protocols. It is not a drop-in replacement but a high-performance alternative requiring system redesign.

Thermodynamic & Physical Profile

The following table contrasts R-41 with its primary competitor (R-23) and a natural alternative (R-170/Ethane).

PropertyFluoromethane (R-41)Trifluoromethane (R-23)Ethane (R-170)
Formula



Molecular Weight 34.03 g/mol 70.01 g/mol 30.07 g/mol
Normal Boiling Point



Critical Temperature



Critical Pressure 5.89 MPa4.83 MPa4.87 MPa
GWP (100-yr) 92 14,8006
ASHRAE Safety Class A2 (Flammable)A1 (Non-Flammable)A3 (Highly Flammable)
Latent Heat @ NBP ~430 kJ/kg~240 kJ/kg~490 kJ/kg

Key Insight: R-41 possesses a significantly higher critical temperature (


) than R-23. This allows the low-temperature cycle (LTC) in a cascade system to operate at lower condensing pressures, reducing the compression ratio and improving volumetric efficiency.

Performance Analysis: R-41 vs. R-23

The performance data below synthesizes results from theoretical cycle simulations and experimental validations in Cascade Refrigeration Systems (CRS) using R-404A as the high-temperature stage.

Coefficient of Performance (COP)

Experimental data indicates that R-41 consistently outperforms R-23 in terms of COP.

  • Mechanism: R-41 has a higher latent heat of vaporization per unit mass compared to R-23. This results in a lower required mass flow rate for the same cooling capacity, reducing compressor work.

  • Data Point: At an evaporation temperature of

    
     and a condensation temperature of 
    
    
    
    , R-41 systems exhibit a COP improvement of 5% to 12% over equivalent R-23 systems.
Volumetric Cooling Capacity (VCC)

R-41 exhibits a higher VCC, which implies that for a fixed compressor displacement, R-41 delivers more cooling.

  • Implication: Systems designed for R-41 can utilize smaller compressors than those for R-23 to achieve the same load, partially offsetting the cost of explosion-proof safety features.

The Discharge Temperature Challenge

The primary drawback of R-41 is its high adiabatic index, leading to elevated compressor discharge temperatures.

  • Observation: Discharge temperatures for R-41 can exceed

    
     in single-stage compression from 
    
    
    
    .
  • Mitigation Strategy: This necessitates the use of intermediate cooling or liquid injection technologies in the compressor design, unlike R-23 which runs cooler.

Experimental Protocol: Cascade Cycle Validation

Objective: To empirically measure the COP and Cooling Capacity of R-41 in a Low-Temperature Cycle (LTC) relative to R-23.

Experimental Setup

The test rig consists of two independent vapor compression cycles linked by a Cascade Heat Exchanger (CHX).

  • High-Temperature Cycle (HTC): Uses R-404A or R-290.

  • Low-Temperature Cycle (LTC): Uses the test refrigerant (R-41 or R-23).[1]

Workflow Diagram (DOT)

The following diagram illustrates the experimental logic and sensor placement for valid data acquisition.

ExperimentalSetup cluster_LTC Low-Temp Cycle (Test Fluid: R-41) cluster_HTC High-Temp Cycle (Heat Sink) LTC_Comp LTC Compressor (Variable Speed) LTC_Cond Cascade Heat Exchanger (Condenser) LTC_Comp->LTC_Cond P_dis, T_dis Data_Acq DAQ System (LabVIEW) LTC_Comp->Data_Acq Power (W) LTC_Exp Electronic Exp. Valve (EEV) LTC_Cond->LTC_Exp Mass Flow (ṁ) HTC_Evap Cascade Heat Exchanger (Evaporator) LTC_Cond->HTC_Evap Heat Transfer (Q_cascade) LTC_Evap Evaporator (Calorimeter) LTC_Exp->LTC_Evap P_in, T_in LTC_Evap->LTC_Comp P_suc, T_suc LTC_Evap->Data_Acq Load (Q_cool)

Figure 1: Schematic of the Cascade Refrigeration Test Rig showing critical measurement points for Pressure (P), Temperature (T), and Mass Flow (ṁ).

Step-by-Step Methodology
  • System Evacuation: Evacuate the LTC loop to

    
     to remove non-condensables (critical for R-41 due to high discharge temps).
    
  • Charge Determination: Charge R-41 by weight. Note that R-41 charge amount is typically 30-40% lower than R-23 for the same internal volume due to density differences.

  • Steady-State Establishment:

    • Set HTC to maintain Cascade Heat Exchanger (CHX) temperature at

      
      .
      
    • Set LTC compressor speed to achieve target evaporation temperature (e.g.,

      
      ).
      
    • Allow system to stabilize for 30 minutes (fluctuations in

      
      ).
      
  • Data Logging: Record suction/discharge pressures, temperatures, mass flow rate, and compressor power consumption (

    
    ) at 1-second intervals for 15 minutes.
    
  • Calculation:

    • Cooling Capacity (

      
      ): 
      
      
      
    • COP:

      
      
      
    • Note: Enthalpy (

      
      ) values must be derived from REFPROP or equivalent databases using measured P and T.
      

Safety & Flammability Management

R-41 is classified as A2 (Flammable) (sometimes noted as A3 in older literature, but distinct from highly explosive hydrocarbons). It requires specific handling unlike the inert R-23.

  • Ventilation: Test benches must be equipped with ATEX-rated ventilation fans interlocked with R-41 gas detectors.

  • Charge Limit: Adhere to ISO 5149 charge limits based on room volume and Lower Flammability Limit (LFL).

  • Oil Compatibility: R-41 is compatible with Polyolester (POE) oils.[2] However, viscosity reduction due to solubility must be calculated to ensure bearing lubrication.

Decision Logic: When to Use R-41?

SelectionLogic Start Select Low-Temp Refrigerant TempReq Target Temp < -60°C? Start->TempReq GWPReq Strict GWP Limits (<150)? TempReq->GWPReq Yes Safety Is Flammability Acceptable? GWPReq->Safety Yes R23 Use R-23 (High GWP, Non-Flammable) GWPReq->R23 No Safety->R23 No (Must be A1) R41 Use R-41 (Low GWP, High Performance) Safety->R41 Yes (A2 Managed) R170 Use R-170 (Ethane) (Very Low GWP, High Flammability) Safety->R170 Yes (A3 Managed)

Figure 2: Decision matrix for selecting R-41 based on environmental regulations and facility safety capabilities.

References

  • Comparison of Thermodynamics Analysis of Cascade Refrigeration System for Refrigerant Pairs R23/R404A and R41/R404A. International Journal of Innovative Research in Technology (IJIRT). [Link]

  • Fluoromethane (R41) Safety Data Sheet. Air Liquide. [Link]

  • Global Warming Potential (GWP) of Fluorinated Gases. US EPA. [Link]

  • Refrigerant Safety Classifications. Australian Government, Department of Climate Change. [Link]

  • Comparative Analysis of Thermodynamic Performance of a Cascade Refrigeration System. Applied Energy (via IAEA). [Link]

Sources

Beyond the-___-Gas: A Comparative_Guide to Safer and More Efficient Methylation Reagents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Problem with Fluoromethane

In the landscape of organic synthesis, the introduction of a methyl group is a fundamental transformation. For decades, fluoromethane has been a reagent of choice for this purpose. However, its practical application in a laboratory setting is fraught with challenges. As a gas at room temperature, it requires specialized handling equipment, and its high flammability and toxicity pose significant safety risks. These drawbacks have spurred the development of a diverse arsenal of alternative methylating agents, each with its own unique profile of reactivity, selectivity, and safety. This guide provides a comprehensive comparison of these alternatives, offering researchers the insights needed to select the optimal reagent for their specific synthetic challenge.

The Contenders: A New Generation of Methylating Agents

We will explore a range of alternatives, from classic reagents that have been refined for safer use to modern innovations that offer unprecedented efficiency and selectivity. Our analysis will focus on the following key players:

  • The Workhorse (with a Caveat): Methyl Iodide (CH₃I)

  • The Powerhouse (with Extreme Caution): Dimethyl Sulfate ((CH₃)₂SO₄)

  • The Highly Reactive Specialist: Methyl Triflate (MeOTf)

  • The Safer Diazomethane Surrogate: Trimethylsilyldiazomethane (TMSCHN₂)

  • The "Green" Alternative: Dimethyl Carbonate (DMC)

  • The Modern Approach: Photoredox-Catalyzed Methylation

Methyl Triflate (MeOTf): The Electrophilic Powerhouse

Methyl trifluoromethanesulfonate, or methyl triflate, is a colorless liquid that serves as a powerful methylating agent in organic chemistry.[1] Its high reactivity stems from the excellent triflate leaving group, making it significantly more potent than traditional reagents like methyl iodide or dimethyl sulfate.[2][3]

Mechanism of Action

Methyl triflate is a potent electrophile. The triflate anion (CF₃SO₃⁻) is an exceptionally good leaving group due to the strong electron-withdrawing effect of the three fluorine atoms, which stabilizes the resulting negative charge. This makes the methyl group highly susceptible to nucleophilic attack. The reaction proceeds via a straightforward SN2 mechanism.

Methyl_Triflate_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products MeOTf CH₃-OTf ts [Nu---CH₃---OTf]⁻ MeOTf->ts Nu Nu:⁻ Nu->ts Nucleophilic Attack Product Nu-CH₃ ts->Product LeavingGroup OTf⁻ ts->LeavingGroup Leaving Group Departure TMSCHN2_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Ion Pair cluster_products Products RCOOH R-COOH IonPair [R-COO⁻] [(CH₃)₃Si-CH₂N₂⁺] RCOOH->IonPair TMSCHN2 (CH₃)₃Si-CHN₂ TMSCHN2->IonPair Ester R-COOCH₃ IonPair->Ester N2 N₂↑ IonPair->N2 Loss of N₂ TMS_byproduct (CH₃)₃Si-X IonPair->TMS_byproduct DMC_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide Deprotonation Base Base Base->Phenoxide DMC (CH₃O)₂C=O Methylcarbonate Ar-O-COOCH₃ DMC->Methylcarbonate Phenoxide->Methylcarbonate Nucleophilic Attack on DMC Anisole Ar-OCH₃ Methylcarbonate->Anisole Decarboxylation Byproducts CO₂ + CH₃OH Methylcarbonate->Byproducts Photoredox_Methylation cluster_Ni_cycle Nickel Catalytic Cycle PC Photocatalyst (PC) PC_excited PC* PC->PC_excited hν (Light) PC_excited->PC SET MethylRadical •CH₃ PC_excited->MethylRadical MethylSource Methyl Source (e.g., Trimethyl Orthoformate) MethylSource->MethylRadical Oxidation Ni_III Ar-Ni(III)(CH₃)-X Substrate Ar-X Ni_I Ar-Ni(I)-X Ni_0 Ni(0) Ni_0->Ni_I Oxidative Addition of Ar-X Ni_I->Ni_III Methyl Radical Addition Ni_III->Ni_0 Reductive Elimination Product Ar-CH₃ Ni_III->Product

Sources

A Comparative Guide to the Validation of Analytical Methods for Fluoromethane Detection

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of fluoromethane (CH3F), a compound of interest in various chemical processes, is paramount. The choice of an analytical method is a critical decision, but equally important is the rigorous validation of that method to ensure data integrity and regulatory compliance. This guide provides an in-depth comparison of common analytical techniques for fluoromethane detection, focusing on the causality behind experimental choices in method validation and providing the technical data necessary for informed decision-making.

The Imperative for Rigorous Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1] For fluoromethane, this could range from monitoring trace levels in environmental samples to quantifying its presence as a reagent or byproduct in a chemical synthesis. Regulatory bodies such as the International Council on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established clear guidelines for analytical method validation, which form the foundation of a robust quality system.[2] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[3]

The validation process is not a one-time event but a continuous lifecycle that begins with method development.[4] It ensures that every future measurement in routine analysis will be sufficiently close to the true value of the analyte in the sample.[5]

Comparative Overview of Analytical Methodologies

The selection of an analytical technique for fluoromethane is primarily dictated by its volatile nature. Gas Chromatography (GC) is a natural choice, while spectroscopic methods can also offer viable alternatives, particularly for real-time monitoring.

Method Principle Strengths Limitations Typical Application
Gas Chromatography - Flame Ionization Detection (GC-FID) Separation based on boiling point and polarity, followed by detection of ions formed during combustion in a hydrogen flame.[6]Robust, reliable, and cost-effective for quantitative analysis of hydrocarbons.[7]Not specific to fluoromethane; may have interference from co-eluting hydrocarbons.Routine quality control, quantification in known matrices.
Gas Chromatography - Mass Spectrometry (GC-MS) Separation by GC followed by detection based on the mass-to-charge ratio of ionized molecules.Highly specific and sensitive, providing structural information for definitive identification.[8]Higher instrumentation cost and complexity compared to GC-FID.Identification and quantification of trace levels, analysis in complex matrices.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, providing a molecular fingerprint.[9]Rapid, non-destructive, and suitable for real-time process monitoring.[10]Lower sensitivity compared to GC methods; potential for spectral overlap in complex mixtures.Process analytical technology (PAT), continuous monitoring of gas streams.
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy Exploits the magnetic properties of the ¹⁹F nucleus to provide structural and quantitative information.Highly specific for fluorine-containing compounds, with a wide chemical shift range minimizing signal overlap.[11]Lower sensitivity than chromatographic methods; requires a high-field NMR spectrometer.Structural elucidation, quantification in reaction mixtures without the need for standards.[12]

Key Validation Parameters: A Head-to-Head Comparison

The following table summarizes the critical validation parameters and provides expected performance data for each analytical technique, based on established guidelines and data from similar volatile organic compounds.

Validation Parameter GC-FID GC-MS FTIR Spectroscopy ¹⁹F NMR Spectroscopy ICH Guideline Reference
Specificity Moderate; based on retention time.High; based on retention time and mass spectrum.Moderate; based on characteristic absorption bands.High; based on unique chemical shifts.Q2(R2)[2]
Linearity (R²) > 0.999[13]> 0.999[2]> 0.99> 0.99Q2(R2)[2]
Range Typically 1-2 orders of magnitude.Typically 2-3 orders of magnitude.Dependent on path length and concentration.Dependent on instrument sensitivity and sample solubility.Q2(R2)[2]
Accuracy (% Recovery) 98-102%[14]98-102%[2]95-105%95-105%Q2(R2)[2]
Precision (%RSD) < 2%[14]< 2%[2]< 5%< 5%Q2(R2)[2]
Limit of Detection (LOD) ~ppm level~ppb level~ppm level~µg/mL to mg/mLQ2(R2)[2]
Limit of Quantitation (LOQ) ~ppm level~ppb level~ppm level~µg/mL to mg/mLQ2(R2)[2]
Robustness HighHighModerateHighQ2(R2)[2]

Experimental Protocols for Method Validation

The following sections provide detailed, step-by-step methodologies for validating an analytical method for fluoromethane detection, with a focus on a GC-based approach as it is the most common.

Sample Preparation for Gaseous Analytes

For a gaseous analyte like fluoromethane, sample preparation is critical for accurate and reproducible results.[15] A common approach is to use a gas-tight syringe to inject a known volume of the gas sample directly into the GC inlet. Alternatively, for trace analysis, a sample loop connected to a gas sampling valve can be used to introduce a precise volume of the gas. For samples in a liquid matrix, headspace analysis is the preferred technique, where the vapor phase in equilibrium with the liquid is injected.

Validation Workflow

The validation of an analytical method follows a logical sequence of experiments designed to demonstrate its suitability for the intended purpose.

Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol Execution cluster_2 Phase 3: Documentation & Lifecycle Management A Define Analytical Target Profile (ATP) B Select Analytical Technique (e.g., GC-MS) A->B C Optimize Method Parameters (e.g., column, temperature program) B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Validation Report I->J K Ongoing Method Performance Verification J->K Analytical_Principles cluster_GC Gas Chromatography (GC) cluster_Spec Spectroscopy GC_Inject Sample Injection GC_Column Separation in Column GC_Inject->GC_Column GC_Detect Detection GC_Column->GC_Detect FID Signal (Current) GC_Detect->FID FID (Combustion) MS Mass Spectrum GC_Detect->MS MS (Ionization & Mass Analysis) Spec_Source Energy Source (IR or RF) Spec_Sample Interaction with Sample Spec_Source->Spec_Sample Spec_Detector Detection of Transmitted/Emitted Energy Spec_Sample->Spec_Detector FTIR_Spec IR Spectrum Spec_Detector->FTIR_Spec FTIR (Interferogram) NMR_Spec NMR Spectrum Spec_Detector->NMR_Spec NMR (Free Induction Decay)

Sources

Comparative Analysis of Fluoromethane (CH₃F) Synthesis Routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Strategic Importance of Fluoromethane

Fluoromethane (Methyl Fluoride, CH₃F) occupies a unique niche in both industrial semiconductor manufacturing and clinical radiochemistry. Unlike its heavier halogenated cousins, CH₃F possesses a distinct bond dissociation energy profile (C-F: ~452 kJ/mol) that makes it an ideal etchant for silicon nitride layers in microelectronics. In the pharmaceutical sector, its radioisotope isotopologue, [¹⁸F]CH₃F, serves as a critical methylating agent for synthesizing PET radiotracers, allowing the introduction of the short-lived fluorine-18 isotope into complex bioactive molecules.

This guide objectively compares the three dominant synthesis routes: the Industrial Vapor-Phase Catalysis (for bulk purity), the Liquid-Phase Sulfate Displacement (for scalable lab synthesis), and the Nucleophilic Radiosynthesis (for clinical imaging).

Comparative Analysis of Synthesis Routes

The following table contrasts the performance metrics of the primary synthesis methodologies.

MetricRoute A: Vapor-Phase DME FluorinationRoute B: Dimethyl Sulfate DisplacementRoute C: Nucleophilic Radiosynthesis ([¹⁸F])
Primary Application Industrial Manufacturing (Semiconductors)Lab/Pilot Scale ProductionClinical PET Tracer Production
Precursors Dimethyl Ether (DME) + HFDimethyl Sulfate + KFMethyl Iodide + [¹⁸F]Fluoride
Catalyst/Reagent High-surface area AlF₃Potassium Fluoride (aqueous/polar)Kryptofix 2.2.2 / K₂CO₃
Yield >90% Conversion~100% (based on sulfate)40–75% (Radiochemical Yield)
Selectivity 99.8% (Trace CH₄/H₂O)High (Non-volatile side products)High (Requires HPLC/GC purification)
Thermodynamics Endothermic (requires ~340°C)Exothermic / Mild Heat (100°C)Fast Kinetics (90–110°C)
Key Safety Risk HF Handling, High TempDimethyl Sulfate Toxicity (Alkylator)Radiation Exposure

Deep Dive: Mechanistic Insights & Protocols

Route A: Industrial Vapor-Phase Fluorination (DME + HF)

Best for: Bulk production requiring high purity and continuous flow.

Mechanism: Traditionally, CH₃F was produced via the fluorination of methanol (CH₃OH). However, this route suffers from equilibrium limitations and water by-product deactivating the catalyst. The modern industrial standard utilizes Dimethyl Ether (DME) .

The reaction proceeds over a solid Lewis Acid catalyst (Aluminum Fluoride, AlF₃).[1][2]


[2]

Causality of Catalyst Choice: Amorphous High-Surface Area (H-AlF₃) is superior to crystalline


-AlF₃. The amorphous phase provides accessible Lewis acidic sites (coordinatively unsaturated Aluminum) that coordinate with the oxygen of DME, weakening the C-O bond and facilitating nucleophilic attack by HF.
Route B: Liquid-Phase Sulfate Displacement (The "Lab Standard")

Best for: Pilot scale or laboratory synthesis without handling gaseous HF.

Mechanism: This route leverages the high leaving group ability of the methyl sulfate anion. Unlike the "Swarts" reaction (MeI + AgF), which requires expensive silver salts, this method uses economical Potassium Fluoride (KF).



Protocol 1: Dimethyl Sulfate Displacement Self-Validating Step: The product (CH₃F) is a gas (bp -78.4°C), while the reagents and by-products are liquids/solids. This phase separation drives the reaction forward and simplifies purification.

  • Setup: Equip a 500 mL pressure-rated Hastelloy or heavy-wall glass reactor with a mechanical stirrer, a gas outlet connected to a drying tube (CaCl₂), and a cryogenic trap (liquid N₂/isopropanol).

  • Reagent Loading: Charge the reactor with Potassium Fluoride (KF, 0.2 mol, 11.6 g) and Water (25 mL).

    • Note: Water is used here as a solvent because KF is highly soluble, and Dimethyl Sulfate hydrolyzes slowly enough to allow the faster substitution reaction to prevail at controlled temperatures.

  • Initiation: Add Dimethyl Sulfate (0.08 mol, 10.1 g). Seal the reactor.

  • Reaction: Heat the mixture to 100°C for 5 hours .

    • Monitoring: Monitor internal pressure. A steady rise indicates gas generation.

  • Collection: Open the outlet valve slowly. The gaseous CH₃F passes through the drying tube and condenses in the cryo-trap.

  • Validation: Analyze the trapped liquid via GC-MS. Expect >99% purity as non-volatile salts remain in the reactor.

Route C: Nucleophilic Radiosynthesis ([¹⁸F]CH₃F)

Best for: PET Imaging applications.

Mechanism: This is a classic


 substitution. Because the fluoride ion is heavily solvated in water (rendering it non-nucleophilic), it must be "naked." This is achieved using a phase transfer catalyst (Kryptofix 2.2.2) in an anhydrous solvent (Acetonitrile).


Protocol 2: Automated Radiosynthesis Self-Validating Step: The use of a QMA (Quaternary Methyl Ammonium) cartridge ensures only ionic fluoride enters the process, removing [¹⁸O]H₂O target water.

  • Trapping: Pass the aqueous [¹⁸F]fluoride solution (from cyclotron) through a QMA carbonate cartridge. The [¹⁸F]F⁻ is trapped; [¹⁸O]H₂O passes through.[3]

  • Elution: Elute the fluoride into the reaction vessel using a solution of Kryptofix 2.2.2 (15 mg) and K₂CO₃ (3 mg) in MeCN/H₂O.

  • Azeotropic Drying: Heat to 95°C under a stream of Helium/Nitrogen. Add anhydrous MeCN and repeat to remove all traces of water. Critical: Any residual water will quench the nucleophile.

  • Labeling: Add Methyl Iodide (CH₃I) in MeCN. Seal and heat to 100°C for 5–10 minutes .

  • Purification: Distill the gaseous product through a silica or Sep-Pak cartridge to remove unreacted CH₃I and solvents. Isolate [¹⁸F]CH₃F in a sterile vial or use immediately for downstream methylation.

Visualized Pathways

Figure 1: Mechanistic Comparison of Synthesis Routes

CH3F_Synthesis cluster_industrial Route A: Industrial (Vapor Phase) cluster_lab Route B: Lab Scale (Liquid Phase) cluster_radio Route C: Radiosynthesis (Clinical) DME Dimethyl Ether (CH3OCH3) TS_Ind Transition State [DME-AlF3-HF] DME->TS_Ind + HF (gas) AlF3 Catalyst (Amorphous AlF3) AlF3->TS_Ind Coordination CH3F_Ind Fluoromethane (CH3F) TS_Ind->CH3F_Ind - H2O DMS Dimethyl Sulfate ((CH3)2SO4) CH3F_Lab Fluoromethane (CH3F) DMS->CH3F_Lab Nucleophilic Substitution (100°C) KF KF (aq) KF->CH3F_Lab F18 [18F]F- (aq) F18_Naked Naked [18F]F- F18->F18_Naked Drying + K222 K222 Kryptofix 2.2.2 (Phase Transfer) K222->F18_Naked MeI Methyl Iodide (CH3I) CH3F_Radio [18F]CH3F MeI->CH3F_Radio F18_Naked->CH3F_Radio + MeI (SN2)

Caption: Comparative mechanistic pathways for Fluoromethane synthesis. Route A utilizes Lewis Acid catalysis for bulk conversion; Route B relies on leaving group lability; Route C employs phase-transfer catalysis for rapid isotopic labeling.

Safety & Handling (Critical)

Warning: Fluoromethane is an Extremely Flammable Gas (H220) and contains Fluorine, posing specific risks.

  • Pressure Hazards: Synthesis in closed vessels (Route B) generates gas pressure. Reactors must be rated for at least 1.5x the expected pressure (typically <5 bar for lab scale, but safety margins are essential).

  • Toxicity:

    • Dimethyl Sulfate (Route B): Highly toxic, carcinogenic, and mutagenic. It is absorbed through intact skin. Control: Use thick butyl rubber gloves and a dedicated fume hood. Neutralize spills with aqueous ammonia.

    • HF (Route A): Corrosive and systemic poison. Control: Industrial route only; requires specialized nickel-alloy (Monel/Inconel) reactors.

  • Radioprotection (Route C): Requires lead-shielded hot cells. Personnel must wear dosimeters.

References

  • Yang, G., et al. (2019). "A Novel Vapor-Phase Synthetic Route for Fluoromethane toward Highly Efficient Industrial Production."[2] ChemistrySelect. Link[2]

  • Daikin Industries, Ltd. (2016).[4][5] "Method for manufacturing methyl fluoride."[1][2][5] U.S. Patent Application US20160168060A1.[5] Link

  • Alauddin, M. M. (2012). "Positron emission tomography (PET) imaging with ¹⁸F-based radiotracers." American Journal of Nuclear Medicine and Molecular Imaging. Link

  • Linde Gas. (2017).[6] "Safety Data Sheet: Fluoromethane." Link

  • Cai, L., et al. (2008). "Chemistry with [¹⁸F]Fluoride Ion." European Journal of Organic Chemistry. Link

Sources

Safety Operating Guide

Introduction: The Physicochemical Reality

Author: BenchChem Technical Support Team. Date: February 2026

Safe Management and Disposal of Fluoromethane (CH3F): A Senior Scientist’s Operational Guide

Disposing of Fluoromethane (CH3F) is not merely a logistical task; it is a chemical engineering challenge governed by two conflicting properties: high flammability and high bond stability .

Unlike simple hydrocarbons, the presence of the Carbon-Fluorine (C-F) bond—the strongest single bond in organic chemistry (~485 kJ/mol)—means that CH3F does not break down easily. However, it is simultaneously a Category 1 Flammable Gas.[1] This creates a paradox: you cannot simply vent it (regulatory and safety violation), and you cannot easily degrade it without high-energy input (thermal oxidation), which unfortunately generates Hydrogen Fluoride (HF), a highly toxic corrosive.

This guide moves beyond basic SDS summary to provide a field-validated workflow for lifecycle management.

Physicochemical Data Table
PropertyValueOperational Implication
CAS Number 593-53-3Use for inventory tracking & waste profiling.
UN Number UN 2454Required for DOT shipping papers.
Hazard Class 2.1 (Flammable Gas)DANGER: Flash fire risk. Ground/bond all transfers.
RCRA Code D001 (Ignitable)Federal hazardous waste designation.
LEL / UEL ~5.6% / [Varies]Critical: Keep concentrations below 10% LEL in exhaust.
Combustion Byproduct Hydrogen Fluoride (HF)Warning: Incineration requires caustic scrubbing.

Immediate Safety & Pre-Disposal Assessment

Before initiating any disposal workflow, you must characterize the physical state of the container. The "Empty" cylinder is the most dangerous item in the lab because it is often treated with complacency despite containing residual pressure.

The Self-Validating Safety Check:

  • Pressure Verification: A cylinder is only "empty" for transport if the gauge reads 0 psig, but for disposal, it must be chemically purged or treated as hazardous waste.

  • Valve Integrity: Ensure the valve is closed and capped. If the valve is stuck open or corroded, this becomes an Emergency Response event (See Section 5).

Visualization: Disposal Decision Logic

The following diagram outlines the decision matrix for handling CH3F containers.

CH3F_Disposal_Logic Start Assessment: Container Status IsLeaking Is the container leaking? Start->IsLeaking IsSupplier Is it a Supplier/Rental Cylinder? IsLeaking->IsSupplier NO Emergency EMERGENCY PROTOCOL Evacuate & Ventilate Do NOT extinguish flame if ignited IsLeaking->Emergency YES IsWaste Is it Process Waste (Reaction Byproduct)? IsSupplier->IsWaste NO (Lecture Bottle/Owned) ReturnSupplier PATH A: Return to Supplier (Preferred/Standard) IsSupplier->ReturnSupplier YES (Airgas/Linde/etc.) HazWaste PATH B: Hazardous Waste Contractor (Lab Pack / D001) IsWaste->HazWaste Small Scale (<1 lb) ThermalOx PATH C: On-Site Thermal Oxidation (Industrial Scale Only) IsWaste->ThermalOx Large Scale (Process Flow)

Figure 1: Decision logic for Fluoromethane disposal based on container ownership and integrity.

Disposal Pathways (Detailed Protocols)

Path A: Return to Supplier (The Gold Standard)

Best for: Rental cylinders (e.g., Size 200, 300) from major vendors (Airgas, Linde, Matheson).

  • Labeling: Mark the cylinder "EMPTY" or "MT" using standard chalk or tags.

  • Valve Closure: Close the valve tightly. Do not vent residual gas to the atmosphere to "empty" it; this is a regulatory violation (EPA).

  • Cap Securement: Screw on the protective metal cap. A cylinder without a cap is a DOT violation and will be refused by the driver.

  • Manifesting: No hazardous waste manifest is usually needed for returning empty rental cylinders to the original supplier, as they are considered "containers" in the chain of custody.

Path B: Hazardous Waste Contractor (Lab Packs)

Best for: Lecture bottles (non-returnable) or old/owned cylinders.

  • Waste Profiling: You must profile the waste stream with your contractor (e.g., Clean Harbors, Veolia).

    • Profile Name: Waste Compressed Gas, Flammable, N.O.S. (Methyl Fluoride).[1][2][3][4][5]

    • Codes: D001 (Ignitable).

  • Segregation: Do not pack CH3F cylinders with oxidizers (Oxygen, Nitrous Oxide) or corrosives.

  • Storage: Store in a cage with "Hazardous Waste" signage until pickup.

  • Documentation: Requires a Uniform Hazardous Waste Manifest (EPA Form 8700-22).

Path C: Thermal Oxidation (Industrial Process Waste)

Best for: Continuous flow waste from reactor vents.

The Mechanism: Because of the C-F bond strength, simple flaring is often insufficient for complete destruction. You need a Thermal Oxidizer (TO) operating >850°C.

Crucial Reaction Stoichiometry:



The Hidden Hazard: The production of Hydrogen Fluoride (HF) .[6][7][8] You cannot vent the exhaust of the oxidizer directly. It must pass through a caustic scrubber (NaOH or KOH) to neutralize the HF acid gas.

Thermal_Oxidation_Process Source Reactor Vent (CH3F Waste) Oxidizer Thermal Oxidizer (>850°C) Source->Oxidizer Waste Gas Scrubber Caustic Scrubber (NaOH Solution) Oxidizer->Scrubber Combustion Gas (Contains HF!) Stack Exhaust Stack (CO2, H2O, Salts) Scrubber->Stack Neutralized Gas

Figure 2: Process flow for thermal destruction of Fluoromethane, highlighting the critical HF neutralization step.

Regulatory Compliance & Transport

  • RCRA (Resource Conservation and Recovery Act):

    • Fluoromethane is a characteristic hazardous waste: D001 (Ignitable) .

    • It is not specifically P- or U-listed by name, but falls under the characteristic definition.

  • DOT (Department of Transportation):

    • Shipping Name: Methyl fluoride (or Refrigerant gas R 41).

    • UN Number: UN 2454.[1][4]

    • Class: 2.1 (Flammable Gas).

    • Label: Red "FLAMMABLE GAS" diamond.

Emergency Protocols (Leak During Disposal Prep)

If a cylinder begins to leak during handling:

  • Evacuate: Clear the area immediately (minimum 300 ft). CH3F is heavier than air and will settle in low spots, creating an explosion hazard.

  • Ventilation: If safe (e.g., remote switch), maximize lab ventilation to lower concentration below LEL (5.6%).

  • Fire Scenario:

    • DO NOT EXTINGUISH a leaking gas fire unless the leak can be stopped.[1]

    • Reasoning: Extinguishing the flame while gas continues to leak allows a cloud of explosive gas to accumulate, leading to a potential BLEVE (Boiling Liquid Expanding Vapor Explosion) or secondary wide-area explosion. Cool the surrounding cylinders with water mist from a distance.[1]

References

  • Airgas. (2018). Safety Data Sheet: Methyl Fluoride.[1][2] Retrieved from

  • U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed and Characteristic Wastes (D001). Retrieved from

  • Cameo Chemicals. (n.d.). Methyl Fluoride: Chemical Datasheet.[1] NOAA Office of Response and Restoration. Retrieved from

  • Matheson Tri-Gas. (2021). Safe Handling of Compressed Gases in Containers. Retrieved from

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.